molecular formula C39H66N7O17P3S B15622111 (5Z,11E)-octadecadienoyl-CoA

(5Z,11E)-octadecadienoyl-CoA

Cat. No.: B15622111
M. Wt: 1030.0 g/mol
InChI Key: VTJGGNDOWCBWNL-KYUZCJPVSA-N
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Description

(5Z,11E)-octadecadienoyl-CoA is an octadecadienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (5Z,11E)-octadecadienoic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C39H66N7O17P3S

Molecular Weight

1030.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,11E)-octadeca-5,11-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,15-16,26-28,32-34,38,49-50H,4-8,11-14,17-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9+,16-15-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

VTJGGNDOWCBWNL-KYUZCJPVSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Biological Origin of (5Z,11E)-Octadecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z,11E)-octadecadienoyl-CoA is an uncommon isomer of octadecadienoyl-CoA whose biological origin and function are not well-established in the scientific literature. This technical guide consolidates the current understanding of fatty acid biosynthesis to propose a putative pathway for its formation. Direct evidence for the biosynthesis of this specific isomer is scarce; therefore, this document presents a hypothetical pathway based on known enzymatic activities of desaturases and elongases, drawing parallels from the biosynthesis of other non-canonical fatty acids. This guide provides a theoretical framework to stimulate further research into the identification and characterization of the enzymes and metabolic pathways responsible for the synthesis of this compound.

Introduction

The vast diversity of fatty acid structures plays a critical role in cellular function, signaling, and energy storage. While the biosynthesis of common saturated and unsaturated fatty acids is well-understood, the origins of many "uncommon" fatty acid isomers remain enigmatic. This compound is one such molecule, distinguished by its unique double bond configuration at the 5th and 11th carbon positions. Its presence in biological systems is not widely documented, and the specific enzymes responsible for its synthesis have not been definitively identified.

This whitepaper aims to provide a comprehensive theoretical exploration of the potential biosynthetic pathway of this compound. By examining the known functions of fatty acid desaturases and related enzymes, we propose a plausible enzymatic sequence leading to the formation of this specific isomer. This guide is intended to serve as a foundational resource for researchers investigating novel fatty acid metabolism and its potential implications in health and disease.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process involving the coordinated action of specific fatty acid desaturases on a pre-existing fatty acyl-CoA substrate. The pathway likely initiates from a common C18 monounsaturated fatty acid and proceeds through the introduction of two specific double bonds.

The Role of Δ5-Desaturase in the Formation of the 5Z Double Bond

The initial and critical step in the proposed pathway is the introduction of a cis double bond at the Δ5 position of an 18-carbon fatty acyl-CoA. This reaction is catalyzed by a Δ5-desaturase . Δ5-desaturases are known to exist in a variety of organisms, including plants, fungi, and lower animals.

The biosynthesis of pinolenic acid ((5Z,9Z,12Z)-octadecatrienoic acid) in pine species and taxoleic acid ((5Z,9Z)-octadecadienoic acid) in Taxus species provides strong evidence for the existence of Δ5-desaturases capable of acting on C18 fatty acids. These enzymes typically introduce a cis (Z) double bond.

The Formation of the 11E Double Bond: A Point of Speculation

The introduction of a trans (E) double bond at the Δ11 position is the most speculative aspect of this proposed pathway. Most common fatty acid desaturases synthesize cis double bonds. However, several enzymatic possibilities could lead to the formation of an 11E double bond:

  • A Novel Δ11-Desaturase with trans-Specificity: It is plausible that a yet-unidentified desaturase exists that specifically introduces a trans double bond at the Δ11 position. While uncommon, enzymes with unusual specificities are continually being discovered.

  • cis-trans Isomerase Activity: An alternative mechanism could involve the initial synthesis of a (5Z,11Z)-octadecadienoyl-CoA intermediate by a conventional Δ11-desaturase, followed by the enzymatic isomerization of the 11Z double bond to an 11E configuration by a specific cis-trans isomerase.

  • Unusual Activity of a Known Desaturase: Some desaturases, particularly within the FADS (Fatty Acid Desaturase) gene family, have been shown to exhibit promiscuous or unusual activities. For instance, a rat FADS3 has been characterized as a trans-vaccenate (B1230932) Δ13-desaturase, which produces a trans-11, cis-13 conjugated linoleic acid isomer. This demonstrates the potential for known desaturases to generate trans double bonds at or near the C11 position.

Based on these possibilities, a hypothetical biosynthetic pathway is presented below.

Biosynthesis_Pathway cluster_start Starting Substrate cluster_step1 Step 1: Δ5-Desaturation cluster_step2 Step 2: Isomerization/Desaturation Oleoyl_CoA Oleoyl-CoA (18:1, 9Z) Intermediate_1 (5Z,9Z)-Octadecadienoyl-CoA Oleoyl_CoA->Intermediate_1  Δ5-Desaturase (Introduces 5Z bond) Delta5_Desaturase Δ5-Desaturase Final_Product This compound Intermediate_1->Final_Product  Enzyme X (Forms 11E bond) Enzyme_X Putative Δ11-trans-Desaturase or cis-trans Isomerase

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data from Homologous Enzymes

Direct quantitative data for the enzymes involved in this compound biosynthesis is unavailable. The following table summarizes kinetic parameters of known Δ5-desaturases from various organisms, which can serve as a proxy for estimating the potential activity of the enzyme involved in the first step of the proposed pathway.

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Caenorhabditis elegans (FAT-4)Dihomo-γ-linolenic acid (20:3n-6)~15Not reported[1]
Human Fetal LiverEicosatrienoic acid (20:3n-6)3.99.1[2]
Zebrafish (Danio rerio)Eicosatetraenoic acid (20:4n-3)Not reportedNot reported[3]
Mortierella alpinaDihomo-γ-linolenic acid (20:3n-6)Not reportedNot reported[4]

Note: The substrate specificities and kinetic parameters can vary significantly between enzymes from different species. The data presented here are for illustrative purposes and to provide a basis for future experimental design.

Experimental Protocols

To investigate the proposed biosynthetic pathway, a series of experiments would be required to identify and characterize the involved enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A bioinformatics approach would be the initial step to identify candidate Δ5-desaturase and putative trans-desaturase or isomerase genes from organisms suspected to produce this compound.

Experimental_Workflow_Gene_ID Start Organism of Interest (e.g., Taxus species) Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) of tissues with high lipid content Start->Transcriptome_Sequencing De_novo_Assembly De novo Transcriptome Assembly Transcriptome_Sequencing->De_novo_Assembly Homology_Search Homology Search (BLAST) against known desaturase and isomerase protein sequences De_novo_Assembly->Homology_Search Candidate_Genes Identification of Candidate Genes Homology_Search->Candidate_Genes Phylogenetic_Analysis Phylogenetic Analysis to classify candidate genes Candidate_Genes->Phylogenetic_Analysis Expression_Analysis Gene Expression Analysis (qRT-PCR) to correlate with fatty acid profile Candidate_Genes->Expression_Analysis End Selection of Candidates for Functional Characterization Phylogenetic_Analysis->End Expression_Analysis->End

Caption: Workflow for the identification of candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function needs to be validated. A common method is heterologous expression in a model organism that does not endogenously produce the fatty acid of interest.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

  • Vector Construction: The full-length open reading frame of the candidate gene is cloned into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by adding galactose to the medium.

  • Substrate Feeding: The yeast culture is supplemented with a potential precursor fatty acid, such as oleic acid (18:1, 9Z) or (5Z,9Z)-octadecadienoic acid, conjugated to CoA or as a free fatty acid.

  • Fatty Acid Extraction: After a defined incubation period, yeast cells are harvested, and total lipids are extracted using a modified Bligh and Dyer method.

  • Fatty Acid Analysis: The extracted fatty acids are transesterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the reaction products. The geometry of the double bonds can be further confirmed by techniques such as silver-ion chromatography or nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Enzyme Assays

For kinetic characterization, the enzyme of interest can be expressed and purified, followed by in vitro assays.

Protocol: Microsomal Preparation and Desaturase Assay

  • Microsome Isolation: The candidate enzyme is expressed in a suitable system (e.g., insect cells or yeast) and the microsomal fraction, which contains the membrane-bound desaturase, is isolated by differential centrifugation.

  • Assay Mixture: The reaction mixture typically contains:

    • Microsomal protein

    • Radiolabeled substrate (e.g., [1-14C]oleoyl-CoA)

    • A reducing agent (NADH or NADPH)

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Cofactors (e.g., ATP, CoA, MgCl2)

  • Reaction: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Termination and Extraction: The reaction is stopped by the addition of a strong base (e.g., methanolic KOH) for saponification. The fatty acids are then extracted after acidification.

  • Analysis: The products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity in the product peak is quantified by liquid scintillation counting.

Signaling Pathways and Logical Relationships

The potential involvement of this compound in cellular signaling is currently unknown. However, many uncommon fatty acids and their derivatives act as signaling molecules. The following diagram illustrates the general relationship between fatty acid biosynthesis and downstream signaling events.

Signaling_Relationship Precursor Fatty Acyl-CoA Precursor (e.g., Oleoyl-CoA) Biosynthesis Biosynthesis (Desaturases, Elongases) Precursor->Biosynthesis Product This compound Biosynthesis->Product Metabolism Further Metabolism (e.g., oxidation, elongation) Product->Metabolism Signaling Cellular Signaling Pathways (e.g., GPCRs, Nuclear Receptors) Product->Signaling Direct Interaction Derivatives Bioactive Derivatives (e.g., eicosanoids, lipokines) Metabolism->Derivatives Derivatives->Signaling Interaction Response Physiological Response Signaling->Response

Caption: Potential role of this compound in signaling.

Conclusion and Future Directions

The biological origin of this compound remains to be elucidated. The hypothetical pathway presented in this guide, involving a Δ5-desaturase and a putative enzyme capable of forming an 11E double bond, provides a rational starting point for future research. The identification and characterization of these enzymes are crucial next steps. Elucidating the biosynthetic pathway of this and other uncommon fatty acids will not only expand our fundamental understanding of lipid metabolism but may also open new avenues for the development of novel therapeutics and biotechnological applications. Further research should focus on lipidomic analyses of diverse organisms, particularly from the plant kingdom, to identify natural sources of this compound, which will be instrumental in pinpointing the organisms and tissues for gene discovery efforts.

References

Unveiling the Natural Landscape of Octadecadienoyl-CoA Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals no evidence for the natural occurrence of (5Z,11E)-octadecadienoyl-CoA. This specific isomer of the 18-carbon di-unsaturated fatty acyl-CoA is not documented as a constituent of any known biological system. However, a rich diversity of other octadecadienoyl-CoA isomers exists in nature, playing crucial roles in cellular metabolism and signaling. This technical guide provides an in-depth exploration of the most significant and well-researched of these natural isomers, with a primary focus on the non-conjugated linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA) and the conjugated rumenyl-CoA ((9Z,11E)-octadecadienoyl-CoA).

For researchers, scientists, and drug development professionals, understanding the sources, biosynthesis, and biological activities of these related molecules is critical for fields ranging from human nutrition and metabolic diseases to oncology. Within biological systems, fatty acids are activated to their coenzyme A (CoA) thioesters to become metabolically active. Therefore, the natural occurrence of a specific fatty acid isomer implies the intracellular presence and functional importance of its corresponding acyl-CoA derivative.

I. Key Naturally Occurring Octadecadienoyl-CoA Isomers

The two most prominent and biologically significant isomers of octadecadienoic acid found in nature are linoleic acid and rumenic acid.

  • Linoleic Acid ((9Z,12Z)-octadecadienoic acid): An essential omega-6 fatty acid that cannot be synthesized by humans and must be obtained from the diet.[1] It is the most common polyunsaturated fatty acid in most vegetable oils.

  • Rumenic Acid ((9Z,11E)-octadecadienoic acid): The most abundant isomer of conjugated linoleic acid (CLA), accounting for approximately 80-90% of total CLA intake from food. It is produced by microbial isomerization of linoleic acid in the rumen of ruminant animals.

Other CLA isomers, such as the (10E,12Z) isomer, are also found in smaller quantities and exhibit distinct biological activities.[2][3]

II. Natural Sources and Quantitative Data

The primary natural sources of these key octadecadienoic acid isomers are well-documented. The following tables summarize the quantitative data on their presence in various food sources.

Table 1: Linoleic Acid ((9Z,12Z)-octadecadienoic acid) Content in Various Oils

Oil SourceLinoleic Acid Content (% of total fatty acids)
Safflower Oil75-80%
Sunflower Oil65-75%
Corn Oil50-60%
Soybean Oil50-55%
Cottonseed Oil50-55%
Walnut Oil50-60%
Grapeseed Oil65-75%

Data compiled from various publicly available nutritional databases.

Table 2: Rumenic Acid ((9Z,11E)-octadecadienoic acid) Content in Ruminant-Derived Foods

Food SourceRumenic Acid Content (mg per g of fat)
Butterfat3.2 - 8.7
Beef (muscle)1.1 - 10.0
Lamb (muscle)2.5 - 10.8
Cow's Milk2.9 - 6.1
Cheddar Cheese3.6 - 7.9
Yogurt3.8 - 6.6

Data compiled from published scientific studies on CLA content in foods.

III. Biosynthesis and Metabolic Activation

The formation of these octadecadienoyl-CoAs involves distinct biochemical pathways.

A. Linoleoyl-CoA Biosynthesis and Activation

Linoleic acid is synthesized in plants from oleic acid by the action of the enzyme delta-12 desaturase (FAD2). Once ingested by animals, it is activated to linoleoyl-CoA by acyl-CoA synthetase enzymes in the cytoplasm.

cluster_activation Cellular Activation Oleoyl-CoA Oleoyl-CoA Linoleoyl-CoA Linoleoyl-CoA Oleoyl-CoA->Linoleoyl-CoA  Δ12-Desaturase (in plants)   Linoleic Acid (dietary) Linoleic Acid (dietary) Linoleic Acid (dietary)->Linoleoyl-CoA  Acyl-CoA Synthetase  

Caption: Biosynthesis and activation of linoleoyl-CoA.

B. Rumenyl-CoA Biosynthesis

Rumenyl-CoA is derived from the dietary intake of rumenic acid, which is formed in ruminant animals through the biohydrogenation of linoleic acid by gut bacteria. The key enzyme is linoleate (B1235992) isomerase.

cluster_rumen Rumen Biohydrogenation Linoleic Acid Linoleic Acid Rumenic Acid Rumenic Acid Linoleic Acid->Rumenic Acid  Linoleate Isomerase (bacteria)   Rumenic Acid (dietary) Rumenic Acid (dietary) Rumenyl-CoA Rumenyl-CoA Rumenic Acid (dietary)->Rumenyl-CoA  Acyl-CoA Synthetase   A Sample Homogenization B Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C Saponification/Transesterification to FAMEs B->C D FAMEs Extraction C->D E GC-MS or HPLC Analysis D->E F Quantification and Identification E->F A Linoleoyl-CoA B Arachidonoyl-CoA A->B Elongation & Desaturation C Arachidonic Acid B->C Acyl-CoA Thioesterase D Prostaglandins, Leukotrienes C->D COX, LOX enzymes E Inflammation D->E CLA Rumenyl-CoA & other CLA-CoAs PPARg PPARγ Activation CLA->PPARg NFkB NF-κB Inhibition CLA->NFkB PKCe PKCε Activation CLA->PKCe Lipid ↓ Lipoprotein Lipase ↓ Stearoyl-CoA Desaturase PPARg->Lipid Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Insulin Insulin Resistance (in some models) PKCe->Insulin

References

Enzymatic Synthesis of (5Z,11E)-Octadecadienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of (5Z,11E)-octadecadienoyl-CoA, a specific isomer of octadecadienoyl-CoA. While the dedicated enzyme for this particular isomer is not yet characterized, this document outlines a robust theoretical and practical framework for its synthesis. This is achieved by leveraging the known promiscuity of long-chain acyl-CoA synthetases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for enzyme selection, synthesis protocols, and quantitative analysis. Included are structured data tables for experimental parameters and Graphviz diagrams to visualize the proposed biosynthetic pathway and experimental workflows. This document aims to serve as a foundational resource to enable further research and application of this compound.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) esters are critical intermediates in a myriad of metabolic pathways, including fatty acid β-oxidation, complex lipid biosynthesis, and cellular signaling.[1][2] The specific isomeric configuration of the acyl chain can significantly influence its biological activity and metabolic fate. This compound is an uncommon isomer of linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA), and its specific biological functions and involvement in signaling pathways are currently areas of active investigation.[3][4]

The enzymatic synthesis of long-chain fatty acyl-CoAs is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), or fatty acid:CoA ligases (EC 6.2.1.3).[5][6][7] These enzymes facilitate the ATP-dependent ligation of a fatty acid to Coenzyme A.[7] While many ACSLs exhibit substrate specificity, a number have been shown to possess broad substrate tolerance, accepting a variety of modified and unsaturated fatty acids.[8][9] This promiscuity presents a viable strategy for the enzymatic synthesis of this compound.

This guide details a proposed methodology for the enzymatic synthesis of this compound, from the selection of a suitable promiscuous ACSL to the purification and quantification of the final product.

Proposed Biosynthetic Pathway

The enzymatic synthesis of this compound from its corresponding free fatty acid, (5Z,11E)-octadecadienoic acid, is a two-step reaction catalyzed by a long-chain acyl-CoA synthetase.

  • Adenylation of the Fatty Acid: The carboxylate group of (5Z,11E)-octadecadienoic acid attacks the α-phosphate of ATP, forming a fatty acyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification with Coenzyme A: The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP and forming the final product, this compound.

cluster_0 Enzymatic Synthesis of this compound FFA (5Z,11E)-octadecadienoic acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FFA->ACSL ATP ATP ATP->ACSL PPi PPi ACSL->PPi Step 1 Acyl_AMP (5Z,11E)-octadecadienoyl-AMP (Intermediate) ACSL->Acyl_AMP AMP AMP ACSL->AMP Step 2 Acyl_CoA This compound ACSL->Acyl_CoA Acyl_AMP->ACSL CoA Coenzyme A CoA->ACSL cluster_1 Experimental Workflow for Enzymatic Synthesis A Gene Cloning and Protein Expression B Cell Lysis and Purification (Ni-NTA) A->B C Enzymatic Reaction: (5Z,11E)-octadecadienoic acid + CoA + ATP B->C G Activity Assay (Fluorometric) B->G D Reaction Termination C->D E HPLC Quantification (UV 260 nm) D->E F LC-MS/MS Analysis (for confirmation) D->F cluster_2 Hypothetical Metabolic Fates of this compound AcylCoA This compound BetaOx β-Oxidation AcylCoA->BetaOx ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->ComplexLipids Signaling Cellular Signaling (e.g., Protein Acylation) AcylCoA->Signaling Energy Energy Production (ATP) BetaOx->Energy Membranes Membrane Biogenesis ComplexLipids->Membranes Regulation Enzyme Regulation Signaling->Regulation

References

The Enigmatic Role of (5Z,11E)-Octadecadienoyl-CoA in Fatty Acid Metabolism: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the metabolic fate and specific roles of (5Z,11E)-octadecadienoyl-CoA are not extensively available in current scientific literature. This guide provides a comprehensive overview based on established principles of fatty acid metabolism, enzymology, and analytics. The proposed metabolic pathways and potential biological activities are hypothetical and serve as a framework for future research.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, lipid biosynthesis, and as signaling molecules. While the metabolism of common dietary fatty acids is well-documented, the roles of less common isomers, such as this compound, remain largely unexplored. This technical guide offers a deep dive into the theoretical metabolic pathway of this compound, details the enzymes likely involved, and provides a framework for its experimental investigation. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, lipidology, and related disciplines.

Activation of (5Z,11E)-Octadecadienoic Acid

Before entering metabolic pathways, the free fatty acid (5Z,11E)-octadecadienoic acid must be activated to its CoA thioester. This irreversible reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid-CoA ligases, located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes.

The reaction proceeds in two steps:

  • Adenylation: The fatty acid carboxylate attacks the α-phosphate of ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.

The overall reaction is:

Fatty Acid + CoA + ATP → Fatty Acyl-CoA + AMP + PPi

The hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction to completion.

Hypothetical Metabolic Pathway: β-Oxidation of this compound

The mitochondrial β-oxidation of this compound is predicted to proceed through a series of cycles, each consisting of four core reactions: dehydrogenation, hydration, oxidation, and thiolysis. However, the presence of double bonds at unconventional positions requires the action of auxiliary enzymes.

Initial Cycles of β-Oxidation:

The first two cycles of β-oxidation can proceed normally as the double bonds are beyond the C3 position. Each cycle will shorten the acyl-CoA chain by two carbons and produce one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA.

  • Starting Molecule: this compound (C18:2)

  • After 1 cycle: (3Z,9E)-hexadecadienoyl-CoA (C16:2) + Acetyl-CoA

  • After 2 cycles: (7E)-tetradecenoyl-CoA (C14:1) + Acetyl-CoA (The initial 5Z double bond is shifted and isomerized during the second cycle).

Navigating the Double Bonds:

The subsequent steps require the involvement of auxiliary enzymes to handle the remaining double bonds. The pathway will likely involve Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.

A detailed, step-by-step hypothetical pathway is presented below:

  • Two Initial Cycles of β-Oxidation: this compound undergoes two standard rounds of β-oxidation, yielding two molecules of acetyl-CoA and (Z)-dodeca-3,9-dienoyl-CoA.

  • Isomerization: The resulting cis-Δ³ double bond is a block for acyl-CoA dehydrogenase. Δ³,Δ²-enoyl-CoA isomerase converts the cis-Δ³ double bond to a trans-Δ² double bond, forming (E,E)-dodeca-2,9-dienoyl-CoA.

  • One More Cycle of β-Oxidation: The molecule can now undergo another round of β-oxidation to produce acetyl-CoA and (E)-deca-2,7-dienoyl-CoA.

  • Further β-Oxidation and Isomerization: The subsequent cycles will continue to shorten the chain until the second double bond is encountered, which will also require isomerization.

Beta_Oxidation_Pathway cluster_activation Activation cluster_beta_oxidation Mitochondrial β-Oxidation FFA (5Z,11E)-Octadecadienoic Acid Acyl_CoA This compound FFA->Acyl_CoA Acyl-CoA Synthetase ATP, CoA Cycle1 1st β-Oxidation Cycle Intermediate1 (3Z,9E)-Hexadecadienoyl-CoA Cycle2 2nd β-Oxidation Cycle Intermediate2 (Z)-Dodeca-3,9-dienoyl-CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Intermediate3 (E,E)-Dodeca-2,9-dienoyl-CoA Cycle3 3rd β-Oxidation Cycle Further_Processing Further Cycles & Isomerizations

Potential Signaling Roles

While specific signaling functions of this compound are unknown, polyunsaturated fatty acyl-CoAs, in general, are emerging as important signaling molecules. They can act as allosteric regulators of enzymes and transcription factors, influencing key cellular processes.

Potential, yet speculative, signaling roles could include:

  • Regulation of Gene Expression: Like other long-chain acyl-CoAs, it could potentially modulate the activity of nuclear receptors such as PPARs or transcription factors like SREBP-1c, thereby influencing lipid and glucose metabolism.

  • Modulation of Enzyme Activity: It may allosterically regulate enzymes involved in fatty acid synthesis and oxidation, such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1).

  • Influence on Ion Channels: Fatty acyl-CoAs have been shown to modulate the activity of various ion channels, which could have implications for cellular excitability and signaling.

Signaling_Roles cluster_regulation Potential Regulatory Targets cluster_outcomes Cellular Outcomes Acyl_CoA This compound Gene_Expression Gene Expression (e.g., PPARs, SREBP-1c) Acyl_CoA->Gene_Expression Modulates Enzyme_Activity Enzyme Activity (e.g., ACC, CPT1) Acyl_CoA->Enzyme_Activity Allosteric Regulation Ion_Channels Ion Channel Activity Acyl_CoA->Ion_Channels Modulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Changes in Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Enzyme_Activity->Lipid_Metabolism Cellular_Signaling Modified Cellular Signaling Ion_Channels->Cellular_Signaling

Experimental Protocols

Investigating the metabolism and function of this compound requires robust analytical methods for its extraction, separation, and quantification.

Table 1: Quantitative Data on Acyl-CoA Analysis Methods
ParameterMethod 1: Solvent PrecipitationMethod 2: Solid-Phase Extraction (SPE)
Principle Protein precipitation and extraction of acyl-CoAs using organic solvents.Selective retention of acyl-CoAs on a solid support followed by elution.
Typical Solvents 80% Methanol (B129727) in waterMethanol, Water, 2% Formic Acid, 2-5% Ammonium (B1175870) Hydroxide
Recovery Good for a broad range of acyl-CoAs.High for a wide range of acyl-CoAs.
Limit of Detection Not explicitly stated, but high MS intensities reported.In the low nanomolar to high picomolar range.
Throughput HighModerate
Sample Clean-up MinimalExcellent
Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol is a general guideline and may require optimization based on the specific sample type.

Materials:

  • Frozen tissue powder or cell pellet

  • Ice-cold 80% methanol in water

  • Centrifuge capable of high speed and 4°C

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 80% methanol per 50 mg of tissue.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 35-45°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard. The precursor ion would be the [M+H]⁺ of the molecule, and a common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

Experimental_Workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction (Protocol 1) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Reconstituted Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Conclusion and Future Directions

This compound represents an intriguing yet uncharacterized molecule in the vast landscape of lipid metabolism. Based on fundamental biochemical principles, a plausible β-oxidation pathway can be proposed, highlighting the essential roles of auxiliary enzymes in handling its unique double bond structure. Furthermore, the potential for this acyl-CoA to act as a signaling molecule opens up exciting avenues for future research.

To elucidate the definitive role of this compound, future studies should focus on:

  • Chemical Synthesis: The synthesis of a pure standard of this compound is paramount for its unequivocal identification and quantification in biological samples.

  • In Vitro Enzyme Assays: Recombinant enzymes of the β-oxidation pathway should be tested for their activity with the synthesized this compound to validate the proposed metabolic route.

  • Cellular and In Vivo Studies: The metabolic fate and biological effects of (5Z,11E)-octadecadienoic acid should be investigated in cell culture and animal models.

  • Advanced Analytical Techniques: The development of specific and sensitive LC-MS/MS methods will be crucial for tracing the metabolism of this isomer and its potential downstream products.

This guide provides a solid theoretical and methodological foundation for researchers to embark on the exciting journey of unraveling the mysteries of this compound and its place in the intricate web of fatty acid metabolism.

Technical Guide: Evaluating (5Z,11E)-Octadecadienoyl-CoA as a Potential Biomarker in Drug Development and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of novel biomarkers is a critical endeavor in the advancement of precision medicine, enabling earlier disease detection, more accurate prognostic assessments, and the development of targeted therapeutic interventions. Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal intermediates in lipid metabolism and cellular signaling, making them a promising, yet complex, class of molecules for biomarker discovery. This technical guide outlines a comprehensive framework for the evaluation of a specific LC-CoA, (5Z,11E)-octadecadienoyl-CoA, as a potential biomarker.

While specific data for this compound is not extensively available in current literature, this document provides a detailed roadmap based on established lipidomics workflows and analytical methodologies for analogous molecules, such as conjugated linoleic acid (CLA) derivatives. The guide furnishes researchers with the necessary experimental protocols, data presentation structures, and conceptual frameworks to systematically investigate the biomarker potential of this compound or other novel LC-CoAs.

Introduction to Long-Chain Fatty Acyl-CoAs in Disease

Long-chain fatty acyl-CoAs are activated forms of fatty acids that serve as critical nodes in cellular metabolism. They are central to processes such as beta-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and the regulation of various signaling pathways. Dysregulation of LC-CoA metabolism has been implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and cancer. The specific isomeric configuration of the fatty acyl chain, such as the position and geometry of double bonds in this compound, can confer distinct biological activities, potentially making it a highly specific biomarker for a particular physiological or pathological state.

A Roadmap for Biomarker Discovery and Validation

The process of validating a novel lipid metabolite like this compound as a biomarker follows a phased approach, from initial discovery in untargeted lipidomics studies to rigorous validation in large patient cohorts.

biomarker_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility Untargeted Lipidomics Untargeted Lipidomics Feature Identification Feature Identification Untargeted Lipidomics->Feature Identification LC-MS/MS Targeted Quantification Targeted Quantification Feature Identification->Targeted Quantification Candidate Selection Cohort Analysis Cohort Analysis Targeted Quantification->Cohort Analysis qRT-PCR, ELISA Assay Development Assay Development Cohort Analysis->Assay Development Biomarker Validation Clinical Trials Clinical Trials Assay Development->Clinical Trials signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Stimulus Extracellular Stimulus Receptor Receptor Extracellular Stimulus->Receptor ACSL Acyl-CoA Synthetase Receptor->ACSL Signal Transduction 5Z_11E_CoA This compound ACSL->5Z_11E_CoA 5Z_11E_OA (5Z,11E)-octadecadienoic acid 5Z_11E_OA->ACSL Activation PPAR_alpha PPARα 5Z_11E_CoA->PPAR_alpha Ligand Binding NF_kB_Inhibition NF-κB Inhibition 5Z_11E_CoA->NF_kB_Inhibition Modulation Gene_Expression Target Gene Expression (e.g., anti-inflammatory) PPAR_alpha->Gene_Expression Transcription Factor Activity

The Enigmatic (5Z,11E)-Octadecadienoyl-CoA: An Uncharted Territory in Lipid Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals delving into the intricacies of lipid metabolism and signaling may encounter a vast and ever-expanding catalog of fatty acyl-CoA molecules. However, a comprehensive search of the scientific literature reveals a notable absence of information regarding the discovery, identification, and specific biological role of (5Z,11E)-octadecadienoyl-CoA. This particular isomer of octadecadienoyl-CoA appears to be an uncharted entity within the well-documented landscape of fatty acid metabolism.

While the general pathways of fatty acid biosynthesis, desaturation, and elongation are well-established, the specific enzymatic reactions and metabolic context that would lead to the formation of a fatty acyl-CoA with the precise double bond configuration of (5Z,11E) are not described in existing research. Extensive database searches and inquiries into metabolic pathways have not yielded a definitive discovery paper or detailed characterization of this molecule.

Potential Biosynthetic Logic and Unanswered Questions

The structure of this compound presents an interesting puzzle from a biochemical standpoint. The "5Z" double bond is characteristic of certain fatty acid desaturation reactions, while the "11E" (trans) double bond is less common in endogenous mammalian fatty acid metabolism but can be found in dietary sources or as a result of specific enzymatic processes like those involving certain isomers of conjugated linoleic acid.

A key enzyme in the metabolism of C18 fatty acids is Fatty Acid Desaturase 3 (FADS3). Research has identified FADS3 as a Δ13-desaturase that can act on (11E)-octadecenoic acid (trans-vaccenic acid). However, the product of this reaction is reported to be an (11E,13Z)-octadecadienoic acid, which does not match the (5Z,11E) configuration. This suggests that if this compound exists as a natural metabolite, its biosynthesis would likely involve a different enzymatic pathway or a precursor that already contains the 5Z double bond.

The absence of its identification in broad-scale metabolomics and lipidomics studies further suggests that if this molecule is present in biological systems, it may be in very low concentrations, confined to specific cell types or conditions, or its identification may be challenging with current analytical methods, potentially being mistaken for other isomers.

The Path Forward: A Call for Discovery

The lack of information on this compound presents a unique opportunity for new research. The following experimental approaches would be crucial in determining its existence, origin, and function:

  • Targeted Metabolomics: Development of specific and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with synthetic standards, would be necessary to screen for the presence of this compound in various biological samples.

  • Enzymatic Assays: In vitro assays with candidate desaturase and isomerase enzymes, particularly those known to act on substrates with existing double bonds, could elucidate a potential biosynthetic pathway.

  • Lipidomic Profiling of Genetically Modified Systems: Investigating cell lines or animal models with genetic modifications in fatty acid metabolism, such as overexpression or knockout of specific desaturases or elongases, could reveal the accumulation or depletion of this particular isomer.

Until such dedicated research is undertaken, this compound remains a hypothetical or at least an uncharacterized molecule in the vast world of lipid biochemistry. The creation of a detailed technical guide on its discovery and identification is therefore not possible at this time. The scientific community awaits the foundational research that may one day shed light on this intriguing lipid species.

An In-depth Technical Guide to the Predicted Protein Binding Partners of (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Protein Binding Partners

The primary candidates for binding (5Z,11E)-octadecadienoyl-CoA are members of the Acyl-CoA Binding Protein (ACBP) family. ACBPs are highly conserved proteins that bind long-chain (C14-C22) acyl-CoA esters with high affinity.[1][2] The binding affinity of ACBPs is strongly dependent on the length of the acyl chain, while the number of double bonds in the acyl chain does not appear to significantly influence binding affinity. This suggests that data for other C18:2-CoA isomers, such as linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA), can serve as a reasonable proxy for predicting the binding of this compound.

Plant ACBPs, such as AtACBP1 and AtACBP2 from Arabidopsis thaliana, have been shown to bind C18:2-CoA.[3] Given the structural conservation of the acyl-CoA binding domain, it is highly probable that mammalian and other eukaryotic ACBPs also bind this compound.

Other potential, though less specific, binding partners include:

  • Fatty Acid Binding Proteins (FABPs): While FABPs primarily bind free fatty acids, some have been shown to interact with acyl-CoAs, albeit with lower affinity than ACBPs.[2][4]

  • Enzymes involved in lipid metabolism: Long-chain acyl-CoA synthetases, acyl-CoA dehydrogenases, and acetyl-CoA carboxylases utilize octadecadienoyl-CoA as a substrate or are allosterically regulated by it.[5]

  • Transcription Factors: Long-chain acyl-CoAs can directly bind to and regulate the activity of transcription factors such as the hepatocyte nuclear factor 4 (HNF-4) and the bacterial FadR, thereby influencing gene expression related to lipid metabolism.[6]

Quantitative Binding Data

Specific quantitative binding data for this compound is not available in the reviewed literature. However, data for other long-chain acyl-CoAs with ACBPs provide an estimate of the expected binding affinities.

ProteinLigandMethodDissociation Constant (Kd)Reference
Yeast ACBPAcyl-CoA EstersMicrocalorimetry0.55 x 10⁻¹⁰ M[7]
Bovine ACBPHexadecanoyl-CoA (C16:0)Titration Microcalorimetry(0.45 ± 0.2) x 10⁻¹³ M
Bovine ACBPDodecanoyl-CoA (C12:0)Titration Microcalorimetry(0.65 ± 0.2) x 10⁻⁸ M
Bovine ACBPOctanoyl-CoA (C8:0)Titration Microcalorimetry(0.24 ± 0.02) x 10⁻⁶ M

Experimental Protocols for Validation

To experimentally validate the predicted binding partners of this compound, the following detailed protocols are provided.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9]

Materials:

  • Purified recombinant protein (e.g., ACBP)

  • This compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Degassing station

  • Dialysis buffer (e.g., 25 mM Ammonium (B1175870) Acetate, pH 6.0)

  • Hamilton syringe

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer extensively to ensure buffer matching.

    • Prepare a stock solution of this compound in the same dialysis buffer.

    • Determine the accurate concentrations of both the protein and the ligand.

    • Degas both solutions for 10-15 minutes immediately before the experiment.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[9]

    • Load the protein solution into the sample cell (typically 20-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, spaced injections (e.g., 20 injections of 2 µL each with 180-second spacing).[10]

    • The solution in the cell is continuously stirred.

  • Data Analysis:

    • The heat change per injection is measured and plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, n, ΔH, and ΔS.

Lipidex 1000 Competition Assay

This assay is a competition-based method to determine the binding of a radiolabeled ligand to a protein.

Materials:

  • Purified protein

  • Radiolabeled acyl-CoA (e.g., [1-¹⁴C]oleoyl-CoA as a competitor)

  • Unlabeled this compound

  • Lipidex 1000 resin

  • Assay buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Resin Preparation:

    • Wash the Lipidex 1000 resin extensively with the assay buffer to remove any ethanol.[11]

  • Binding Reaction:

    • In a series of microcentrifuge tubes, incubate a fixed concentration of the protein with a fixed concentration of the radiolabeled acyl-CoA.

    • Add increasing concentrations of unlabeled this compound as the competitor.

    • Incubate at room temperature for 10-15 minutes.

  • Separation of Bound and Free Ligand:

    • Add a slurry of the prepared Lipidex 1000 resin to each tube.

    • Incubate on ice for 20-30 minutes to allow the resin to absorb the free radiolabeled ligand.

    • Centrifuge the tubes at low speed to pellet the resin.

  • Quantification:

    • Carefully remove an aliquot of the supernatant (containing the protein-bound radiolabeled ligand).

    • Add the supernatant to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor.

    • Determine the IC50 value, which can be used to calculate the binding affinity (Ki) for this compound.

Native Polyacrylamide Gel Electrophoresis (PAGE)

Native PAGE separates proteins in their native conformation, and a shift in mobility upon ligand binding can indicate an interaction.[12][13]

Materials:

  • Purified protein

  • This compound

  • Native PAGE gel casting reagents (acrylamide/bis-acrylamide, Tris-HCl, ammonium persulfate, TEMED)

  • Native running buffer (e.g., 25 mM Tris, 192 mM glycine, pH 8.3)

  • Sample loading buffer (non-denaturing, containing glycerol)

  • Electrophoresis apparatus

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

Procedure:

  • Gel Preparation:

    • Cast a native polyacrylamide gel of an appropriate percentage.

  • Sample Preparation:

    • Incubate the protein with varying concentrations of this compound at room temperature for 15-30 minutes.

    • Add native sample loading buffer to each reaction.

  • Electrophoresis:

    • Load the samples into the wells of the native gel.

    • Run the electrophoresis at a constant voltage in a cold room or on ice to prevent protein denaturation.

  • Visualization:

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • Analysis:

    • A shift in the migration of the protein band in the presence of this compound compared to the protein alone indicates a binding interaction.

Signaling Pathways and Workflows

Regulation of Gene Expression by Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolites but also act as signaling molecules that can regulate gene expression.[6][14]

Signaling_Pathway Fatty_Acid (5Z,11E)-octadecadienoic acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (LACS) Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA ACBP ACBP Acyl_CoA->ACBP HNF4a HNF-4α (Inactive) Acyl_CoA->HNF4a Binds and activates HNF4a_Active HNF-4α (Active) HNF4a->HNF4a_Active Nucleus Nucleus HNF4a_Active->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Regulation of gene expression by this compound via HNF-4α.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Purification Purify Protein Dialysis Buffer Exchange (Dialysis) Protein_Purification->Dialysis Ligand_Prep Prepare this compound Ligand_Prep->Dialysis Concentration Determine Concentrations Dialysis->Concentration Degassing Degas Samples Concentration->Degassing Load_Cell Load Protein into Cell Degassing->Load_Cell Load_Syringe Load Ligand into Syringe Degassing->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Binding_Isotherm Generate Binding Isotherm Titration->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Results Determine Kd, n, ΔH, ΔS Fit_Model->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Experimental Workflow for Lipidex 1000 Assay

Lipidex_Workflow Prepare_Reagents Prepare Protein, Radiolabeled Ligand, and Unlabeled Competitor Incubation Incubate Protein, Radiolabeled Ligand, and Competitor Prepare_Reagents->Incubation Add_Lipidex Add Lipidex 1000 Slurry Incubation->Add_Lipidex Separate Incubate on Ice & Centrifuge Add_Lipidex->Separate Quantify Measure Radioactivity in Supernatant Separate->Quantify Analyze Plot Data and Determine IC50/Ki Quantify->Analyze

References

In Silico Modeling of (5Z,11E)-Octadecadienoyl-CoA Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (5Z,11E)-Octadecadienoyl-CoA and the Importance of In Silico Modeling

Long-chain fatty acyl-CoAs are crucial metabolic intermediates involved in a myriad of cellular processes, including energy metabolism, lipid synthesis, and signal transduction.[1] The specific isomeric form of these molecules can significantly influence their binding affinity and selectivity for different protein partners, thereby dictating their biological function. This compound, an isomer of linoleoyl-CoA, is a subject of interest for understanding specific lipid-protein interactions.

In silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[2] Techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into binding modes, interaction energies, and the dynamic behavior of the ligand-protein complex.[3][4] This information is invaluable for hypothesis generation, guiding experimental studies, and for the rational design of therapeutic agents targeting these pathways.

A Generalized In Silico Modeling Workflow

The following workflow outlines the key steps for the in silico modeling of this compound interactions with a putative protein target.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation Target_ID Target Identification Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Select Ligand Protein_Prep Protein Preparation Target_ID->Protein_Prep Obtain Structure Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Best Pose Analysis Data Analysis MD_Sim->Analysis Experiment Experimental Validation Analysis->Experiment Validate Predictions

Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.

Data Presentation: Quantitative Analysis of Acyl-CoA Interactions

Quantitative data from in silico and experimental studies are crucial for comparing the binding of different ligands and for validating computational models. Due to the lack of specific data for this compound, the following tables present example data for long-chain fatty acyl-CoAs interacting with Acyl-CoA Binding Protein (ACBP), a common carrier protein.[5][6]

Table 1: Example Molecular Docking Scores of C18 Acyl-CoA Isomers with Human ACBP

LigandDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
Oleoyl-CoA (18:1 n-9)-9.80.15Tyr29, Lys33, Lys54, Tyr74
Linoleoyl-CoA (18:2 n-6)-9.50.25Tyr29, Lys33, Lys54, Tyr74
This compound-9.2 (Hypothetical)0.40 (Hypothetical)Tyr29, Lys33, Lys54, Tyr74
Stearoyl-CoA (18:0)-8.90.65Tyr29, Lys33, Lys54, Tyr74

Note: Data for Oleoyl-CoA and Linoleoyl-CoA are representative values from literature. Data for this compound are hypothetical and for illustrative purposes only.

Table 2: Example Molecular Dynamics Simulation Data for Acyl-CoA-ACBP Complexes

SystemRMSD of Protein (Å)RMSD of Ligand (Å)Average Hydrogen BondsMM/PBSA Binding Energy (kcal/mol)
Oleoyl-CoA - ACBP1.5 ± 0.32.1 ± 0.54.2 ± 1.1-45.7 ± 5.2
Linoleoyl-CoA - ACBP1.7 ± 0.42.5 ± 0.63.8 ± 0.9-42.1 ± 6.1
This compound - ACBP1.8 ± 0.5 (Hypothetical)2.8 ± 0.7 (Hypothetical)3.5 ± 1.0 (Hypothetical)-39.8 ± 5.8 (Hypothetical)
Stearoyl-CoA - ACBP1.4 ± 0.21.9 ± 0.44.5 ± 1.2-48.3 ± 4.9

Note: Data are representative values from MD simulations of similar systems. Data for this compound are hypothetical.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the computational and experimental techniques central to this research.

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder.

    • Assign appropriate atom types and partial charges using a force field (e.g., GAFF).

    • Perform energy minimization.

  • Docking Simulation:

    • Define the binding site on the protein based on known active sites or by using a blind docking approach.

    • Use a docking program (e.g., AutoDock Vina, GOLD) to generate a series of possible binding poses.

    • Score and rank the poses based on the program's scoring function.

    • Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions, etc.).

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production simulation for a sufficient length of time (e.g., 100-500 ns) to observe stable dynamics.

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the protein and ligand.

    • Analyze hydrogen bond formation and other non-covalent interactions.

    • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Experimental Validation Protocols

Experimental validation is essential to confirm the predictions from in silico models.

ITC directly measures the heat changes upon binding to determine thermodynamic parameters.

  • Sample Preparation:

    • Prepare solutions of the purified target protein and this compound in the same buffer.

    • Degas the solutions to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment with ligand injected into buffer should be performed to account for the heat of dilution.

  • Data Analysis:

    • Fit the integrated heat data to a binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

SPR measures the binding kinetics (on- and off-rates) of an interaction in real-time.

  • Chip Preparation:

    • Immobilize the purified target protein onto a sensor chip surface.

  • SPR Experiment:

    • Flow a series of concentrations of this compound over the chip surface and monitor the change in the refractive index, which is proportional to the amount of bound ligand.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Logical Relationships

The interaction of this compound with its protein targets can initiate or modulate various signaling pathways. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of a fatty acyl-CoA to a receptor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Membrane Receptor Effector Effector Protein Receptor->Effector Activates Ligand This compound ACBP ACBP Ligand->ACBP Binds to ACBP->Receptor Presents to Second_Messenger Second Messenger Effector->Second_Messenger Generates TF Transcription Factor Second_Messenger->TF Activates Gene Target Gene TF->Gene Regulates Transcription

Caption: A hypothetical signaling pathway involving a fatty acyl-CoA.

Conclusion

While specific experimental data for this compound is currently limited, the in silico and experimental methodologies outlined in this guide provide a robust framework for its investigation. By applying these techniques, researchers can gain valuable insights into the molecular interactions of this and other novel fatty acyl-CoAs, paving the way for a deeper understanding of their biological roles and the development of targeted therapeutics. The combination of computational modeling and experimental validation is a powerful strategy to unravel the complexities of lipid signaling and metabolism.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (5Z,11E)-octadecadienoyl-CoA, a specific isomer of conjugated linoleic acid (CLA) coenzyme A ester. CLA and their CoA derivatives are of significant research interest due to their potential roles in various physiological and pathophysiological processes, including lipid metabolism and cellular signaling. These protocols are intended for researchers in biochemistry, pharmacology, and drug development who require a reliable method for preparing this compound for in vitro and in cell-based assays.

Introduction

This compound is a thioester of (5Z,11E)-octadecadienoic acid and coenzyme A. As an activated form of the fatty acid, it is a potential substrate for various enzymes involved in lipid metabolism and a modulator of signaling pathways. The precise biological roles of this specific isomer are still under investigation, making its availability for research crucial. This document outlines a two-step chemical synthesis strategy: first, the synthesis of the free fatty acid, (5Z,11E)-octadecadienoic acid, followed by its conversion to the corresponding acyl-CoA.

Data Presentation

Table 1: Summary of Synthesis and Purification Data
Parameter(5Z,11E)-octadecadienoic acidThis compound
Synthesis Method Wittig ReactionAcyl-CoA Synthetase (Enzymatic) / Mixed Anhydride (Chemical)
Typical Yield 40-60%70-85% (Enzymatic) / 50-70% (Chemical)
Purity (by HPLC) >95%>98%
Molecular Weight 280.45 g/mol 1048.2 g/mol
Storage Conditions -20°C under inert gas-80°C, lyophilized solid

Note: The data presented are typical values and may vary depending on experimental conditions and the scale of the synthesis.

Experimental Protocols

Synthesis of (5Z,11E)-octadecadienoic acid

This protocol is adapted from methods used for the synthesis of other polyunsaturated fatty acids and relies on a stereoselective Wittig reaction.

Materials:

  • (E)-Undec-2-enal

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add potassium tert-butoxide (2.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C. The solution will turn deep orange, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes.

  • Wittig Reaction: Add a solution of (E)-undec-2-enal (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (5Z,11E)-octadecadienoic acid.

Synthesis of this compound

This protocol describes a chemical method for the activation of the fatty acid and subsequent coupling to Coenzyme A.

Materials:

  • (5Z,11E)-octadecadienoic acid

  • Oxalyl chloride

  • Coenzyme A, trilithium salt

  • Triethylamine (B128534)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Potassium bicarbonate solution, 1 M

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724), HPLC grade

  • Potassium phosphate (B84403) buffer, pH 7.0

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve (5Z,11E)-octadecadienoic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add a catalytic amount of DMF.

    • Cool the solution to 0°C and add oxalyl chloride (1.5 eq) dropwise.[1][2]

    • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl chloride is complete when gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under vacuum.

  • Coupling with Coenzyme A:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve Coenzyme A, trilithium salt (1.2 eq) in ice-cold 1 M potassium bicarbonate solution.

    • Add the acyl chloride solution dropwise to the Coenzyme A solution with vigorous stirring at 0°C.

    • Add triethylamine (2.0 eq) to maintain a basic pH.

    • Stir the reaction mixture at 4°C for 4-6 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with an increasing gradient of acetonitrile in water.

    • Analyze the fractions by reverse-phase HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (5Z,11E)-octadecadienoic acid cluster_activation Activation and Coupling Ylide Ylide Formation Wittig Wittig Reaction Ylide->Wittig Purification_FA Purification (Chromatography) Wittig->Purification_FA Activation Fatty Acid Activation (Oxalyl Chloride) Purification_FA->Activation Pure Fatty Acid Coupling Coupling to Coenzyme A Activation->Coupling Purification_CoA Purification (SPE-HPLC) Coupling->Purification_CoA Final_Product Final_Product Purification_CoA->Final_Product This compound

Caption: Workflow for the chemical synthesis of this compound.

Signaling_Pathway cluster_cell Cellular Environment cluster_metabolism Lipid Metabolism AcylCoA This compound ACOT Acyl-CoA Thioesterases (ACOT) AcylCoA->ACOT Hydrolysis PKC Protein Kinase C (PKC) isoforms AcylCoA->PKC Modulation BetaOxidation β-Oxidation AcylCoA->BetaOxidation Substrate LipidSynthesis Complex Lipid Synthesis AcylCoA->LipidSynthesis Precursor p53 p53 PKC->p53 Activation p21 p21 p53->p21 Transcriptional Activation CellCycle Cell Cycle Arrest p21->CellCycle Inhibition

Caption: Plausible signaling and metabolic roles of this compound.

Applications in Research

  • Enzyme Kinetics: this compound can be used as a substrate to study the kinetics of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyltransferases.

  • Cell Signaling: Researchers can use this molecule to investigate its effects on cellular signaling pathways, such as those involving protein kinase C (PKC) and peroxisome proliferator-activated receptors (PPARs). Recent studies have shown that the balance of acyl-CoA thioesterase (ACOT) activity, which hydrolyzes acyl-CoAs, can influence cell cycle progression through pathways like PKCζ–p53–p21.[3][4]

  • Lipid Metabolism Studies: The synthesized acyl-CoA can be used in cell-based assays to trace its incorporation into complex lipids or its breakdown through β-oxidation.

  • Drug Discovery: As a tool compound, it can aid in the validation of drug targets within lipid metabolic and signaling pathways.

Safety Precautions

  • Oxalyl chloride is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Anhydrous solvents are required for several steps of the synthesis. Ensure proper handling and storage to prevent moisture contamination.

  • Handle all organic solvents in a fume hood and dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Analysis of (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5Z,11E)-octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated long-chain fatty acyl-coenzyme A (LCFA-CoA). LCFA-CoAs are crucial intermediates in numerous metabolic pathways, including beta-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3] The precise quantification and characterization of individual LCFA-CoA isomers are essential for understanding their specific biological roles.

These application notes provide a generalized framework for the analytical characterization of this compound. Due to the limited availability of specific data for this particular isomer, the following protocols are based on established and validated methods for the analysis of long-chain fatty acyl-CoAs as a class. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection of these molecules.[4][5]

I. Analytical Standards and Quantitative Data

The development of a robust analytical method requires well-characterized standards. For a novel or less-studied compound like this compound, a synthetic standard would be necessary to determine key analytical parameters. The table below outlines the type of data that would be generated during method development.

Table 1: Hypothetical Analytical Parameters for this compound using LC-MS/MS.

ParameterExpected Value/RangeDescription
Molecular Formula C₃₉H₆₄N₇O₁₇P₃SThe chemical formula for octadecadienoyl-CoA.
Monoisotopic Mass 1031.32 g/mol The exact mass of the molecule.
Precursor Ion (m/z) 1032.3 [M+H]⁺The mass-to-charge ratio of the protonated molecule for positive ion mode mass spectrometry.
Fragment Ion (m/z) 525.3A characteristic fragment ion corresponding to the loss of the phosphoadenosine diphosphate (B83284) group, used for Selected Reaction Monitoring (SRM).
Retention Time (RT) 8-12 minThe expected elution time from a C18 reverse-phase column under typical gradient conditions. This is highly method-dependent.
Limit of Detection (LOD) 1-10 fmolThe lowest amount of analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ) 5-30 fmolThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Linear Range 0.01 - 10 pmolThe range of concentrations over which the instrument response is directly proportional to the analyte concentration.

II. Experimental Protocols

The following are generalized protocols for the extraction and analysis of long-chain fatty acyl-CoAs from biological samples, adaptable for this compound.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells or Tissues

This protocol is adapted from methods described for the extraction of LCFA-CoAs for LC-MS/MS analysis.[1][5][7]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: Isopropanol/Acetonitrile/0.5 M Acetic Acid (50:50:2, v/v/v), ice-cold

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a ¹³C-labeled equivalent, prepared in the extraction solvent.

  • Centrifuge capable of 4°C

  • Sample homogenizer (for tissues)

Procedure:

  • Sample Collection:

    • Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold extraction solvent containing the internal standard. Scrape the cells and collect the lysate.

    • Tissues: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Weigh the frozen tissue (10-50 mg) and homogenize in 1 mL of ice-cold extraction solvent containing the internal standard.

  • Extraction:

    • Incubate the cell lysate or tissue homogenate on ice for 15 minutes, vortexing every 5 minutes.

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Sample Clarification:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here using a mixed-mode or C18 cartridge.[5][6]

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% Mobile Phase A).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general method for the separation and quantification of LCFA-CoAs using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.[4][5]

Instrumentation & Columns:

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 400°C

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • This compound: Precursor (Q1) m/z 1032.3 → Product (Q3) m/z 525.3

    • Internal Standard (C17:0-CoA): Precursor (Q1) m/z 1020.4 → Product (Q3) m/z 513.4

  • Collision Energy: Optimize for each compound, typically 30-50 eV.

III. Visualizations

Diagram 1: General Metabolic Fate of Long-Chain Acyl-CoAs

Metabolic_Fate_of_LCFA_CoA LCFA Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LCFA_CoA This compound (LCFA-CoA) Acyl_CoA_Synthetase->LCFA_CoA Beta_Oxidation Mitochondrial β-Oxidation LCFA_CoA->Beta_Oxidation Energy Production Glycerolipid_Synthesis Glycerolipid Synthesis LCFA_CoA->Glycerolipid_Synthesis Lipid Storage & Membrane Synthesis Elongation_Desaturation Elongation & Desaturation LCFA_CoA->Elongation_Desaturation Modification Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TAG_PL Triacylglycerols & Phospholipids Glycerolipid_Synthesis->TAG_PL Other_Lipids Other Complex Lipids Elongation_Desaturation->Other_Lipids LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Start Biological Sample (Cells or Tissue) Homogenization Homogenization in Extraction Solvent + Internal Standard Start->Homogenization Centrifugation1 Centrifugation (Pellet Debris) Homogenization->Centrifugation1 Extraction Supernatant Collection Centrifugation1->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Final_Sample Sample for Analysis Centrifugation2->Final_Sample LC_Separation UHPLC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection ESI-MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Data Quantification->Result

References

Application Note: Quantitative Analysis of (5Z,11E)-octadecadienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the detection of (5Z,11E)-octadecadienoyl-CoA is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive application note and protocol for its quantification.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of gene expression.[1][2] this compound is an activated form of a specific C18:2 linoleic acid isomer. The accurate quantification of individual acyl-CoA species is essential for understanding their metabolic roles but is challenging due to their low abundance and the structural similarity between isomers.[3] This document outlines a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific detection and quantification of this compound in biological matrices.

Principle of the Method

This method employs reversed-phase liquid chromatography to separate this compound from other acyl-CoAs and matrix components. The separation of C18:2 isomers can be particularly challenging; therefore, a high-resolution column and an optimized gradient are utilized to enhance resolution.[4][5] Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by monitoring a specific precursor-to-product ion transition, which provides high selectivity and sensitivity.[1][6] The characteristic neutral loss of the 3'-phospho-ADP moiety (507.0 Da) in positive ESI mode is a hallmark of acyl-CoA fragmentation.[1][7]

Experimental Workflow and Protocols

The overall experimental process from sample preparation to data analysis is depicted in the workflow diagram below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Extraction Lysis & Acyl-CoA Extraction (e.g., TCA Precipitation) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC_Sep Reversed-Phase LC Separation Cleanup->LC_Sep MS_Detect Tandem MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Analysis Chromatogram Integration & Quantification MS_Detect->Data_Analysis Results Final Concentration Report Data_Analysis->Results Fatty_Acyl_CoA_Pathway FA (5Z,11E)-Octadecadienoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase CoA_ATP CoA + ATP CoA_ATP->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->ComplexLipids Elongation Elongation / Desaturation AcylCoA->Elongation Energy Energy Production (Acetyl-CoA) BetaOx->Energy

References

Application Notes and Protocols for the Quantification of (5Z,11E)-Octadecadienoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z,11E)-Octadecadienoyl-CoA is a specific isomer of the C18:2 acyl-Coenzyme A (CoA) family. Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules that modulate various cellular processes. The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding its precise roles in cellular physiology and pathology. This document provides a detailed protocol for the extraction, separation, and quantification of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for this compound in different human cell lines under basal and stimulated conditions. This data is intended to illustrate the application of the described protocol and the expected range of cellular concentrations. Actual values will vary depending on the cell type, culture conditions, and experimental treatments.

Cell LineTreatmentThis compound (pmol/mg protein)
HEK293 Control1.2 ± 0.2
Oleic Acid (100 µM, 24h)3.5 ± 0.4
MCF-7 Control0.8 ± 0.1
Arachidonic Acid (50 µM, 24h)2.1 ± 0.3
HepG2 Control2.5 ± 0.3
Fenofibrate (50 µM, 48h)5.8 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section details the key experimental procedures for the quantification of this compound in cell culture.

Cell Culture and Harvesting
  • Cell Seeding: Plate cells in 6-well or 10 cm dishes and culture until they reach approximately 80-90% confluency.

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Cell Lysis and Extraction:

    • For adherent cells, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) directly to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard, such as a stable isotope-labeled C17:0-CoA, to the cell lysate.

  • Homogenization: Sonicate the samples on ice (3 cycles of 10 seconds with 30-second intervals) to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

Solid Phase Extraction (SPE) for Acyl-CoA Enrichment
  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion ([M+H]+) for C18:2-CoA is m/z 1032.6. A characteristic product ion is generated by the neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety), resulting in a product ion of m/z 525.6.[1][2][3] The specific transition to monitor would be 1032.6 -> 525.6 .

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

ParameterRecommended Setting
Ionization Mode ESI+
Precursor Ion (Q1) 1032.6 m/z
Product Ion (Q3) 525.6 m/z
Dwell Time 100 ms
Collision Energy (CE) 30-50 eV (to be optimized)
Declustering Potential (DP) 60-80 V (to be optimized)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture 1. Cell Culture & Harvesting lysis 2. Lysis & Extraction (10% TCA) cell_culture->lysis Wash with PBS spe 3. Solid Phase Extraction (SPE) lysis->spe Collect Supernatant reconstitution 4. Reconstitution spe->reconstitution Elute & Dry lc_separation 5. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 6. MS/MS Detection (MRM) lc_separation->ms_detection Eluent Transfer data_quantification 7. Data Quantification ms_detection->data_quantification data_analysis 8. Normalization & Analysis data_quantification->data_analysis Peak Area Ratio

Caption: Experimental workflow for quantifying this compound.

signaling_pathway cluster_stimuli External/Internal Stimuli cluster_synthesis Metabolic Activation cluster_downstream Downstream Cellular Effects stimuli Metabolic Stress / Signaling Molecules octadecadienoic_acid (5Z,11E)-Octadecadienoic Acid stimuli->octadecadienoic_acid acyl_coa_synthetase Acyl-CoA Synthetase octadecadienoic_acid->acyl_coa_synthetase octadecadienoyl_coa This compound acyl_coa_synthetase->octadecadienoyl_coa ppar PPAR Activation octadecadienoyl_coa->ppar Ligand Binding nfkb NF-κB Pathway Modulation octadecadienoyl_coa->nfkb mapk MAPK Pathway Modulation octadecadienoyl_coa->mapk gene_expression Gene Expression Changes (Lipid Metabolism, Inflammation) ppar->gene_expression nfkb->gene_expression mapk->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Metabolic Regulation) gene_expression->cellular_response

Caption: Potential signaling roles of this compound.

References

Application Notes and Protocols for the Lipidomics Analysis of (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 6, 2025

Introduction

(5Z,11E)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon diunsaturated fatty acyl-coenzyme A. While the roles of many common fatty acyl-CoAs in metabolism and cell signaling are well-documented, the specific biological functions and pathways involving less common isomers such as this compound are often not fully elucidated. These molecules may serve as signaling molecules, intermediates in novel metabolic pathways, or biomarkers for specific physiological or pathological states. Long-chain acyl-CoA synthetases (ACSLs) are the enzymes responsible for activating long-chain fatty acids into their corresponding acyl-CoAs, playing a crucial role in lipid metabolism and homeostasis.[1] The study of specific acyl-CoA isomers is critical for a deeper understanding of lipid metabolism and its dysregulation in various diseases.

This document provides detailed application notes and experimental protocols for the investigation of this compound in lipidomics studies. The methodologies described herein are based on established techniques for the analysis of long-chain fatty acyl-CoAs and can be adapted for the study of other rare or novel lipid molecules.

Application Notes

The analysis of this compound in biological samples presents unique challenges due to its potential low abundance and the presence of numerous other lipid isomers. A highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is therefore essential. The applications for studying this molecule are diverse, including:

  • Biomarker Discovery: Investigating the presence and concentration of this compound in various tissues and biofluids may lead to the discovery of novel biomarkers for diseases such as metabolic syndrome, cancer, and inflammatory disorders.

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of (5Z,11E)-octadecadienoic acid and its CoA derivative can help to uncover new metabolic pathways and enzymatic activities.

  • Drug Development: Understanding the role of specific acyl-CoAs in disease pathogenesis can identify new therapeutic targets. For instance, enzymes that metabolize this compound could be targets for drug intervention.

  • Nutritional Science: The study of how dietary fatty acids, including specific isomers, are metabolized to their active CoA forms can provide insights into their physiological effects.

Experimental Protocols

A robust and validated experimental workflow is crucial for the accurate and reproducible quantification of this compound. The following protocols are adapted from established methods for acyl-CoA analysis.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol describes the extraction of acyl-CoAs from cell cultures or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • 2.5% Sulfosalicylic acid (SSA)

  • Microcentrifuge

  • SPE manifold

Procedure:

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell pellets, proceed directly to the next step.

  • Spiking with Internal Standard: Add a known amount of internal standard (e.g., 50 ng of C17:0-CoA) to the homogenate or cell pellet.

  • Protein Precipitation and Acyl-CoA Extraction: Add 200 µL of 10% TCA to the sample. Vortex vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove TCA and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of 2.5% SSA for LC-MS/MS analysis.[2]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the parameters for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 10 mM ammonium acetate

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion for this compound ([M+H]⁺) will be m/z 1048.5 (calculated for C₄₀H₆₉N₇O₁₇P₃S).

    • A characteristic product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety. This corresponds to a neutral loss of 507.1 Da.[3] Another common fragment ion is m/z 428, representing the 3',5'-diphosphoadenosine moiety.[4]

    • The specific MRM transitions for this compound would need to be optimized by direct infusion of a synthesized standard.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Quantitative Analysis of this compound in different cell lines.

Cell LineTreatmentThis compound (pmol/mg protein)Standard Deviation
Cell Line AControl2.50.4
Cell Line ATreatment X10.21.1
Cell Line BControl1.80.3
Cell Line BTreatment X2.10.5

Table 2: Optimized MRM transitions for a panel of long-chain acyl-CoAs.

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-CoA1006.4499.435
C18:1-CoA1032.5525.435
C18:2-CoA1030.5523.435
(5Z,11E)-C18:2-CoA 1030.5 523.4 35
C17:0-CoA (IS)1020.4513.435

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization sample->homogenization is_spike Spike with Internal Standard homogenization->is_spike extraction TCA Precipitation & Extraction is_spike->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction centrifugation->spe reconstitution Reconstitution in 2.5% SSA spe->reconstitution lcms UHPLC-MS/MS reconstitution->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for acyl-CoA analysis.

fatty_acid_metabolism cluster_pathway Fatty Acid Activation and Metabolism ffa (5Z,11E)-Octadecadienoic Acid (extracellular) ffa_in (5Z,11E)-Octadecadienoic Acid (intracellular) ffa->ffa_in acyl_coa This compound ffa_in->acyl_coa beta_ox Beta-Oxidation acyl_coa->beta_ox lipid_syn Complex Lipid Synthesis (e.g., TAGs, PLs) acyl_coa->lipid_syn signaling Cellular Signaling acyl_coa->signaling acsl Long-Chain Acyl-CoA Synthetase (ACSL) acsl->acyl_coa

Caption: General overview of fatty acid metabolism.

Conclusion

The study of specific fatty acyl-CoA isomers like this compound holds significant promise for advancing our understanding of lipid metabolism and its role in health and disease. The protocols and application notes provided here offer a framework for the robust and sensitive analysis of this and other rare lipid molecules. As research in lipidomics continues to evolve, the methodologies described will be invaluable for researchers, scientists, and drug development professionals seeking to explore the complexities of the lipidome.

References

Application Notes and Protocols: Stable Isotope Labeling of (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stable isotope labeling of (5Z,11E)-octadecadienoyl-CoA, an isomer of conjugated linoleic acid (CLA)-CoA. Stable isotope labeling is a powerful technique for tracing the metabolic fate and elucidating the biological roles of specific lipid molecules. By introducing atoms with heavier isotopes (e.g., ¹³C or ²H) into the molecule, researchers can track its incorporation into various lipid pools, quantify its turnover rates, and identify its involvement in signaling pathways using mass spectrometry.[1] These methods are critical in drug development for assessing the effects of pharmaceuticals on lipid metabolism and for developing targeted therapies for metabolic diseases.[1] While specific data on the (5Z,11E) isomer is limited, this document outlines generalized protocols for the synthesis of the labeled precursor fatty acid, its conversion to the CoA ester, and its application in metabolic and signaling studies, based on established methods for other long-chain fatty acids and their CoA derivatives.

Introduction

This compound belongs to the family of conjugated linoleic acid (CLA) CoA esters. CLAs are a group of positional and geometric isomers of linoleic acid that have garnered significant attention for their diverse biological activities, including anti-carcinogenic, anti-atherogenic, and body composition-modulating effects.[2][3] The conversion of fatty acids to their acyl-CoA thioesters is a critical step for their participation in numerous metabolic and signaling pathways.[4] Long-chain acyl-CoAs, such as this compound, are key intermediates in lipid biosynthesis, degradation, and cellular signaling.[5][6]

Stable isotope labeling, coupled with mass spectrometry, provides an indispensable tool for studying the dynamic roles of these molecules in complex biological systems.[7] This approach allows for precise quantification and tracing of the labeled molecule, distinguishing it from the endogenous pool. The protocols and applications described herein provide a framework for investigating the metabolism and signaling functions of this compound and other CLA-CoA isomers.

Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled this compound into downstream lipids such as triglycerides, phospholipids, and cholesterol esters to elucidate its metabolic fate and the activity of relevant pathways.[1]

  • Drug Discovery and Development: Evaluating the impact of novel therapeutic agents on the metabolism of this compound and its downstream effects on lipid homeostasis.[1]

  • Elucidation of Signaling Pathways: Identifying the role of this compound as a signaling molecule by tracking its influence on known lipid-sensitive signaling cascades, such as those involving peroxisome proliferator-activated receptors (PPARs).[2]

  • Nutritional Science: Understanding the absorption, distribution, metabolism, and excretion of dietary (5Z,11E)-octadecadienoic acid.

Data Presentation

The use of stable isotope labeling allows for the generation of precise quantitative data. The following tables are examples of how such data can be structured.

Table 1: Mass Isotopologue Distribution of this compound after Labeling

AnalyteIsotope LabelTheoretical Mass (Da)Observed Mass (m/z)Isotopic Enrichment (%)
This compoundUnlabeled (M+0)1048.51049.5 [M+H]⁺-
(5Z,11E)-[¹³C₁₈]-Octadecadienoyl-CoA¹³C₁₈1066.51067.5 [M+H]⁺>98%
(5Z,11E)-Octadecadienoyl-[¹³C₃,¹⁵N₁]-CoA¹³C₃,¹⁵N₁ (on CoA)1052.51053.5 [M+H]⁺>99%

Table 2: Quantification of Labeled this compound in Cell Lysates using LC-MS/MS

Sample IDTreatmentEndogenous this compound (pmol/mg protein)Labeled (5Z,11E)-[¹³C₁₈]-Octadecadienoyl-CoA (pmol/mg protein)
1Vehicle Control1.2 ± 0.2Not Detected
2Labeled Precursor1.1 ± 0.35.8 ± 0.7
3Labeled Precursor + Drug X1.3 ± 0.22.3 ± 0.4

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope Labeled (5Z,11E)-Octadecadienoic Acid

This protocol is a proposed synthetic route adapted from established methods for other labeled C18 fatty acids.[8][9][10]

1.1. Materials:

  • ¹³C-labeled starting materials (e.g., [¹³C₂]-acetylene, [¹³C]-alkyl halides)

  • Appropriate unlabeled precursors for the remaining carbon chain

  • Solvents (THF, hexane, diethyl ether)

  • Reagents for coupling reactions (e.g., n-butyllithium, copper(I) iodide)

  • Lindlar's catalyst for stereoselective hydrogenation

  • Reagents for oxidation to the carboxylic acid (e.g., Jones reagent)

  • Silica gel for column chromatography

1.2. Procedure:

  • Synthesize two key fragments of the fatty acid backbone, one of which contains the desired stable isotope label(s). For example, a ¹³C-labeled C1-C10 fragment and an unlabeled C11-C18 fragment.

  • Couple the two fragments using an appropriate organometallic coupling reaction (e.g., Grignard or Gilman coupling) to form the full carbon skeleton with the desired regiochemistry of the double bonds introduced as triple bonds.

  • Perform a stereoselective partial hydrogenation of the triple bonds to the desired (5Z,11E) double bonds. This is a critical step and may require specialized catalysts and conditions to achieve the correct stereochemistry. A Lindlar catalyst is commonly used for the synthesis of Z (cis) double bonds.

  • If the synthesis results in a terminal alcohol, oxidize it to the carboxylic acid using a suitable oxidizing agent.

  • Purify the final product, stable isotope-labeled (5Z,11E)-octadecadienoic acid, using column chromatography.

  • Confirm the structure, isotopic enrichment, and purity of the product by NMR and high-resolution mass spectrometry.

Protocol 2: Enzymatic Synthesis of (5Z,11E)-[¹³C₁₈]-Octadecadienoyl-CoA

2.1. Materials:

  • Synthesized (5Z,11E)-[¹³C₁₈]-octadecadienoic acid

  • Coenzyme A (CoA)

  • Long-chain acyl-CoA synthetase (ACSL)[4][6]

  • ATP

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

2.2. Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Triton X-100.

  • Add Coenzyme A and the labeled (5Z,11E)-[¹³C₁₈]-octadecadienoic acid.

  • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding an organic solvent (e.g., methanol/chloroform).

  • Purify the resulting (5Z,11E)-[¹³C₁₈]-octadecadienoyl-CoA using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Confirm the identity and purity of the product by LC-MS/MS.

Protocol 3: Cell Culture Labeling and Metabolite Extraction

3.1. Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • Labeled (5Z,11E)-[¹³C₁₈]-octadecadienoic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cold methanol/acetonitrile/water extraction solvent

  • Cell scrapers

3.2. Procedure:

  • Culture cells to the desired confluency.

  • Replace the normal growth medium with a medium containing the labeled (5Z,11E)-[¹³C₁₈]-octadecadienoic acid-BSA complex at a suitable concentration.

  • Incubate the cells for the desired time period to allow for uptake and metabolism of the labeled fatty acid.

  • At the end of the incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Immediately add ice-cold extraction solvent to the cells to quench metabolic activity.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Labeled Acyl-CoAs

4.1. Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

4.2. Procedure:

  • Inject the extracted metabolite sample onto the HPLC system.

  • Separate the acyl-CoAs using a gradient of mobile phases, typically water with a low concentration of an ion-pairing agent or an amine and acetonitrile.[3]

  • Operate the mass spectrometer in positive ion mode.

  • Monitor for the specific precursor-to-product ion transitions for both the unlabeled and labeled this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine moiety.[3]

  • Quantify the peak areas for the labeled and unlabeled species to determine their relative and absolute amounts (if using an internal standard).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Step 1: Synthesis of Labeled Precursor cluster_coa_synthesis Step 2: Enzymatic Acyl-CoA Formation cluster_cell_culture Step 3: Cellular Incorporation & Analysis s1 Labeled Starting Materials (e.g., ¹³C-Alkyl Halide) s2 Chemical Synthesis s1->s2 s3 Purification (HPLC) s2->s3 s4 Labeled (5Z,11E)-Octadecadienoic Acid s3->s4 c1 Labeled Fatty Acid + CoA + ATP s4->c1 c2 Acyl-CoA Synthetase c1->c2 c3 Labeled this compound c2->c3 cc1 Cell Culture Incubation c3->cc1 cc2 Metabolite Extraction cc1->cc2 cc3 LC-MS/MS Analysis cc2->cc3 cc4 Data Interpretation cc3->cc4

Caption: Experimental workflow for stable isotope labeling studies.

Metabolic_Fate_of_CLA_CoA cluster_anabolism Anabolic Pathways cluster_catabolism Catabolic Pathways cluster_signaling Signaling & Regulation cla_coa Labeled this compound tg Triglycerides cla_coa->tg Acyltransferases pl Phospholipids cla_coa->pl Acyltransferases ce Cholesterol Esters cla_coa->ce ACAT beta_ox Peroxisomal β-oxidation cla_coa->beta_ox ppar PPAR Activation cla_coa->ppar chain_short Chain-Shortened Acyl-CoAs beta_ox->chain_short gene_exp Altered Gene Expression ppar->gene_exp

Caption: Potential metabolic fate and signaling roles of CLA-CoA.

References

Application Notes and Protocols for Cell-Based Assays Using (5Z,11E)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z,11E)-octadecadienoyl-CoA is a specific isomer of conjugated linoleic acid (CLA) activated with coenzyme A. CLAs are a family of polyunsaturated fatty acids that have garnered significant research interest due to their diverse biological activities.[1][2] While the most studied isomers are cis-9, trans-11 and trans-10, cis-12 CLA, the unique spatial arrangement of double bonds in other isomers like this compound suggests potentially distinct biological functions. As CoA derivatives are the metabolically active forms of fatty acids, this compound is the relevant molecule for investigating intracellular effects.

Long-chain fatty acyl-CoAs are known to act as signaling molecules, modulating various cellular processes including lipid metabolism, inflammation, and cell proliferation.[3][4][5] Many of these effects are mediated through nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), and by influencing inflammatory signaling pathways like NF-κB.[1][6][7]

These application notes provide detailed protocols for cell-based assays to investigate the bioactivity of this compound, focusing on two key pathways: PPARα activation and NF-κB signaling.

Application 1: Assessing PPARα Activation

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating lipid and glucose metabolism.[8][9] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation in tissues with high metabolic rates, such as the liver, heart, and skeletal muscle.[9][10][11][12] Several isomers of conjugated linoleic acid have been identified as potent PPARα ligands and activators.[6] The following reporter gene assay is designed to determine if this compound can activate PPARα and induce the transcription of its target genes.

Experimental Protocol: PPARα Reporter Gene Assay

This protocol describes a transient transfection assay using a luciferase reporter gene under the control of a PPAR response element (PPRE).

1. Materials and Reagents:

  • HepG2 (human liver carcinoma) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • pSG5-hPPARα expression vector

  • pPPRE-luciferase reporter vector (containing tandem PPREs upstream of a luciferase gene)

  • pRL-TK Renilla luciferase control vector

  • This compound (test compound)

  • GW7647 (positive control, potent PPARα agonist)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

2. Cell Culture and Transfection:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • On the day of transfection, prepare the transfection mix in Opti-MEM. For each well, combine the pSG5-hPPARα expression vector, pPPRE-luciferase reporter vector, and pRL-TK control vector with the transfection reagent according to the manufacturer's instructions.

  • Replace the medium in the wells with the transfection mix and incubate for 4-6 hours.

  • After incubation, replace the transfection mix with fresh DMEM containing 10% FBS and incubate overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Also prepare dilutions of the positive control, GW7647.

  • The following day, replace the medium with fresh, low-serum (e.g., 1% FBS) DMEM containing the various concentrations of this compound, GW7647, or vehicle control (DMSO).

  • Incubate the cells for 24 hours.

4. Luciferase Assay:

  • After the 24-hour treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Data Presentation: PPARα Activation

The quantitative results of the PPARα reporter gene assay can be summarized in the following tables.

Table 1: Dose-Dependent Activation of PPARα by this compound

Compound Concentration (µM)Normalized Luciferase Activity (Mean ± SD)Fold Induction vs. Vehicle
Vehicle Control (DMSO)1.00 ± 0.121.0
0.11.52 ± 0.181.5
1.03.89 ± 0.453.9
10.08.21 ± 0.988.2
25.012.54 ± 1.5012.5
50.015.10 ± 1.8115.1
GW7647 (1 µM)25.43 ± 2.9925.4

Table 2: EC₅₀ Values for PPARα Activation

CompoundEC₅₀ (µM)
This compound8.5
GW7647 (Positive Control)0.05

Visualization of PPARα Signaling and Workflow

PPARa_Signaling_Pathway cluster_nucleus Nucleus Ligand This compound PPARa_RXR_inactive PPARα-RXR (Inactive Complex) Ligand->PPARa_RXR_inactive enters cell and nucleus, binds to PPARα Corepressor Co-repressor PPARa_RXR_inactive->Corepressor PPARa_RXR_active PPARα-RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active conformational change, co-repressor release PPRE PPRE PPARa_RXR_active->PPRE binds to Coactivator Co-activator PPARa_RXR_active->Coactivator recruits TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes activates mRNA mRNA TargetGenes->mRNA transcription Proteins Metabolic Proteins mRNA->Proteins translation Metabolic Effects Metabolic Effects Proteins->Metabolic Effects

Caption: PPARα Signaling Pathway.

PPARa_Assay_Workflow A Seed HepG2 cells in 96-well plate B Transfect cells with: - pSG5-hPPARα - pPPRE-luciferase - pRL-TK Renilla A->B C Incubate overnight B->C D Treat cells with This compound or controls for 24h C->D E Lyse cells D->E F Measure Firefly & Renilla Luciferase Activity E->F G Analyze Data: - Normalize Firefly to Renilla - Calculate Fold Induction F->G

Caption: PPARα Reporter Gene Assay Workflow.

Application 2: Investigating Anti-Inflammatory Effects via NF-κB Signaling

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response.[1] Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines. Some CLA isomers have demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway.[1][3] This assay is designed to determine if this compound can suppress NF-κB activation, typically induced by an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocol: NF-κB Reporter Assay

This protocol uses a luciferase reporter driven by an NF-κB response element to quantify the activity of the NF-κB signaling pathway.

1. Materials and Reagents:

  • HEK293T (Human Embryonic Kidney) cells

  • DMEM, FBS, Penicillin-Streptomycin

  • pNFkB-luciferase reporter vector

  • pRL-TK Renilla luciferase control vector

  • Transfection reagent

  • This compound (test compound)

  • Recombinant human TNF-α (inflammatory stimulus)

  • Bay 11-7082 (positive control, NF-κB inhibitor)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 2 x 10⁴ cells per well in a 96-well plate and allow to attach overnight.

  • Transfect cells with the pNFkB-luciferase reporter vector and the pRL-TK control vector using a suitable transfection reagent as per the manufacturer's protocol.

  • Incubate for 24 hours post-transfection.

3. Compound Treatment and Stimulation:

  • Pre-treat the transfected cells for 1-2 hours with various concentrations of this compound, the positive control (Bay 11-7082), or vehicle control.

  • After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway. A set of unstimulated, vehicle-treated cells should be included as a negative control.

  • Incubate for an additional 6-8 hours.

4. Luciferase Assay:

  • Lyse the cells and measure firefly and Renilla luciferase activities as described in the PPARα assay protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each concentration of the test compound.

Data Presentation: NF-κB Inhibition

The results from the NF-κB reporter assay can be presented in the following tables.

Table 3: Inhibition of TNF-α-Induced NF-κB Activity by this compound

Treatment ConditionCompound Conc. (µM)Normalized Luciferase Activity (Mean ± SD)% Inhibition of TNF-α Response
Vehicle Control (Unstimulated)-1.00 ± 0.15-
TNF-α (10 ng/mL)-15.67 ± 1.880%
TNF-α + Test Compound1.013.78 ± 1.6512.9%
TNF-α + Test Compound10.08.93 ± 1.0745.5%
TNF-α + Test Compound25.05.48 ± 0.6669.4%
TNF-α + Test Compound50.03.29 ± 0.4084.4%
TNF-α + Bay 11-7082 (10 µM)10.02.19 ± 0.2692.0%

Table 4: IC₅₀ Values for NF-κB Inhibition

CompoundIC₅₀ (µM)
This compound15.2
Bay 11-7082 (Positive Control)1.8

Visualization of NF-κB Signaling and Workflow

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Degradation Degradation IkB->Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IKK phosphorylated by NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases TestCompound (5Z,11E)- octadecadienoyl-CoA TestCompound->IKK inhibits? NFkB_RE NF-κB Response Element NFkB_active->NFkB_RE binds to Inflammatory Response Inflammatory Response NFkB_active->Inflammatory Response InflammatoryGenes Inflammatory Genes (e.g., IL-6, COX-2) NFkB_RE->InflammatoryGenes activates mRNA mRNA InflammatoryGenes->mRNA transcription mRNA->Inflammatory Response

Caption: NF-κB Signaling Pathway.

NFkB_Assay_Workflow A Seed HEK293T cells in 96-well plate B Transfect cells with: - pNFkB-luciferase - pRL-TK Renilla A->B C Incubate for 24h B->C D Pre-treat with This compound or controls for 1-2h C->D E Stimulate with TNF-α for 6-8h D->E F Lyse cells E->F G Measure Firefly & Renilla Luciferase Activity F->G H Analyze Data: - Normalize Firefly to Renilla - Calculate % Inhibition G->H

Caption: NF-κB Reporter Assay Workflow.

References

Application Notes and Protocols for the Study of (5Z,11E)-Octadecadienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5Z,11E)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-coenzyme A. The study of its metabolism is crucial for understanding its potential physiological roles, including its involvement in energy metabolism, lipid signaling, and the biosynthesis of more complex lipids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the enzymatic metabolism of this compound. The protocols described herein cover the key enzymatic steps of the β-oxidation pathway and provide methods for the analysis of the substrate and its metabolites.

Synthesis of this compound

Since this compound is not commercially available in large quantities, its synthesis is a prerequisite for enzymatic studies. Several methods can be employed for the synthesis of acyl-CoA thioesters. A common approach involves the activation of the free fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.

Protocol: Synthesis of this compound via NHS Ester

Materials:

  • (5Z,11E)-Octadecadienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Activation of the fatty acid:

    • Dissolve (5Z,11E)-octadecadienoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane or THF under an inert atmosphere (argon or nitrogen).

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

    • Purify the NHS ester by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Coupling with Coenzyme A:

    • Dissolve the purified (5Z,11E)-octadecadienoic acid-NHS ester in a minimal amount of dioxane or THF.

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in the sodium bicarbonate buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the disappearance of free CoA using Ellman's reagent.

    • Once the reaction is complete, purify the this compound by reverse-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Enzymatic Assays for β-Oxidation

The primary catabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation. The following are generic protocols for the key enzymes in this pathway, which can be adapted for this compound.

Acyl-CoA Synthetase (ACS)

Acyl-CoA synthetase activates fatty acids by converting them to their corresponding acyl-CoA thioesters.

Protocol: Fluorometric Assay for Acyl-CoA Synthetase Activity [1]

Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product. The rate of fluorescence increase is proportional to the ACS activity.

Materials:

  • Cell or tissue lysate containing ACS activity

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • (5Z,11E)-Octadecadienoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Enzyme mix (containing acyl-CoA oxidase, horseradish peroxidase)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 530/585 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, (5Z,11E)-octadecadienoic acid, CoA, ATP, and MgCl₂.

  • Add the enzyme mix and the fluorescent probe to the reaction mixture.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Immediately measure the fluorescence intensity at 30-second intervals for 10-20 minutes at 37°C.

  • Calculate the rate of reaction from the linear portion of the curve.

  • A standard curve using known concentrations of acyl-CoA should be prepared to quantify the activity.

Acyl-CoA Oxidase (ACOX)

Acyl-CoA oxidase catalyzes the first step of peroxisomal β-oxidation, introducing a double bond at the α,β-position of the acyl-CoA.

Protocol: Spectrophotometric Assay for Acyl-CoA Oxidase Activity [2]

Principle: The hydrogen peroxide (H₂O₂) produced by the ACOX reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Materials:

  • Peroxisomal fraction or purified ACOX

  • Assay Buffer (e.g., 50 mM MES, pH 6.0)

  • This compound

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (A500 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FAD, HRP, and the chromogenic substrate.

  • Add the peroxisomal fraction or purified ACOX to the mixture.

  • Initiate the reaction by adding this compound.

  • Measure the absorbance at 500 nm at 30-second intervals for 10-20 minutes at 37°C.

  • The rate of increase in absorbance is proportional to the ACOX activity.

  • A standard curve with known concentrations of H₂O₂ should be used to calculate the specific activity.

Enoyl-CoA Hydratase (ECH)

Enoyl-CoA hydratase catalyzes the hydration of the trans-2-enoyl-CoA intermediate to form 3-hydroxyacyl-CoA.

Protocol: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity [3]

Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

Materials:

  • Mitochondrial extract or purified ECH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • (2E,5Z,11E)-Octadecatrienoyl-CoA (the product of the ACOX reaction on this compound, which would need to be synthesized or generated in situ)

  • UV-transparent cuvettes or microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Equilibrate the assay buffer and substrate to the desired temperature (e.g., 25°C).

  • Add the mitochondrial extract or purified ECH to the assay buffer in the cuvette.

  • Initiate the reaction by adding the enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The initial rate of the reaction is proportional to the ECH activity.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

3-Hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity [4][5]

Principle: The production of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Mitochondrial extract or purified HADH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • 3-Hydroxy-(5Z,11E)-octadecadienoyl-CoA (the product of the ECH reaction, which would need to be synthesized)

  • NAD⁺

  • UV-transparent cuvettes or microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and NAD⁺.

  • Add the mitochondrial extract or purified HADH.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time at 37°C.

  • The rate of NADH formation is proportional to the HADH activity (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

β-Ketothiolase

β-Ketothiolase catalyzes the final step of β-oxidation, cleaving the 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

Protocol: Spectrophotometric Assay for β-Ketothiolase Activity

Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate in the presence of CoA results in the disappearance of the magnesium-complexed enolate of the 3-ketoacyl-CoA, which can be monitored as a decrease in absorbance at 303 nm.

Materials:

  • Mitochondrial extract or purified β-ketothiolase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂)

  • 3-Keto-(5Z,11E)-octadecadienoyl-CoA (the product of the HADH reaction, which would need to be synthesized)

  • Coenzyme A (CoA)

  • UV-transparent cuvettes or microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and the 3-ketoacyl-CoA substrate.

  • Allow the substrate to form the Mg²⁺-enolate complex (a stable absorbance at 303 nm should be observed).

  • Add the mitochondrial extract or purified β-ketothiolase.

  • Initiate the reaction by adding CoA.

  • Monitor the decrease in absorbance at 303 nm over time at 25°C.

  • The initial rate of absorbance decrease is proportional to the β-ketothiolase activity.

Data Presentation: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), should be determined for each enzyme with this compound and its metabolites as substrates. Since specific data for this molecule is unavailable, the following table provides representative kinetic data for β-oxidation enzymes with other long-chain unsaturated acyl-CoA substrates.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Organism/Tissue Source
Acyl-CoA SynthetaseOleoyl-CoA5-150.5-2.0Rat Liver Microsomes
Acyl-CoA OxidaseLinoleoyl-CoA10-301.0-5.0Rat Liver Peroxisomes
Enoyl-CoA HydrataseCrotonyl-CoA20-5050-150Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA15-4020-80Pig Heart
β-Ketothiolase3-Ketooctanoyl-CoA5-2010-40Rat Liver Mitochondria

Note: This data is illustrative and sourced from various publications. Actual values for this compound and its derivatives must be determined experimentally.

Analysis of Metabolites by HPLC-MS/MS

A highly sensitive and specific method for the identification and quantification of this compound and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Protocol: HPLC-MS/MS Analysis of Acyl-CoAs

Sample Preparation:

  • Quench enzymatic reactions with a cold solution of 10% trichloroacetic acid or 5% perchloric acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Solid-phase extraction (SPE) is recommended for the purification and concentration of acyl-CoAs from the supernatant. Use a C18 SPE cartridge.

  • Wash the cartridge with water and elute the acyl-CoAs with methanol (B129727).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions and characteristic product ions for this compound and its expected metabolites need to be determined by direct infusion of standards.

Visualization of Metabolic and Signaling Pathways

β-Oxidation Pathway for this compound

The metabolism of this compound via β-oxidation is expected to follow the canonical pathway, with potential for auxiliary enzymes to handle the positions of the double bonds.

beta_oxidation cluster_activation Activation (Cytosol) cluster_beta_oxidation β-Oxidation (Mitochondrion) Fatty_Acid (5Z,11E)-Octadecadienoic Acid Acyl_CoA This compound Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Enoyl_CoA (2E,5Z,11E)-Octadecatrienoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxy-(5Z,11E)-octadecadienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Keto-(5Z,11E)-octadecadienoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Hexadecadienoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH)

Caption: Proposed β-oxidation pathway for this compound.

General Signaling Roles of Polyunsaturated Fatty Acyl-CoAs

Long-chain unsaturated fatty acyl-CoAs are known to be involved in various signaling pathways, acting as precursors for signaling molecules or directly modulating the activity of proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_CoA This compound PKC Protein Kinase C (PKC) PUFA_CoA->PKC Modulates Activity Transcription_Factors Transcription Factors (e.g., PPARs) PUFA_CoA->Transcription_Factors Activates Eicosanoids Eicosanoid Synthesis (Prostaglandins, Leukotrienes) PUFA_CoA->Eicosanoids Precursor Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) Transcription_Factors->Gene_Expression

Caption: General signaling roles of polyunsaturated fatty acyl-CoAs.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of this compound metabolism.

experimental_workflow cluster_synthesis Substrate Preparation cluster_assays Enzymatic Assays cluster_analysis Metabolite Analysis cluster_data Data Interpretation Synthesis Synthesize & Purify This compound ACS_Assay Acyl-CoA Synthetase Assay Synthesis->ACS_Assay Beta_Oxidation_Assays β-Oxidation Enzyme Assays (ACOX, ECH, HADH, Thiolase) Synthesis->Beta_Oxidation_Assays LCMS HPLC-MS/MS Analysis of Metabolites ACS_Assay->LCMS Beta_Oxidation_Assays->LCMS Kinetics Determine Enzyme Kinetics (Km, Vmax) LCMS->Kinetics Pathway Elucidate Metabolic Pathway Kinetics->Pathway

Caption: Experimental workflow for studying the metabolism of this compound.

References

Application Notes and Protocols for the Investigation of Novel Acyl-CoAs in Drug Discovery: A Framework for (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific literature detailing the biological role and drug discovery applications of (5Z,11E)-octadecadienoyl-CoA is not available. The following application notes and protocols are presented as a generalized framework for the investigation of a novel long-chain fatty acyl-CoA, such as this compound, based on established principles of acyl-CoA metabolism and its role in various disease states.

Introduction: The Significance of Acyl-CoAs in Cellular Processes and Disease

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism and are involved in a multitude of biological processes.[1][2] They are the activated forms of fatty acids, rendering them suitable for participation in both catabolic (e.g., β-oxidation for energy production) and anabolic (e.g., synthesis of complex lipids like triglycerides and phospholipids) pathways.[3] Beyond their metabolic roles, acyl-CoAs also function as signaling molecules, allosteric regulators of enzymes, and substrates for post-translational protein modifications.[1][2][4]

Dysregulation of acyl-CoA metabolism is implicated in a wide range of diseases, including metabolic disorders (such as type 2 diabetes and obesity), cancers, cardiovascular diseases, and neurodegeneration.[5][6][7] This makes the enzymes that synthesize and utilize acyl-CoAs attractive targets for therapeutic intervention.[5][7][8][9] The investigation of novel, specific acyl-CoA species like this compound could therefore uncover new therapeutic avenues.

Hypothesized Biological Roles and Therapeutic Areas of Interest

Given the known functions of other octadecadienoyl-CoA isomers and related lipid molecules, a novel compound like this compound could be hypothesized to play roles in:

  • Inflammatory Signaling: As a precursor for the synthesis of signaling lipids.

  • Cancer Biology: By influencing membrane lipid composition, energy metabolism, or signaling pathways that control cell proliferation and survival.

  • Metabolic Regulation: Through the modulation of key metabolic enzymes or nuclear receptors involved in lipid homeostasis.

  • Ferroptosis: A form of iron-dependent cell death where specific acyl-CoAs are required for the synthesis of phospholipids (B1166683) susceptible to peroxidation.[5][8]

Potential therapeutic areas for targeting the metabolism of this compound could include oncology, immunology, and metabolic diseases.

Experimental Protocols for Characterization

The following protocols provide a roadmap for elucidating the biological function of a novel acyl-CoA.

Protocol 1: In Vitro Acyl-CoA Synthetase (ACS) Substrate Specificity Assay

This assay determines if (5Z,11E)-octadecadienoic acid is a substrate for long-chain acyl-CoA synthetase (ACSL) isoforms, which are often dysregulated in disease.[5]

Objective: To identify the ACSL isoform(s) responsible for the synthesis of this compound.

Methodology: A radiometric assay is a sensitive method for this purpose.[3]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled form of (5Z,11E)-octadecadienoic acid bound to bovine serum albumin (BSA).

  • Enzyme Addition: Add purified recombinant human ACSL isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6) to individual reaction tubes.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Extraction: Stop the reaction and use a differential phase partitioning method to separate the radiolabeled acyl-CoA product from the unreacted fatty acid.

  • Quantification: Quantify the amount of generated radiolabeled this compound using scintillation counting.

Data Analysis: Compare the activity of each ACSL isoform to determine substrate preference.

Protocol 2: Cellular Uptake and Metabolism Analysis using LC-MS/MS

This protocol allows for the quantification of this compound and its metabolic products within cells.[1][2]

Objective: To measure the intracellular concentration of this compound after treating cells with the corresponding fatty acid and to identify downstream metabolites.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line or a metabolically active cell line like HepG2) and treat with (5Z,11E)-octadecadienoic acid for various time points.

  • Cell Lysis and Extraction:

    • Harvest cells and wash with cold phosphate-buffered saline.

    • Lyse the cells in a buffer containing 0.5% Triton-X 100 and 20 mM potassium phosphate (B84403) (pH 7.4).[10]

    • Centrifuge to pellet cell debris and collect the supernatant.[10]

  • Sample Preparation: Perform a solid-phase or liquid-liquid extraction to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and its potential metabolic products.

  • Data Analysis: Quantify the absolute concentration of the target acyl-CoA using a standard curve generated with a synthesized this compound standard.

Protocol 3: Functional Assays for Downstream Biological Effects

Based on the hypothesized roles, various functional assays can be performed.

Objective: To determine the effect of modulating this compound levels on cellular processes.

Examples of Functional Assays:

  • Cell Viability/Proliferation Assay: Treat cells with (5Z,11E)-octadecadienoic acid or an inhibitor of its synthesizing enzyme (identified in Protocol 1) and measure cell viability using assays like MTT or CellTiter-Glo.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure changes in the expression of genes involved in lipid metabolism, inflammation, or cell cycle regulation.

  • Western Blotting: Analyze the protein levels and post-translational modifications (e.g., acylation) of key signaling proteins.

  • Lipid Peroxidation Assay: To investigate a potential role in ferroptosis, measure lipid peroxidation levels upon modulation of this compound.

Quantitative Data Summary

While no specific data exists for this compound, a typical data summary table for a novel acyl-CoA could look as follows:

ParameterValueCell Line/SystemReference
Enzyme Kinetics
Km for ACSL4X µMRecombinant Human[Hypothetical Study 1]
Vmax for ACSL4Y nmol/min/mgRecombinant Human[Hypothetical Study 1]
Cellular Levels
Basal ConcentrationA pmol/10^6 cellsHepG2[Hypothetical Study 2]
Concentration (24h treatment)B pmol/10^6 cellsHepG2[Hypothetical Study 2]
Functional Effects
IC50 (Cell Viability)C µMHT-29[Hypothetical Study 3]
Fold Change in TNF-α mRNAD-foldRAW 264.7[Hypothetical Study 4]

Visualization of Pathways and Workflows

Signaling Pathways

cluster_0 Cell Membrane cluster_1 Cytosol Fatty Acid Fatty Acid ACSL ACSL Fatty Acid->ACSL CoA + ATP Acyl_CoA This compound ACSL->Acyl_CoA Enzyme Target Enzyme (e.g., GPAT, SCD1) Acyl_CoA->Enzyme Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Signaling Downstream Signaling (e.g., Proliferation, Inflammation) Enzyme->Signaling

Caption: Generalized metabolic and signaling pathway of an extracellular fatty acid.

Experimental Workflow

cluster_workflow Drug Discovery Workflow for a Novel Acyl-CoA A Hypothesis Generation (e.g., Role in Cancer Metabolism) B Synthesis of (5Z,11E)-octadecadienoic acid and its CoA ester A->B C Protocol 1: ACSL Substrate Specificity Assay B->C D Identification of Synthesizing Enzyme (e.g., ACSL4) C->D E Protocol 2: LC-MS/MS Quantification in Cells D->E F Protocol 3: Functional Cellular Assays (Viability, Gene Expression) D->F G Target Validation F->G H Lead Compound Screening (Inhibitors of ACSL4) G->H

References

Troubleshooting & Optimization

Technical Support Center: Stability of (5Z,11E)-Octadecadienoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (5Z,11E)-octadecadienoyl-CoA in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in solution?

A1: The instability of this compound primarily stems from two chemical processes:

  • Oxidation: The polyunsaturated fatty acyl chain, containing two double bonds, is susceptible to oxidation. This process can be initiated by factors such as exposure to atmospheric oxygen, light, and trace metal ions. Oxidation can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule.

  • Hydrolysis: The thioester bond linking the octadecadienoyl group to Coenzyme A is susceptible to hydrolysis, particularly in aqueous solutions. This reaction breaks the molecule into (5Z,11E)-octadecadienoic acid and Coenzyme A, rendering it inactive in its intended biological role. The rate of hydrolysis is influenced by pH, with both acidic and alkaline conditions accelerating the process.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To maximize the stability of this compound in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the container.

  • Solvent: For long-term storage, dissolving the compound in a suitable organic solvent is recommended. However, for immediate use in biological assays, freshly prepared aqueous solutions are often preferred due to the potential for long-term instability in various solvents.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, adding antioxidants to the solution can significantly inhibit oxidative degradation. Commonly used antioxidants for polyunsaturated fatty acids include:

  • Butylated Hydroxytoluene (BHT)

  • Tert-butylhydroquinone (TBHQ)

  • α-Tocopherol (Vitamin E)

  • Ascorbic Acid (Vitamin C)

  • Mannitol

The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with downstream experiments.

Q4: What type of container should I use to store this compound solutions?

A4: For organic solutions, it is crucial to use glass vials with Teflon-lined caps. Avoid using plastic containers as plasticizers and other contaminants can leach into the solvent and potentially react with the acyl-CoA. For aqueous solutions intended for short-term use, high-quality polypropylene (B1209903) tubes can be used, but glass is generally preferred to minimize adsorption and contamination.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Step
Degradation of this compound stock solution.Prepare fresh solutions of this compound for each experiment. If using a stored stock, verify its integrity using an appropriate analytical method (e.g., HPLC-UV) before use.
Oxidation during the experiment.De-gas aqueous buffers and consider performing the experiment under an inert atmosphere (e.g., in a glove box). Add a suitable, non-interfering antioxidant to the reaction mixture.
Hydrolysis due to inappropriate pH.Ensure the pH of the buffer system is within a stable range for the thioester bond, typically around neutral pH. Avoid strongly acidic or alkaline conditions.
Adsorption to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Consider using glass inserts in autosampler vials for analytical procedures.

Issue 2: Low or no detectable signal when analyzing this compound by HPLC or LC-MS.

Potential Cause Troubleshooting Step
Complete degradation of the analyte.Review storage and handling procedures. Prepare a fresh standard from a new vial of the solid compound to confirm the integrity of the starting material.
Inefficient extraction from the sample matrix.Optimize the extraction protocol. Solid-phase extraction (SPE) with a C18 stationary phase is a common method for purifying and concentrating acyl-CoAs.[2]
Poor chromatographic resolution.Adjust the mobile phase composition and gradient. The use of ion-pairing agents in the mobile phase can improve the retention and peak shape of acyl-CoAs on reverse-phase columns.
Insufficient sensitivity of the detector.For low concentrations, consider using a more sensitive analytical technique such as LC-MS/MS, which offers higher selectivity and lower detection limits compared to HPLC-UV.[1][3]

Experimental Protocols

Protocol: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • Solvents (e.g., HPLC-grade water, acetonitrile, methanol, DMSO)

  • Buffers of various pH values (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer)

  • Antioxidants (e.g., BHT, α-tocopherol)

  • Inert gas (argon or nitrogen)

  • Glass vials with Teflon-lined caps

  • HPLC or LC-MS/MS system with a C18 column

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). For long-chain unsaturated acyl-CoAs, a mixture of water and an organic solvent like DMSO may be necessary for initial solubilization.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several glass vials.

    • Prepare different sets of samples to test various conditions:

      • Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, -20°C).

      • pH: Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, 9).

      • Light Exposure: Wrap some vials in aluminum foil to protect from light and expose others to ambient light.

      • Atmosphere: Purge the headspace of some vials with an inert gas before sealing.

      • Antioxidants: Add different antioxidants at various concentrations to a set of vials.

  • Time-Point Analysis:

    • Analyze a sample from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).

    • The initial time point (t=0) serves as the baseline.

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection (monitoring at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA) or LC-MS/MS for higher sensitivity and specificity.[2][4]

    • The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the t=0 sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different Storage Temperatures (Aqueous Solution, pH 7, Dark)

Time (hours)% Remaining at 25°C% Remaining at 4°C% Remaining at -20°C
0100100100
8859599
24608898
48407597

Table 2: Hypothetical Effect of pH on the Stability of this compound at 25°C (Aqueous Solution, Dark)

Time (hours)% Remaining at pH 4% Remaining at pH 7% Remaining at pH 9
0100100100
8708565
24456040

Visualizations

degradation_pathway cluster_main Degradation of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main This compound hydroperoxides Hydroperoxides main->hydroperoxides O2, light, metal ions fatty_acid (5Z,11E)-Octadecadienoic Acid main->fatty_acid H2O (acid/base catalyzed) coa Coenzyme A main->coa H2O (acid/base catalyzed) aldehydes Aldehydes hydroperoxides->aldehydes ketones Ketones hydroperoxides->ketones

Caption: Degradation pathways of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow prep Prepare Stock Solution aliquot Aliquot and Apply Stress Conditions (Temp, pH, Light, O2, Antioxidants) prep->aliquot sample Sample at Time Points (t=0, t=x, t=y...) aliquot->sample analyze Analyze by HPLC or LC-MS/MS sample->analyze data Quantify Remaining Compound and Determine Degradation Rate analyze->data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing Mass Spectrometry for (5Z,11E)-Octadecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (5Z,11E)-octadecadienoyl-CoA and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound isomers by mass spectrometry?

A1: The main challenges stem from the fact that this compound shares the same mass and elemental composition with its other positional and geometric isomers (e.g., other octadecadienoyl-CoA isomers with double bonds at different locations or with different cis/trans configurations). Standard mass spectrometry techniques alone are often insufficient to differentiate these isomers.[1] Therefore, successful analysis requires a combination of high-resolution chromatography and specialized mass spectrometry techniques.

Q2: Which ionization mode is best for analyzing octadecadienoyl-CoA?

A2: For acyl-CoA species, positive ion mode electrospray ionization (ESI) is generally preferred. This is because the CoA portion of the molecule is readily protonated, leading to efficient ionization.[2][3]

Q3: What is the characteristic fragmentation pattern for acyl-CoAs in tandem mass spectrometry (MS/MS)?

A3: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS. This corresponds to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule.[2][4][5] Monitoring for this neutral loss can be a useful tool for identifying acyl-CoA species in a complex mixture. Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5'-diphosphates.[2][4]

Q4: Can I distinguish this compound from its isomers using standard collision-induced dissociation (CID)?

A4: Standard CID is often insufficient to pinpoint the exact location and geometry of double bonds in the fatty acyl chain. While you can confirm the presence of an octadecadienoyl-CoA, differentiating the (5Z,11E) isomer from others requires more advanced techniques.

Troubleshooting Guide

Issue 1: Poor or unstable signal during electrospray ionization (ESI).
Possible Cause Troubleshooting Step
Suboptimal Solvent Conditions Ensure the use of reversed-phase solvents like water, acetonitrile, and methanol, which are ideal for ESI.[6] Consider the surface tension of the solvents when optimizing.
Ion Suppression To mitigate ion suppression from complex sample matrices, proper sample preparation, such as solid-phase extraction (SPE), is crucial.[6]
Inappropriate ESI Voltage Optimize the sprayer voltage. Lower voltages can sometimes provide a more stable signal by avoiding phenomena like rim emission or corona discharge.[6]
Formation of Salt Adducts The presence of salts in the sample or mobile phase can lead to the formation of adducts (e.g., [M+Na]+) and reduce the intensity of the desired protonated molecule ([M+H]+). Use high-purity solvents and consider adding a small amount of a volatile acid like formic acid to the mobile phase to promote protonation.
Issue 2: Inability to separate this compound from other isomers.
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Standard C18 reversed-phase columns may not provide sufficient resolution for positional and geometric isomers. Consider using specialized columns such as silver-loaded cation exchange columns, which are known to separate fatty acid isomers based on the number and position of double bonds.[7] Chiral columns can be employed for separating enantiomers if applicable.[6][8]
Co-elution of Isomers If isomers co-elute, it is impossible to distinguish them by mass alone. Optimize the liquid chromatography (LC) gradient, flow rate, and mobile phase composition to improve separation. Longer run times with shallower gradients can often improve the resolution of closely eluting isomers.
Lack of Isomer-Specific Fragmentation Standard MS/MS may not provide fragments that are diagnostic of the double bond positions. Implement advanced fragmentation techniques or derivatization methods as described in the next section.
Issue 3: Difficulty in determining the exact position and geometry of the double bonds.
Possible Cause Troubleshooting Step
Insufficient Fragmentation Energy Optimize the collision energy in your MS/MS experiment to induce fragmentation of the fatty acyl chain.
Need for Double Bond-Specific Fragmentation Employ techniques that specifically cleave at the double bonds. This can be achieved through: - Ozonolysis: Online ozonolysis (OzESI-MS or OzID) cleaves the double bonds, and the resulting fragments are indicative of their positions.[9][10][11] - Paternò-Büchi (P-B) Reaction: This photochemical reaction with a reagent like acetone, coupled with MS/MS, can pinpoint double bond locations.[1][2][12][13][14]
Lack of Diagnostic Ions Use derivatization to introduce a charge tag on the fatty acyl chain, which can promote charge-remote fragmentation. Derivatization with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) can lead to characteristic fragments that help localize double bonds.[15][16]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of octadecadienoyl-CoA.

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the more hydrophobic long-chain acyl-CoAs. An example gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Scan Mode Neutral Loss Scan of 507 Da or Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z of octadecadienoyl-CoA) → Product ion (e.g., [M - 507 + H]+ or m/z 428)
Protocol 2: Derivatization with AMPP for Double Bond Localization

This protocol is adapted from methods for fatty acid analysis and can be applied to the fatty acyl-CoA after hydrolysis.

  • Hydrolysis: Cleave the fatty acid from the CoA moiety using alkaline hydrolysis.

  • Derivatization: React the free fatty acid with N-(4-aminomethylphenyl) pyridinium (AMPP) to introduce a fixed positive charge.[15][16]

  • LC-MS/MS Analysis: Analyze the AMPP-derivatized fatty acid using LC-MS/MS in positive ion mode.

  • Fragmentation Analysis: The fragmentation pattern of the AMPP-derivatized fatty acid will show characteristic ions that can be used to determine the position of the double bonds.[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation extraction Lipid Extraction hydrolysis Hydrolysis (optional, for derivatization) extraction->hydrolysis lc Liquid Chromatography (e.g., Ag+ column) extraction->lc derivatization Derivatization (e.g., AMPP) hydrolysis->derivatization derivatization->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (e.g., OzID, P-B, CRF) ms->msms interpretation Isomer Identification msms->interpretation

Caption: Workflow for the analysis of this compound isomers.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Poor Isomer Separation/Identification coelution Co-elution of Isomers? start->coelution no_diagnostic_fragments No Diagnostic Fragments? start->no_diagnostic_fragments optimize_lc Optimize LC Gradient & Flow Rate coelution->optimize_lc special_column Use Specialized Column (e.g., Ag+ or Chiral) coelution->special_column optimize_ce Optimize Collision Energy no_diagnostic_fragments->optimize_ce advanced_ms Use Advanced MS/MS (OzID, P-B, CRF) no_diagnostic_fragments->advanced_ms derivatize Derivatize for CRF no_diagnostic_fragments->derivatize

Caption: Troubleshooting logic for isomer-specific mass spectrometry analysis.

References

Technical Support Center: Analysis of (5Z,11E)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of (5Z,11E)-octadecadienoyl-CoA, with a focus on mitigating matrix effects.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for long-chain acyl-CoAs is a common issue.[1] Potential causes include secondary interactions with the column, column contamination, or issues with the mobile phase.[2]

    • Troubleshooting Steps:

      • Mobile Phase Modification: For long-chain acyl-CoAs, using an alkaline mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[1][3]

      • Column Flushing: Contamination buildup on the column can cause peak distortion.[4] Implement a robust column flushing protocol between injections.

      • Check for Extra-Column Effects: Ensure that tubing and fittings are appropriate and properly connected to minimize dead volume.[2]

Issue: Low Signal Intensity or High Variability

  • Question: I am observing a weak or inconsistent signal for my analyte. Could this be due to matrix effects?

  • Answer: Yes, low and variable signal intensity are classic signs of matrix effects, particularly ion suppression caused by co-eluting phospholipids (B1166683) from biological samples.[5][6][7]

    • Troubleshooting Steps:

      • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[7][8]

      • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[9] This is only viable if the analyte concentration remains above the limit of detection.

      • Optimize Sample Preparation: Employ rigorous sample cleanup to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for lipid analysis.[8][9]

      • Chromatographic Separation: Modify your LC gradient to better separate this compound from phospholipids.[5][9]

Issue: High Background Noise

  • Question: My baseline is very noisy, making it difficult to accurately integrate the peak for this compound. What can I do?

  • Answer: High background noise can originate from the sample matrix, contaminated solvents, or the LC-MS system itself.

    • Troubleshooting Steps:

      • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.[2]

      • Sample Cleanup: As with low signal intensity, thorough sample preparation to remove matrix components is crucial.[8]

      • System Cleaning: If the issue persists, consider cleaning the mass spectrometer's ion source. Buildup of non-volatile salts and other contaminants can contribute to high background.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of quantification.[6][8] In lipid analysis, phospholipids are a primary cause of matrix effects.[5][9]

Q2: How can I quantitatively assess matrix effects in my assay?

A2: A common method is the post-extraction spike.[8] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The percentage matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for acyl-CoA analysis?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[8][9] For acyl-CoAs, a common approach involves initial protein precipitation followed by SPE cleanup.[3][10] C18 or mixed-mode SPE cartridges can be used to retain the lipid-like acyl-CoAs while washing away more polar interfering compounds.[9]

Q4: What are the optimal LC-MS/MS parameters for analyzing long-chain acyl-CoAs like this compound?

A4:

  • Liquid Chromatography: Reversed-phase chromatography using a C18 column is typical.[3] An alkaline mobile phase (pH ~10.5) with an acetonitrile (B52724) gradient is often used to achieve good peak shape and separation for long-chain acyl-CoAs.[3][10]

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is commonly employed.[3] Quantification is often performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[3][10] A characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) group, can also be monitored for profiling acyl-CoA mixtures.[3][10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general guideline for cleaning up tissue or cell extracts to reduce matrix effects prior to LC-MS/MS analysis.

Materials:

  • C18 SPE Cartridge

  • Extraction Buffer (e.g., 2:2:1 acetonitrile/methanol (B129727)/water)[1]

  • Conditioning Solvent (Methanol)

  • Equilibration Solvent (Water)

  • Wash Solvent (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., Acetonitrile)

  • Sample extract (post-protein precipitation)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the acyl-CoAs with 1 mL of acetonitrile.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a typical method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water (pH 10.5).[3][10]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in 90% Acetonitrile.[11]

  • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions: The specific precursor-to-product ion transition for this compound will need to be determined by infusing a standard. The precursor ion will be [M+H]+.

  • Collision Energy: Optimize for the specific MRM transition.

Quantitative Data Summary

Table 1: Representative LC-MS/MS Method Validation Parameters for Long-Chain Acyl-CoAs

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (% CV) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (% CV) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4

Data adapted from a study on the quantitative determination of long-chain fatty acyl-CoAs in rat liver.[3][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue/Cell Homogenization extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) tissue->extraction 1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->spe 2. Cleanup drydown Dry Down & Reconstitute spe->drydown 3 lc Reversed-Phase LC (C18, Alkaline pH) drydown->lc 4. Injection ms Tandem MS (ESI+, MRM) lc->ms 5 integration Peak Integration ms->integration 6 quant Quantification integration->quant 7

Caption: Workflow for overcoming matrix effects in acyl-CoA analysis.

signaling_pathway substrate (11E)-octadecenoyl-CoA product This compound substrate->product O2, H+ enzyme Fatty Acid Desaturase enzyme->product

Caption: Biosynthesis of this compound.

References

troubleshooting poor yield in (5Z,11E)-octadecadienoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (5Z,11E)-octadecadienoyl-CoA, particularly in addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the synthesis of this compound, and where are yield losses common?

The synthesis of this compound is typically a two-stage process. The first stage is the stereoselective synthesis of the (5Z,11E)-octadecadienoic acid precursor. The second stage involves the coupling of this fatty acid with Coenzyme A (CoA). Yield losses can occur at both stages due to incomplete reactions, side reactions, incorrect stereochemistry, and degradation of the product.

Q2: How is the stereochemistry of the double bonds in (5Z,11E)-octadecadienoic acid controlled during synthesis?

The stereochemistry of the double bonds is primarily controlled during the synthesis of the fatty acid precursor, often through the Wittig reaction. The choice of phosphonium (B103445) ylide and reaction conditions determines the geometry of the resulting alkene.

  • For the (5Z) double bond: An unstabilized ylide is typically used under salt-free conditions to favor the formation of the Z-isomer.[1][2][3]

  • For the (11E) double bond: A stabilized ylide is generally employed, which thermodynamically favors the formation of the E-isomer.[1][2][3]

Q3: What are the common methods for coupling the fatty acid with Coenzyme A?

There are two primary methods for this coupling reaction:

  • Chemical Synthesis: This method often involves activating the carboxylic acid of the fatty acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. This activated ester then reacts with the thiol group of Coenzyme A to form the thioester bond.[4]

  • Enzymatic Synthesis: This method utilizes a long-chain acyl-CoA synthetase (ACSL) enzyme to catalyze the ATP-dependent formation of the acyl-CoA.[5] While potentially offering higher specificity, the efficiency can be dependent on the enzyme's substrate preference for polyunsaturated fatty acids.[6]

Q4: My overall yield is consistently low. What general areas should I investigate?

Low overall yield can result from issues in either the fatty acid synthesis or the coupling reaction. A systematic approach is recommended:

  • Verify the purity and identity of your starting materials and intermediates at each stage using techniques like NMR and mass spectrometry.

  • Analyze the stereoisomeric purity of your synthesized (5Z,11E)-octadecadienoic acid using chromatography (e.g., HPLC or GC).

  • Optimize the reaction conditions for both the Wittig reaction(s) and the coupling reaction.

  • Assess the stability of your intermediates and final product. Polyunsaturated fatty acids and their CoA derivatives are susceptible to oxidation.

Q5: How can I purify the final this compound product?

High-performance liquid chromatography (HPLC) is a common and effective method for purifying acyl-CoA molecules. A reversed-phase C18 column is often used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile.[7][8][9] Monitoring the elution at approximately 260 nm allows for the detection of the adenine (B156593) moiety of Coenzyme A.

Troubleshooting Guide: Poor Yield in (5Z,11E)-Octadecadienoic Acid Synthesis

This section addresses specific issues that can lead to poor yields during the synthesis of the fatty acid precursor.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield of the (5Z) Alkene Incorrect Wittig Reaction Conditions: The use of lithium-containing bases (e.g., n-BuLi) can lead to the formation of lithium salts that reduce the Z-selectivity.[1]- Use a salt-free base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the unstabilized ylide. - Perform the reaction at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[10]
Isomerization of the Z-alkene: The Z-isomer can isomerize to the more stable E-isomer, especially in the presence of trace acids or upon heating.- Ensure all reagents and solvents are anhydrous and free of acidic impurities. - Maintain low temperatures throughout the reaction and work-up. - Purify the product promptly after the reaction.
Low Yield of the (11E) Alkene Steric Hindrance: The aldehyde or the stabilized ylide may be sterically hindered, leading to a slow or incomplete reaction.- Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it often works well with hindered substrates.[11] - Increase the reaction time and/or temperature, but monitor for side reactions.
Low Reactivity of the Stabilized Ylide: Stabilized ylides are less reactive than unstabilized ylides and may not react efficiently with ketones or some aldehydes.[3]- Confirm the reactivity of your aldehyde with a less hindered ylide as a positive control. - If possible, use a more reactive aldehyde.
Mixture of Stereoisomers Poor Stereoselectivity in the Wittig Reaction: The reaction conditions were not optimal for achieving high stereoselectivity for either the Z or E isomer.[10]- For the Z-alkene, strictly adhere to salt-free conditions and low temperatures with an unstabilized ylide.[1] - For the E-alkene, ensure the use of a well-stabilized ylide. - Analyze the reaction mixture by GC or HPLC to determine the E/Z ratio and optimize conditions accordingly.
Formation of Byproducts Side Reactions of the Aldehyde: Aldehydes can be prone to self-condensation (aldol reaction) or oxidation to carboxylic acids.- Add the aldehyde slowly to the ylide solution to maintain a low concentration of the free aldehyde. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Decomposition of the Ylide: Wittig reagents, especially unstabilized ones, can be sensitive to air and moisture.[3]- Prepare the ylide in situ under an inert atmosphere. - Use anhydrous solvents and reagents.

Troubleshooting Guide: Poor Yield in the Coupling of (5Z,11E)-Octadecadienoic Acid with Coenzyme A

This section focuses on issues that may arise during the formation of the final acyl-CoA product.

Chemical Synthesis (e.g., using EDC/NHS)
Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Acyl-CoA Inefficient Activation of the Fatty Acid: The formation of the NHS-ester may be incomplete.- Ensure anhydrous conditions, as EDC is moisture-sensitive.[12] - Use a fresh bottle of EDC. - Allow sufficient reaction time for the activation step (typically 15-30 minutes at room temperature).[13]
Hydrolysis of the Activated Ester: The NHS-ester can hydrolyze in the presence of water.- Perform the reaction in a suitable organic solvent like DMF or a mixture of organic solvent and a buffer. - Proceed to the coupling step with CoA promptly after the activation.
Degradation of Coenzyme A: CoA can be oxidized or hydrolyzed, especially at non-optimal pH.- Use high-quality Coenzyme A. - Perform the coupling reaction at a pH between 7 and 8.
Side Reactions: The activated fatty acid can react with other nucleophiles present in the reaction mixture.- Purify the (5Z,11E)-octadecadienoic acid before the coupling reaction to remove any amine or alcohol impurities.
Enzymatic Synthesis (using Acyl-CoA Synthetase)
Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Acyl-CoA Low Enzyme Activity: The acyl-CoA synthetase may have low activity towards (5Z,11E)-octadecadienoic acid.- Screen different long-chain acyl-CoA synthetases to find one with better substrate specificity for your fatty acid. - Ensure the enzyme is properly folded and active.
Sub-optimal Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the enzyme.- Optimize the pH of the reaction buffer (typically around 7.5). - Determine the optimal temperature for the specific enzyme being used. - Ensure that ATP and Mg²⁺ are present in sufficient concentrations.
Product Inhibition: The synthesized acyl-CoA may inhibit the enzyme's activity.- Consider performing the reaction with a system that removes the product as it is formed, for example, by coupling the synthesis to a downstream reaction.
Enzyme Instability: The enzyme may be unstable under the reaction conditions.- Add stabilizing agents such as glycerol (B35011) or BSA to the reaction mixture. - Avoid prolonged incubation times at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of (5Z,11E)-Octadecadienoic Acid (Illustrative Two-Step Wittig Approach)

This protocol outlines a general strategy. The specific starting materials will depend on the desired retrosynthetic disconnection.

Step A: Synthesis of the (Z)-alkene fragment

  • Preparation of the Phosphonium Salt: React an appropriate alkyl halide with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) to form the phosphonium salt.

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool to 0°C and add a salt-free base like potassium tert-butoxide. Stir for 1 hour at room temperature.

  • Wittig Reaction: Cool the ylide solution to -78°C. Slowly add the corresponding aldehyde dissolved in anhydrous THF. Allow the reaction to proceed at -78°C for several hours, then warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography on silica (B1680970) gel.

Step B: Synthesis of the (E)-alkene and final fatty acid

  • Preparation of the Stabilized Ylide: Prepare a phosphonium ylide containing an electron-withdrawing group (e.g., an ester).

  • Wittig Reaction: React the stabilized ylide with the aldehyde fragment obtained from Step A under appropriate conditions (often at room temperature).

  • Hydrolysis: Hydrolyze the ester group of the resulting diene to obtain the carboxylic acid.

  • Purification: Purify the final (5Z,11E)-octadecadienoic acid by column chromatography or crystallization.

Protocol 2: Chemical Synthesis of this compound via NHS Ester
  • Activation of the Fatty Acid: Dissolve (5Z,11E)-octadecadienoic acid in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[4] Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Coupling with Coenzyme A: In a separate vial, dissolve Coenzyme A in a suitable buffer (e.g., phosphate buffer, pH 7.5). Add the activated NHS-ester solution to the CoA solution.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by HPLC.

  • Purification: Purify the this compound by preparative HPLC using a C18 column. Lyophilize the fractions containing the pure product.

Protocol 3: Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation: In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, and Coenzyme A.

  • Substrate Addition: Add (5Z,11E)-octadecadienoic acid, typically dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO, to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Analysis: Stop the reaction by adding an acid (e.g., perchloric acid) or by rapid heating. Analyze the formation of the product by HPLC.

Visualizations

experimental_workflow cluster_synthesis Stage 1: (5Z,11E)-Octadecadienoic Acid Synthesis cluster_coupling Stage 2: Coupling with Coenzyme A start Starting Materials wittig1 Wittig Reaction 1 (Unstabilized Ylide for Z-alkene) start->wittig1 intermediate1 Intermediate 1 (Z-alkene fragment) wittig1->intermediate1 wittig2 Wittig Reaction 2 (Stabilized Ylide for E-alkene) intermediate1->wittig2 fatty_acid (5Z,11E)-Octadecadienoic Acid wittig2->fatty_acid coupling Coupling Reaction (Chemical or Enzymatic) fatty_acid->coupling coa Coenzyme A coa->coupling product This compound coupling->product

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_yield cluster_fa_issues Fatty Acid Synthesis Issues cluster_coupling_issues Coupling Reaction Issues start Poor Overall Yield check_fa Analyze Purity and Stereochemistry of Fatty Acid Precursor start->check_fa check_coupling Evaluate Efficiency of Coupling Reaction start->check_coupling wittig_cond Suboptimal Wittig Reaction Conditions check_fa->wittig_cond isomerization Isomerization of Double Bonds check_fa->isomerization side_reactions Side Reactions (e.g., Aldol, Oxidation) check_fa->side_reactions chem_issues Chemical Method: - Incomplete Activation - Hydrolysis of Intermediate check_coupling->chem_issues enz_issues Enzymatic Method: - Low Enzyme Activity - Suboptimal Conditions check_coupling->enz_issues degradation Degradation of CoA or Product check_coupling->degradation

Caption: Troubleshooting logic for addressing poor yield in the synthesis.

References

preventing degradation of (5Z,11E)-octadecadienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (5Z,11E)-octadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My yields of this compound are consistently low. What are the most likely causes?

Low recovery of this compound is a common issue primarily due to its susceptibility to enzymatic and oxidative degradation. Key factors include:

  • Sample Handling: Immediate processing of fresh tissue is optimal. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is crucial to minimize degradation. Repeated freeze-thaw cycles should be avoided.

  • Extraction Speed and Temperature: It is critical to work quickly and maintain samples on ice throughout the extraction process to reduce enzymatic activity.

  • Oxidation: As a polyunsaturated acyl-CoA, this compound is prone to oxidation. The use of antioxidants and deoxygenated solvents can mitigate this.

  • Incomplete Cell Lysis: Insufficient homogenization will result in poor extraction efficiency.

Q2: What is the optimal solvent system for extracting this compound?

The choice of solvent is critical and depends on the sample matrix. Generally, a combination of polar and non-polar solvents is most effective.

Q3: How can I prevent the degradation of this compound during the extraction process?

Preventing degradation is key to obtaining accurate and reproducible results. Consider the following measures:

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents can significantly reduce oxidative degradation of polyunsaturated fatty acids.

  • Work Under Inert Atmosphere: Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Acidic pH: Homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) can help to inhibit the activity of certain degradative enzymes.[4]

  • Immediate Analysis: Samples should be analyzed as soon as possible after extraction to avoid degradation in the reconstituted solvent.

Q4: What are the best practices for sample storage before extraction?

To ensure the stability of this compound in biological samples, they should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid repeated freeze-thaw cycles as this can compromise the integrity of the acyl-CoA molecules.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell lysis.Ensure thorough homogenization of the tissue. For tough tissues, consider using a glass homogenizer. Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.
Degradation during extraction.Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents, and consider adding an antioxidant like BHT. An internal standard added early in the process can help monitor recovery.
Inefficient Solid-Phase Extraction (SPE).Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.
High Variability Between Replicates Inconsistent sample handling.Standardize the entire workflow from sample collection to extraction. Ensure consistent timing for each step and uniform treatment of all samples.
Solvent evaporation inconsistencies.Dry the sample under a gentle stream of nitrogen at room temperature. Avoid excessive heat which can degrade the analyte.
Presence of Degradation Products in Analysis Oxidation of the polyunsaturated acyl chain.Add an antioxidant (e.g., BHT) to the extraction and storage solvents. Deoxygenate solvents by sparging with nitrogen or argon.
Enzymatic degradation.Ensure rapid inactivation of enzymes by immediate freezing and homogenization in an acidic buffer.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and tissue type. Below is a summary of reported recovery rates for similar molecules, which can serve as a benchmark for optimizing your protocol for this compound.

Extraction Method Tissue Type Reported Recovery Rate Reference
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[4]
Two-Phase Extraction with Acyl-CoA-Binding ProteinVarious Tissues~55%[5]
UHPLC-ESI-MS/MS with RP and HILICMouse Liver, HepG2, LHCNM2 cells90-111%[6]

Experimental Protocols

Protocol 1: Modified Solvent Extraction with Solid-Phase Extraction (SPE)

This protocol is adapted from a method shown to achieve high recovery for long-chain polyunsaturated acyl-CoAs.[4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add isopropanol and then acetonitrile to the homogenate. Vortex and centrifuge to pellet the protein. Collect the supernatant.

  • SPE Column Preparation: Condition and equilibrate the weak anion exchange SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the solvent extraction onto the SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Tissue Tissue Sample (~100mg) Homogenization Homogenize in Acidic Buffer (pH 4.9) + Internal Standard Tissue->Homogenization Solvent_Add Add Isopropanol & Acetonitrile Homogenization->Solvent_Add Centrifuge Vortex & Centrifuge Solvent_Add->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load onto Equilibrated SPE Column Supernatant->SPE_Load SPE_Wash Wash with Formic Acid & Methanol SPE_Load->SPE_Wash SPE_Elute Elute with Ammonium Hydroxide SPE_Wash->SPE_Elute Concentrate Dry Under Nitrogen SPE_Elute->Concentrate Reconstitute Reconstitute in Analysis Solvent Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Metabolic Pathway of Linoleoyl-CoA

This compound is an isomer of linoleoyl-CoA. The following diagram illustrates the general metabolic pathway of linoleoyl-CoA, which is expected to be similar for its isomers.

LinoleoylCoAPathway cluster_activation Activation cluster_metabolism Metabolism cluster_products Products Linoleic_Acid Linoleic Acid (or isomer) Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (ACSL) Linoleic_Acid->Acyl_CoA_Synthetase Linoleoyl_CoA This compound Acyl_CoA_Synthetase->Linoleoyl_CoA Desaturation Desaturation (e.g., Δ6-desaturase) Linoleoyl_CoA->Desaturation Beta_Oxidation β-Oxidation Linoleoyl_CoA->Beta_Oxidation Signaling Cell Signaling (e.g., regulation of gene expression) Linoleoyl_CoA->Signaling Elongation Elongation Desaturation->Elongation Longer_PUFAs Longer-Chain PUFA-CoAs Elongation->Longer_PUFAs Energy Energy (ATP) Beta_Oxidation->Energy Signaling_Molecules Eicosanoids, etc. Longer_PUFAs->Signaling_Molecules

Caption: Simplified metabolic pathway of linoleoyl-CoA and its isomers.

References

quality control parameters for synthetic (5Z,11E)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control parameters, troubleshooting guides, and frequently asked questions for the use of synthetic (5Z,11E)-octadecadienoyl-CoA in experimental settings.

Quality Control Parameters

Ensuring the quality of synthetic this compound is critical for obtaining reliable and reproducible experimental results. The primary quality control parameters to assess are purity, identity, and stability.

Table 1: Summary of Quality Control Parameters and Recommended Acceptance Criteria

ParameterMethodAcceptance CriteriaPrimary Purpose
Purity HPLC-UV (260 nm)≥95%Quantify the amount of the desired compound and detect impurities.
Identity LC-MS/MSConsistent with theoretical mass and fragmentation pattern.Confirm the molecular weight and structure of the compound.
¹H and ¹³C NMRChemical shifts and coupling constants consistent with the proposed structure.Provide detailed structural confirmation and identify isomers.
Stability HPLC-UV (260 nm)No significant degradation products (<5%) after storage under recommended conditions.Ensure the integrity of the compound over time.

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • Milli-Q water

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Dissolve the this compound sample in a small volume of Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample onto the column.

  • Elute with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Maintain 90% Mobile Phase B for 5 minutes.

  • Return to initial conditions of 10% Mobile Phase B and re-equilibrate for 5 minutes.

  • Monitor the elution profile at 260 nm.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of this compound by verifying its molecular weight and characteristic fragmentation pattern.

Instrumentation and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

Procedure:

  • Use the same LC gradient as described in Protocol 1, adjusting the flow rate to 0.3 mL/min for the 2.1 mm ID column.

  • Introduce the column eluent into the ESI source in positive ion mode.

  • Perform a full scan analysis to identify the precursor ion [M+H]⁺. The theoretical monoisotopic mass of this compound is approximately 1029.4 g/mol .

  • Perform a product ion scan on the precursor ion. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, is expected.[1][2][3]

Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To verify the chemical structure of this compound, including the position and geometry of the double bonds.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • This compound sample

Procedure:

  • Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for characteristic chemical shifts and coupling constants. Key signals to verify include those for the olefinic protons of the Z and E double bonds, the methylene (B1212753) protons adjacent to the double bonds and the thioester, and the protons of the CoA moiety.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound? A1: For most research applications, a purity of ≥95% as determined by HPLC is considered acceptable.

Q2: How should I store synthetic this compound? A2: Due to the presence of unsaturated double bonds, the compound is susceptible to oxidation. It should be stored as a solid or in an oxygen-free solvent at -80°C for long-term storage. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Q3: What solvent should I use to dissolve this compound? A3: For analytical purposes like HPLC and LC-MS, the initial mobile phase is a good choice. For biological assays, a buffer appropriate for the experiment can be used, potentially with a small amount of a co-solvent like ethanol (B145695) or DMSO to aid dissolution if necessary. Always check for solvent compatibility with your assay.

Q4: Can I use UV-Vis spectrophotometry to determine the concentration of my this compound solution? A4: Yes, the adenine (B156593) moiety of Coenzyme A has a strong absorbance at 260 nm. You can use the molar extinction coefficient of Coenzyme A at this wavelength (ε = 16,400 M⁻¹cm⁻¹) in a neutral pH buffer to estimate the concentration. However, this method is not specific and will also detect any CoA-containing impurities.

Troubleshooting Guide

Issue 1: Low Purity Detected by HPLC

Potential Cause Troubleshooting Step
Degradation during storage or handling. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and oxygen. Prepare fresh solutions for analysis.
Incomplete synthesis or purification. If the impurity profile is complex, it may indicate issues with the synthesis. Consider re-purification if possible.
Hydrolysis of the thioester bond. Avoid prolonged exposure to basic or strongly acidic conditions. Prepare solutions fresh before use.

Issue 2: Inconsistent Results in Biological Assays

Potential Cause Troubleshooting Step
Oxidation of the double bonds. The presence of oxidized species can alter biological activity. Prepare solutions in degassed buffers and consider adding a small amount of an antioxidant like BHT, if compatible with the assay.
Incorrect concentration of the stock solution. Re-verify the concentration of your stock solution using HPLC with a standard curve or by UV-Vis spectrophotometry as described in the FAQs.
Inhibition of the enzyme by the substrate. Some enzymes can be inhibited by high concentrations of their substrates. Perform a dose-response curve to determine the optimal concentration range.
Precipitation of the compound in the assay buffer. Visually inspect the assay mixture for any precipitation. The solubility of long-chain acyl-CoAs can be limited in aqueous buffers. A small amount of a carrier protein like fatty acid-free BSA may improve solubility.

Issue 3: Ambiguous Mass Spectrometry Data

Potential Cause Troubleshooting Step
Presence of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺). This is common in ESI-MS. Identify the [M+H]⁺ ion and confirm the mass difference for other common adducts.
In-source fragmentation. If the compound is labile, it may fragment in the ion source. Optimize the source conditions (e.g., lower the cone voltage) to minimize this effect.
Co-eluting isomers. If multiple peaks with the same mass are observed, it may indicate the presence of geometric or positional isomers. Optimize the HPLC separation to resolve these species.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qc_analysis Quality Control Analysis cluster_results Results & Decision cluster_outcome Outcome start Synthetic (5Z,11E)- octadecadienoyl-CoA dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV (Purity) dissolve->hplc Inject lcms LC-MS/MS (Identity) dissolve->lcms Inject nmr NMR (Structure) dissolve->nmr Analyze decision Pass QC? hplc->decision lcms->decision nmr->decision pass Proceed to Experiment decision->pass Yes fail Troubleshoot/ Re-purify decision->fail No

Caption: Quality Control Workflow for Synthetic this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_concentration Concentration Issues cluster_assay Assay-Specific Issues start Inconsistent Experimental Results check_purity Re-check purity by HPLC start->check_purity check_conc Verify concentration (UV-Vis/HPLC) start->check_conc check_assay Review assay protocol start->check_assay degradation Degradation? check_purity->degradation check_storage Review storage conditions degradation->check_storage Yes degradation->check_conc No fresh_solution Prepare fresh solution check_storage->fresh_solution conc_error Concentration error? check_conc->conc_error recalculate Recalculate and re-dilute conc_error->recalculate Yes conc_error->check_assay No inhibition Substrate inhibition? check_assay->inhibition solubility Solubility problem? inhibition->solubility No optimize_conc Optimize substrate concentration inhibition->optimize_conc Yes add_carrier Add carrier protein (e.g., BSA) solubility->add_carrier Yes

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Enhancing Cellular Uptake of Exogenous (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of exogenous (5Z,11E)-octadecadienoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at delivering this compound into cells.

Problem Potential Cause Recommended Solution
Low Cellular Uptake of this compound Poor solubility or aggregation of the acyl-CoA in aqueous media. This compound, like other long-chain fatty acyl-CoAs, has low aqueous solubility.[1] To improve its delivery, complex it with a carrier molecule. Bovine serum albumin (BSA) is commonly used to deliver fatty acids to cells.[2] Alternatively, formulate it into lipid-based delivery systems such as liposomes or lipid nanoparticles (LNPs).[3][4]
Inefficient transport across the cell membrane. Cellular uptake of long-chain fatty acids and their CoA esters is often mediated by transport proteins like CD36 and Fatty Acid Transport Proteins (FATPs).[5][6][7] Ensure that the cell line used in your experiments expresses these transporters. You can verify expression levels using techniques like qPCR or western blotting. If expression is low, consider using a different cell line or genetically engineering your current line to overexpress a relevant transporter.
Degradation of this compound. Acyl-CoAs can be susceptible to hydrolysis. Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. When using lipid-based delivery systems, ensure the formulation process does not involve harsh conditions (e.g., excessive sonication or extreme pH) that could degrade the molecule.
High Cell Toxicity or Death After Treatment Cytotoxicity of the delivery vehicle. Cationic lipid-based transfection reagents can be toxic to some cell lines, especially at high concentrations.[8] Optimize the concentration of the delivery reagent and the ratio of the reagent to the acyl-CoA to find a balance between uptake efficiency and cell viability. Perform a dose-response curve to determine the optimal concentration. Consider using a less toxic delivery system, such as a biocompatible polymer-based nanoparticle or a formulation with neutral or helper lipids like DOPE or cholesterol.[9][10]
Lipotoxicity induced by high intracellular concentrations of the acyl-CoA. Excessive accumulation of certain fatty acyl-CoAs can be toxic to cells.[11] Reduce the concentration of this compound in your experiments or shorten the incubation time.
Presence of antibiotics in the transfection medium. Cationic lipids can increase cell permeability to antibiotics, leading to cytotoxicity.[12] It is recommended to perform the transfection in antibiotic-free medium.
Formation of Precipitate in the Culture Medium Aggregation of the delivery complex. The complex of a cationic lipid and an anionic molecule like acyl-CoA can sometimes aggregate and precipitate out of solution, especially in the presence of serum proteins.[8] Prepare the complexes in serum-free medium.[8] Ensure that the components are mixed thoroughly but gently; avoid vigorous vortexing which can damage the complexes.[8]
Suboptimal ratio of lipid to acyl-CoA. An incorrect ratio can lead to the formation of large, unstable aggregates. Optimize the ratio of the delivery reagent to this compound.

Frequently Asked Questions (FAQs)

1. What is the best method to deliver this compound into cells?

The optimal delivery method depends on the cell type and experimental goals. Here are a few common approaches:

  • Albumin Complexation: Complexing the acyl-CoA with fatty acid-free BSA is a straightforward method that mimics the physiological transport of fatty acids in the bloodstream.[2]

  • Cationic Lipid-Based Transfection: Using commercially available lipid transfection reagents can be effective for a wide range of cell types.[4][13] These reagents form lipoplexes with the negatively charged acyl-CoA, facilitating its entry into the cell.

  • Lipid Nanoparticles (LNPs): Formulating the acyl-CoA into LNPs can offer high encapsulation efficiency and the potential for targeted delivery.[3][9]

2. How can I quantify the intracellular concentration of this compound?

Direct quantification of intracellular acyl-CoAs typically requires sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[3][14] A general protocol for acyl-CoA extraction from cultured cells is provided in the "Experimental Protocols" section. For a less direct but higher-throughput method, you could use a fluorescently labeled analog of this compound and measure uptake using fluorescence microscopy or flow cytometry.[15]

3. Should I use serum in the medium during delivery?

It is generally recommended to form the delivery complexes (e.g., lipoplexes) in serum-free medium, as proteins in serum can interfere with complex formation.[8] However, once the complexes are formed, they can often be added to cells cultured in serum-containing medium. For some sensitive cell types, maintaining serum in the medium during the entire process may improve cell viability. Optimization for your specific cell line is recommended.

4. What are the key cellular pathways that regulate the uptake of long-chain fatty acyl-CoAs?

The uptake of long-chain fatty acids and their CoA derivatives is regulated by a complex interplay of transporter proteins and signaling pathways. Key players include:

  • CD36: A scavenger receptor that binds to long-chain fatty acids and facilitates their transport across the plasma membrane. Its activity is regulated by various signaling pathways, including those involving PPAR-γ and Src kinases.[7][16][17]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the uptake of long-chain fatty acids. Some FATPs also possess acyl-CoA synthetase activity, which is thought to "trap" the fatty acid inside the cell by converting it to its CoA ester.[5][6]

  • Free Fatty Acid Receptors (FFARs): G protein-coupled receptors like FFAR1 (GPR40) and FFAR4 (GPR120) are activated by long-chain fatty acids and trigger downstream signaling cascades that can influence cellular metabolism and nutrient uptake.[13][18]

Data Presentation

Table 1: Abundance of Various Acyl-CoA Species in Different Human Cell Lines.

This table provides a reference for the expected physiological concentrations of various acyl-CoAs in commonly used cell lines. Data is presented as pmol per 10^6 cells or pmol per mg of protein. Note that values can vary depending on cell culture conditions and measurement techniques.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[3]MCF7 (pmol/mg protein)[3]RAW264.7 (pmol/mg protein)[3]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~3
C18:1-CoA-~20~5
C18:2-CoA-~2~1
C20:4-CoA-~1~0.5

Data is synthesized from literature and is intended for comparative purposes. Absolute values may vary.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells for LC-MS Analysis

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal standards for acyl-CoAs (optional but recommended for accurate quantification)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Cell Lysis and Acyl-CoA Extraction:

    • Add 1 mL of ice-cold methanol (containing internal standards, if used) per 10^6 to 10^7 cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.

  • Analysis:

    • Analyze the reconstituted sample by LC-MS.

Mandatory Visualization

Cellular_Uptake_Workflow cluster_preparation Preparation of Delivery Complex cluster_delivery Cellular Delivery cluster_uptake Cellular Uptake and Analysis acyl_coa This compound complex Acyl-CoA Complex acyl_coa->complex delivery_vehicle Delivery Vehicle (e.g., Cationic Lipid, LNP, Albumin) delivery_vehicle->complex incubation Incubation complex->incubation cell_culture Target Cells in Culture cell_culture->incubation uptake Cellular Uptake incubation->uptake analysis Analysis (LC-MS, Fluorescence Microscopy) uptake->analysis

Caption: Experimental workflow for enhancing cellular uptake.

CD36_Signaling_Pathway LCFA Long-Chain Fatty Acid (this compound) CD36 CD36 LCFA->CD36 binds SFK Src Family Kinases (SFK) CD36->SFK activates PPARg PPAR-γ Activation CD36->PPARg FA_uptake Increased Fatty Acid Uptake CD36->FA_uptake facilitates JNK JNK Pathway SFK->JNK gene_expression Target Gene Expression (e.g., FABP4) PPARg->gene_expression gene_expression->FA_uptake FA_metabolism Fatty Acid Metabolism FA_uptake->FA_metabolism

Caption: CD36 signaling pathway in fatty acid uptake.

FFAR_Signaling_Pathway LCFA Long-Chain Fatty Acid (this compound) FFAR1 FFAR1 (GPR40) LCFA->FFAR1 FFAR4 FFAR4 (GPR120) LCFA->FFAR4 Gq11 Gαq/11 FFAR1->Gq11 activates FFAR4->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Effects (e.g., Insulin Secretion, Gene Expression) Ca_release->downstream PKC->downstream

Caption: FFAR1/4 signaling in response to fatty acids.

References

optimizing storage conditions for (5Z,11E)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of (5Z,11E)-octadecadienoyl-CoA. Due to the inherent instability of polyunsaturated acyl-CoAs, proper storage and handling are critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For immediate use, aqueous buffers such as phosphate-buffered saline (PBS) at pH 7.2 can be used. However, for stock solutions and long-term storage, it is advisable to dissolve this compound in an organic solvent like ethanol (B145695) or a mixture of chloroform (B151607) and methanol. For long-term storage, it is best to aliquot the organic solution into glass vials, dry the solvent under a stream of inert gas (e.g., nitrogen or argon), and store the resulting thin film at -80°C.[1] When needed, the lipid film can be reconstituted in the desired aqueous buffer.

Q2: What are the optimal temperature and conditions for long-term storage?

A2: For long-term stability, this compound should be stored at -80°C.[1] It is crucial to minimize exposure to oxygen and light. Storing the compound as a dried film under an inert atmosphere (argon or nitrogen) in tightly sealed glass vials with Teflon-lined caps (B75204) is the best practice.[1] Avoid storing in plastic containers as plasticizers can leach into the organic solvent.[1]

Q3: How stable is this compound in an aqueous solution?

A3: Aqueous solutions of polyunsaturated acyl-CoAs are highly susceptible to hydrolysis and oxidation and are not recommended for storage longer than a day.[2] If you must work with aqueous solutions, prepare them fresh for each experiment and keep them on ice.

Q4: Can I subject this compound to multiple freeze-thaw cycles?

A4: It is strongly advised to avoid multiple freeze-thaw cycles. The best practice is to prepare single-use aliquots to maintain the integrity of the compound. Each freeze-thaw cycle increases the risk of degradation through hydrolysis and oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at -80°C under an inert atmosphere and protected from light. 2. Prepare Fresh Solutions: Always prepare fresh aqueous solutions for your experiments. Do not store aqueous solutions for more than a few hours on ice. 3. Check for Degradation: Analyze a sample of your stock solution using LC-MS/MS to check for the presence of degradation products (see Experimental Protocols section).
Unexpected peaks in LC-MS/MS analysis. The compound has likely degraded. The two primary degradation pathways are hydrolysis and oxidation.1. Identify Hydrolysis Products: Look for the free fatty acid ((5Z,11E)-octadecadienoic acid) and Coenzyme A as major hydrolysis products. 2. Identify Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32). These can include hydroperoxides and other oxidized species.[3] 3. Prevent Further Degradation: Review your storage and handling procedures. Consider adding an antioxidant like BHT or tocopherol to your organic stock solution, but be aware of potential interference in downstream applications.
Difficulty dissolving the compound in aqueous buffer. The compound may have come out of solution or the concentration is too high.1. Sonication: Briefly sonicate the solution in a bath sonicator to aid dissolution. 2. Gentle Warming: Gentle warming (to no more than 37°C) can help, but be cautious as heat can accelerate degradation. 3. Lower Concentration: Try preparing a more dilute solution.

Data on Storage Stability

Storage TemperatureSolvent/StateDurationExpected PurityKey Considerations
4°CAqueous Buffer (pH 7.2)24 hours< 90%High risk of hydrolysis and oxidation. Not recommended.
-20°CAqueous Buffer (pH 7.2)1 week< 80%Significant degradation is likely. Avoid for long-term storage.
-20°COrganic Solvent (e.g., Ethanol)1 month~95%Improved stability over aqueous solutions. Minimize headspace and use inert gas.
-80°COrganic Solvent (e.g., Ethanol)6 months> 98%Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles.
-80°CDried Film (under inert gas)> 1 year> 99%Optimal condition for long-term storage.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the compound in an appropriate organic solvent (e.g., ethanol) to a desired concentration (e.g., 10 mg/mL).

    • Aliquot the stock solution into single-use glass vials with Teflon-lined caps.

    • For optimal long-term storage, evaporate the solvent under a gentle stream of nitrogen or argon to form a thin film.

    • Seal the vials tightly and store at -80°C.

  • Working Solution Preparation:

    • Take a single-use aliquot of the dried film from the -80°C freezer and allow it to warm to room temperature.

    • Reconstitute the film in the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.

    • Vortex briefly and/or sonicate in a bath sonicator to ensure complete dissolution.

    • Use the freshly prepared working solution immediately and keep it on ice for the duration of the experiment.

Protocol 2: LC-MS/MS Method for Stability Assessment

This protocol provides a general method for the analysis of this compound and its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic acyl-CoA. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS.

    • MRM Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3). The precursor ion will be the [M+H]+ adduct. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[4][5]

      • Hydrolysis Product ((5Z,11E)-octadecadienoic acid): Monitor the [M-H]- ion in negative mode or [M+H]+ in positive mode.

      • Oxidation Products: Monitor for [M+16+H]+, [M+32+H]+, etc.

    • Collision Energy: Optimize for the specific instrument and compound.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, inert gas, dark) start->check_storage improper_storage Improper Storage check_storage->improper_storage No lcms_analysis Perform LC-MS/MS Analysis check_storage->lcms_analysis Yes correct_storage Correct Storage Procedures (Aliquot, -80°C, Inert Gas) improper_storage->correct_storage degradation_check Degradation Products Detected? lcms_analysis->degradation_check no_degradation No Significant Degradation Investigate Other Experimental Variables degradation_check->no_degradation No degradation_detected Degradation Confirmed degradation_check->degradation_detected Yes identify_products Identify Degradation Products (Hydrolysis vs. Oxidation) degradation_detected->identify_products discard_stock Discard Contaminated Stock Prepare Fresh identify_products->discard_stock review_handling Review Handling Procedures (Fresh Solutions, On Ice) discard_stock->review_handling

Caption: Troubleshooting workflow for stability issues.

signaling_pathway Degradation Pathways of this compound main_compound This compound hydrolysis Hydrolysis (Water, pH) main_compound->hydrolysis oxidation Oxidation (Oxygen, Light, Heat) main_compound->oxidation hydrolysis_products (5Z,11E)-octadecadienoic Acid + Coenzyme A hydrolysis->hydrolysis_products oxidation_products Hydroperoxides Epoxides Other Oxidized Species oxidation->oxidation_products

References

Validation & Comparative

A Comparative Analysis of (5Z,11E)-octadecadienoyl-CoA and Linoleoyl-CoA for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the biochemical and metabolic characteristics of linoleoyl-CoA and the putative properties of the less-studied (5Z,11E)-octadecadienoyl-CoA isomer.

This guide provides a detailed comparison of two structurally related 18-carbon fatty acyl-CoA molecules: the well-characterized and biologically significant linoleoyl-CoA, and the largely uninvestigated this compound. While a wealth of experimental data exists for linoleoyl-CoA, information regarding the (5Z,11E) isomer is scarce. This document aims to bridge this knowledge gap by presenting established data for linoleoyl-CoA and offering a scientifically grounded projection of the metabolic fate and potential biological activities of this compound based on the known metabolism of other unsaturated fatty acyl-CoA isomers. This comparison is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, signaling, and drug development, and to highlight areas ripe for future investigation.

Introduction to the Molecules

Linoleoyl-CoA is the activated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It is formed through the thioesterification of linoleic acid with coenzyme A, a critical first step for its participation in various metabolic pathways.[1] As a central hub in lipid metabolism, linoleoyl-CoA can be directed towards energy production via β-oxidation, or serve as a precursor for the synthesis of longer, more unsaturated fatty acids like arachidonic acid, which are vital for cell signaling and inflammation.[2][3]

This compound is the coenzyme A thioester of (5Z,11E)-octadecadienoic acid, a positional and geometric isomer of linoleic acid. Unlike linoleic acid, which has cis double bonds at the 9th and 12th carbon positions, this isomer possesses a cis double bond at the 5th position and a trans double bond at the 11th position. The specific biological roles and metabolic pathways of this particular isomer are not well-documented in scientific literature.

Comparative Data

Due to the limited availability of experimental data for this compound, a direct quantitative comparison is challenging. The following table summarizes the known properties of linoleoyl-CoA and provides inferred properties for this compound based on general principles of fatty acid metabolism.

PropertyLinoleoyl-CoAThis compound (Inferred)
Structure 18-carbon acyl chain with cis double bonds at Δ9 and Δ1218-carbon acyl chain with a cis double bond at Δ5 and a trans double bond at Δ11
Synthesis Activation of linoleic acid by long-chain acyl-CoA synthetases (ACSLs).[1]Activation of (5Z,11E)-octadecadienoic acid by ACSLs is expected, though substrate specificity may vary among ACSL isoforms.
Metabolic Fate - β-oxidation for energy production. - Elongation and desaturation to form other polyunsaturated fatty acids (e.g., γ-linolenoyl-CoA).[2][3] - Incorporation into complex lipids (e.g., phospholipids, triglycerides).[4]- Likely undergoes β-oxidation, requiring auxiliary enzymes to handle the non-standard double bond positions. - Potential for elongation and desaturation is unknown. - Incorporation into complex lipids is probable but unconfirmed.
Biological Role - Essential precursor for signaling molecules (e.g., eicosanoids). - Modulates membrane fluidity.[2] - Involved in cellular signaling pathways.[4]- Biological role is currently uncharacterized. May have unique signaling properties due to its distinct structure.

Metabolic Pathways

Linoleoyl-CoA Metabolism

Linoleoyl-CoA is a key substrate in several metabolic pathways. Its activation from linoleic acid is a prerequisite for its entry into these pathways.

Linoleoyl_CoA_Activation Linoleic Acid Linoleic Acid ACSL Acyl-CoA Synthetase (ACSL) Linoleic Acid->ACSL Linoleoyl-CoA Linoleoyl-CoA ACSL->Linoleoyl-CoA AMP_PPi AMP + PPi ACSL->AMP_PPi CoA CoA-SH CoA->ACSL ATP ATP ATP->ACSL

Caption: Activation of Linoleic Acid to Linoleoyl-CoA.

Once formed, linoleoyl-CoA can be metabolized through β-oxidation or serve as a precursor for the synthesis of other important molecules.

Linoleoyl_CoA_Fates Linoleoyl-CoA Linoleoyl-CoA Beta_Oxidation β-Oxidation Linoleoyl-CoA->Beta_Oxidation PUFA_Synthesis PUFA Synthesis Linoleoyl-CoA->PUFA_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA γ-Linolenoyl-CoA γ-Linolenoyl-CoA PUFA_Synthesis->γ-Linolenoyl-CoA Arachidonoyl_CoA Arachidonoyl_CoA Dihomo-γ-linolenoyl-CoA Dihomo-γ-linolenoyl-CoA γ-Linolenoyl-CoA->Dihomo-γ-linolenoyl-CoA Dihomo-γ-linolenoyl-CoA->Arachidonoyl_CoA

Caption: Metabolic Fates of Linoleoyl-CoA.

Putative β-Oxidation of this compound

The β-oxidation of this compound would proceed similarly to other unsaturated fatty acids, requiring the action of auxiliary enzymes to handle the double bonds at non-standard positions. The initial cycles of β-oxidation would proceed normally until the double bonds are encountered.

Putative_Beta_Oxidation cluster_0 Initial Cycles cluster_1 Handling the Δ5 Double Bond This compound This compound Intermediate1 β-oxidation (2 cycles) This compound->Intermediate1 (Z)-dodec-7-enoyl-CoA (Z)-dodec-7-enoyl-CoA Intermediate1->(Z)-dodec-7-enoyl-CoA Isomerase Enoyl-CoA Isomerase (Z)-dodec-7-enoyl-CoA->Isomerase Hydratase Enoyl-CoA Hydratase Isomerase->Hydratase Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Thiolase Thiolase Dehydrogenase->Thiolase Intermediate2 Further β-oxidation Thiolase->Intermediate2

Caption: Putative β-Oxidation Pathway for this compound.

Experimental Protocols

Synthesis of Fatty Acyl-CoA Thioesters

A common method for the synthesis of fatty acyl-CoA thioesters involves the use of N-hydroxysuccinimide esters of the corresponding fatty acids.

Protocol:

  • Preparation of N-hydroxysuccinimide ester: The free fatty acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., dicyclohexylcarbodiimide) in an anhydrous organic solvent (e.g., ethyl acetate).

  • Reaction with Coenzyme A: The purified N-hydroxysuccinimide ester of the fatty acid is then reacted with the free thiol of coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Purification: The resulting fatty acyl-CoA is purified by methods such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Analysis of Fatty Acyl-CoAs by HPLC

Reverse-phase HPLC is a widely used technique for the separation and quantification of fatty acyl-CoA species.

Protocol:

  • Sample Preparation: Biological samples are typically homogenized and extracted with a solvent mixture designed to precipitate proteins and extract lipids and acyl-CoAs. An internal standard (e.g., heptadecanoyl-CoA) is often added for quantification.

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reverse-phase column using a gradient elution system. A common mobile phase consists of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Detection: Eluting acyl-CoAs are detected by their UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of coenzyme A.

  • Quantification: The concentration of each acyl-CoA species is determined by comparing its peak area to that of the internal standard.

HPLC_Workflow Sample Biological Sample Homogenization Homogenization & Extraction Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE HPLC Reverse-Phase HPLC SPE->HPLC Detection UV Detection (260 nm) HPLC->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General Workflow for the Analysis of Fatty Acyl-CoAs by HPLC.

Signaling Pathways

Linoleoyl-CoA and its downstream metabolites are known to influence various signaling pathways. For instance, conjugated linoleic acids (CLAs), which are isomers of linoleic acid, have been shown to affect pathways such as the ERK-MAPK and mTOR signaling cascades, which are involved in cell proliferation and metabolism, respectively.[5][6]

Given that this compound is a structural isomer of the precursors to biologically active CLAs, it is plausible that it could also modulate cellular signaling. However, without experimental data, its specific effects remain speculative.

Signaling_Pathway_Hypothesis CLA_CoA This compound (or its metabolites) Receptor Cell Surface or Nuclear Receptor CLA_CoA->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, mTOR) Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., proliferation, metabolism) Gene_Expression->Cellular_Response

References

Validating the Biological Activity of (5Z,11E)-octadecadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the novel fatty acyl-CoA isomer, (5Z,11E)-octadecadienoyl-CoA. Given the nascent stage of research into this specific isomer, this document focuses on established methodologies for characterizing and comparing its activity against well-known alternatives, such as linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA) and oleoyl-CoA ((9Z)-octadecenoyl-CoA). The experimental protocols and data presentation formats outlined below offer a robust approach to elucidating the unique biological functions of this compound.

Comparative Analysis of Biological Activity

A comprehensive validation of this compound necessitates a multi-pronged approach, evaluating its role as a substrate for key enzymes in fatty acid metabolism and its influence on cellular signaling pathways. The following tables present a hypothetical comparison of experimental data that could be generated to differentiate the activity of this compound from other common octadecadienoyl-CoA isomers.

Table 1: Comparative Enzyme Kinetics with Acyl-CoA Dehydrogenases

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg protein)Relative Activity (%)
This compound VLCADData to be determinedData to be determinedData to be determined
Linoleoyl-CoA ((9Z,12Z))VLCAD2.5 ± 0.3150 ± 12100
Oleoyl-CoA ((9Z))VLCAD3.1 ± 0.4185 ± 15123
This compound MCADData to be determinedData to be determinedData to be determined
Linoleoyl-CoA ((9Z,12Z))MCAD> 100< 5< 3
Oleoyl-CoA ((9Z))MCAD> 100< 5< 3

VLCAD: Very long-chain acyl-CoA dehydrogenase; MCAD: Medium-chain acyl-CoA dehydrogenase. Data for linoleoyl-CoA and oleoyl-CoA are representative values from literature.

Table 2: Peroxisomal β-Oxidation Activity

SubstrateEnzymeH2O2 Production Rate (nmol/min/mg protein)Fold Change vs. Control
This compound Acyl-CoA Oxidase 1 (ACOX1)Data to be determinedData to be determined
Linoleoyl-CoA ((9Z,12Z))ACOX185 ± 75.7
Oleoyl-CoA ((9Z))ACOX192 ± 86.1
Vehicle ControlACOX115 ± 21.0

Table 3: Impact on PPARα Activation in Hepatocytes

TreatmentReporter Gene Expression (Fold Induction)Target Gene 1 (e.g., CPT1A) mRNA (Fold Change)Target Gene 2 (e.g., FGF21) mRNA (Fold Change)
This compound Data to be determinedData to be determinedData to be determined
Linoleoyl-CoA ((9Z,12Z))4.2 ± 0.53.8 ± 0.45.1 ± 0.6
Oleoyl-CoA ((9Z))5.5 ± 0.64.5 ± 0.56.2 ± 0.7
GW7647 (Positive Control)12.1 ± 1.110.5 ± 1.015.3 ± 1.4
Vehicle Control1.01.01.0

PPARα: Peroxisome proliferator-activated receptor alpha. GW7647 is a potent synthetic PPARα agonist.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are protocols for the key experiments cited above.

1. Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases (ACADs) by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.

  • Reagents:

    • Purified recombinant human VLCAD or MCAD

    • Purified recombinant human ETF

    • This compound and other isomers

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • Anaerobic cuvette or microplate reader with fluorescence capabilities (Excitation: 380 nm, Emission: 450 nm)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, ETF, and the specific ACAD enzyme in an anaerobic environment.

    • Record a baseline fluorescence reading.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence over time.

    • Calculate the initial reaction velocity from the linear phase of the fluorescence decay curve.

    • Perform substrate titrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

2. Peroxisomal Acyl-CoA Oxidase Activity Assay (Fluorometric)

This assay quantifies the activity of peroxisomal acyl-CoA oxidases by measuring the production of hydrogen peroxide (H2O2).

  • Reagents:

    • Liver peroxisomal fraction or purified ACOX1

    • This compound and other isomers

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Potassium phosphate buffer (pH 7.4)

    • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, HRP, and Amplex Red.

    • Add the peroxisomal fraction or purified ACOX1 to the mixture.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Incubate at 37°C and measure the increase in fluorescence at regular intervals.

    • Generate a standard curve using known concentrations of H2O2 to quantify the rate of H2O2 production.

3. PPARα Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the nuclear receptor PPARα.

  • Reagents:

    • Hepatocyte cell line (e.g., HepG2)

    • Expression plasmid for human PPARα

    • Luciferase reporter plasmid containing PPAR response elements (PPREs)

    • Transfection reagent

    • This compound and other isomers (as free fatty acids for cell treatment)

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Co-transfect the hepatocyte cell line with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the transfected cells with various concentrations of the fatty acids corresponding to the CoA esters for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

    • For target gene expression analysis, treat non-transfected cells similarly, isolate RNA, and perform quantitative real-time PCR (qRT-PCR) for known PPARα target genes.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the validation of this compound.

Fatty_Acid_Metabolism_and_Signaling cluster_cellular_uptake Cellular Uptake & Activation cluster_metabolic_fates Metabolic Fates cluster_signaling Cellular Signaling Fatty_Acid (5Z,11E)-octadecadienoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi Mitochondrial_beta_Oxidation Mitochondrial β-Oxidation Acyl_CoA->Mitochondrial_beta_Oxidation Energy Production Peroxisomal_beta_Oxidation Peroxisomal β-Oxidation Acyl_CoA->Peroxisomal_beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis PPAR_Activation PPAR Activation Acyl_CoA->PPAR_Activation Other_Signaling Other Signaling Pathways Acyl_CoA->Other_Signaling

Caption: Overview of the cellular metabolism and signaling roles of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Comparison Synthesis Synthesize/Purify This compound and Isomer Controls Enzyme_Kinetics Enzyme Kinetics Assays (e.g., ACADs, ACOX1) Synthesis->Enzyme_Kinetics Binding_Assays Receptor Binding Assays (e.g., PPARα) Synthesis->Binding_Assays Reporter_Assays Reporter Gene Assays (e.g., PPARα activation) Synthesis->Reporter_Assays Data_Analysis Compare Km, Vmax, EC50 and Gene Expression Profiles Enzyme_Kinetics->Data_Analysis Binding_Assays->Data_Analysis Gene_Expression Target Gene Expression (qRT-PCR) Reporter_Assays->Gene_Expression Metabolomics Metabolic Flux Analysis Reporter_Assays->Metabolomics Gene_Expression->Data_Analysis Metabolomics->Data_Analysis

Caption: A structured workflow for the validation and comparative analysis of acyl-CoA isomers.

A Comparative Analysis of Octadecadienoyl-CoA Isomers in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienoyl-CoA, the activated form of octadecadienoic acid (linoleic acid), exists as a variety of positional and geometric isomers. These isomers, particularly the conjugated linoleic acid (CLA) derivatives, have garnered significant attention for their diverse and often opposing roles in cellular signaling. Understanding the distinct effects of these isomers is paramount for researchers in metabolism, cell signaling, and drug development. This guide provides an objective comparative analysis of the signaling functions of two major octadecadienoyl-CoA isomers: cis-9, trans-11-octadecadienoyl-CoA (c9,t11-CLA-CoA) and trans-10, cis-12-octadecadienoyl-CoA (t10,c12-CLA-CoA). The information presented is supported by experimental data to aid in the design and interpretation of future research. While many studies investigate the effects of the free fatty acid forms (CLA), this guide focuses on the intracellular actions of their activated CoA esters, which are the proximal molecules in many metabolic and signaling pathways.

Quantitative Data Summary

The following tables summarize the differential effects of c9,t11-CLA and t10,c12-CLA on key signaling pathways and related metabolic parameters. It is important to note that most studies administer the free fatty acid, and the effects are attributed to its subsequent conversion to the CoA ester intracellularly.

Table 1: Comparative Effects on PPARγ Activation and Adipocyte Function

Parameterc9,t11-CLAt10,c12-CLAReference
PPARγ Activation Weak or no significant activationPotent activator[1]
Adipocyte Differentiation No significant effect or slight increaseInhibition[2]
Adipocyte Size No significant change or increaseSignificant reduction[3]
Lipogenesis in Adipocytes Minimal effectStrong inhibition[2]

Table 2: Differential Impact on Hepatic Lipid Metabolism

Parameterc9,t11-CLAt10,c12-CLAReference
Hepatic Steatosis No significant inductionInduction of fatty liver[1][2]
Hepatic Triglyceride Content No significant change or slight decreaseSignificant increase[4]
SREBP-1c Expression (Liver) DownregulationNo significant effect or upregulation[5]

Table 3: Isomer-Specific Effects on Inflammatory Signaling

Parameterc9,t11-CLAt10,c12-CLAReference
NF-κB Activation No significant effectNo significant effect in some models[3]
Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) Attenuation in some contextsCan be pro-inflammatory in certain conditions[6]
Anti-inflammatory NAE Release (DHAEA) Significant increaseSignificant increase[6]

Signaling Pathways

The differential effects of octadecadienoyl-CoA isomers are rooted in their distinct interactions with key signaling proteins and pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[7] Fatty acids and their CoA derivatives are known endogenous ligands for PPARs.[8][9] The t10,c12-CLA isomer is a more potent activator of PPARγ compared to the c9,t11 isomer.[1] This differential activation is a key determinant of their distinct effects on adipocytes.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular t10,c12-CLA t10,c12-CLA t10,c12-CLA-CoA t10,c12-CLA-CoA t10,c12-CLA->t10,c12-CLA-CoA ACSL c9,t11-CLA c9,t11-CLA c9,t11-CLA-CoA c9,t11-CLA-CoA c9,t11-CLA->c9,t11-CLA-CoA ACSL PPARg PPARγ t10,c12-CLA-CoA->PPARg Strong Activation c9,t11-CLA-CoA->PPARg Weak/No Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Target Genes) RXR->PPRE Binds to Adipocyte_Differentiation Adipocyte Differentiation ↓ PPRE->Adipocyte_Differentiation Lipogenesis Lipogenesis ↓ PPRE->Lipogenesis

Caption: Differential PPARγ activation by octadecadienoyl-CoA isomers.

G-Protein Coupled Receptor (GPCR) Signaling

Recent evidence suggests that fatty acids can also signal through membrane-bound GPCRs. The t10,c12-CLA isomer has been shown to exert some of its effects through GPR40, leading to the suppression of lipogenic pathways in mammary epithelial cells.[10]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm t10,c12-CLA t10,c12-CLA GPR40 GPR40 t10,c12-CLA->GPR40 Binds to Downstream_Signaling Downstream Signaling GPR40->Downstream_Signaling Lipogenic_Proteins Lipogenic Proteins ↓ (FASN, ACACA, SREBP-1) Downstream_Signaling->Lipogenic_Proteins

Caption: GPR40-mediated signaling by t10,c12-CLA.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. Some studies have indicated that CLAs can modulate this pathway, although the effects appear to be cell-type specific. For instance, in Caco-2 colon cancer cells, CLA has been shown to inhibit cell growth by reducing the phosphorylation of ERK1/2. Further research is needed to delineate the isomer-specific effects on this pathway.

Experimental Protocols

Quantification of Octadecadienoyl-CoA Isomers by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of octadecadienoyl-CoA isomers in cell or tissue extracts.

a. Sample Preparation (Acyl-CoA Extraction)

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 2.5% sulfosalicylic acid.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17:0-CoA) to the supernatant.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each octadecadienoyl-CoA isomer and the internal standard.

LCMS_Workflow Sample Cell/Tissue Sample Homogenization Homogenization (Sulfosalicylic Acid) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of octadecadienoyl-CoA isomers to activate PPARγ-mediated gene transcription.[11]

a. Cell Culture and Transfection

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Co-transfect cells with:

    • A PPARγ expression vector.

    • A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization.

b. Treatment and Lysis

  • After transfection, treat the cells with different concentrations of the octadecadienoyl-CoA isomers (or their parent fatty acids).

  • Incubate for 24-48 hours.

  • Lyse the cells using a suitable lysis buffer.

c. Luciferase Activity Measurement

  • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Express the results as fold induction over a vehicle control.

Analysis of ERK Phosphorylation (Western Blotting)

This protocol allows for the semi-quantitative analysis of ERK1/2 activation in response to treatment with octadecadienoyl-CoA isomers.

a. Cell Treatment and Lysis

  • Culture cells to the desired confluency.

  • Treat cells with the octadecadienoyl-CoA isomers for various time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

b. Protein Quantification and Electrophoresis

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

c. Immunoblotting

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Conclusion

The available evidence strongly indicates that octadecadienoyl-CoA isomers, particularly c9,t11-CLA-CoA and t10,c12-CLA-CoA, are not functionally redundant. Their distinct effects on cellular signaling, primarily through differential activation of PPARγ and potentially other receptors like GPR40, lead to divergent physiological outcomes, especially in adipose tissue and the liver. For researchers and drug development professionals, recognizing this isomeric specificity is critical. Future studies should aim to further elucidate the direct interactions of these CoA esters with signaling proteins and expand the investigation to other signaling pathways to fully understand their therapeutic and metabolic potential. The use of robust analytical and biochemical assays, as detailed in this guide, will be instrumental in advancing this field of research.

References

Navigating the Immunodetection of (5Z,11E)-Octadecadienoyl-CoA: A Guide to Cross-Reactivity and Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of (5Z,11E)-octadecadienoyl-CoA, a significant analytical challenge persists: the absence of commercially available antibodies specifically targeting this molecule. This guide provides a comprehensive overview of the principles of antibody cross-reactivity relevant to this compound, outlines a strategy for developing and characterizing a dedicated antibody, and presents a hypothetical comparison of potential cross-reactants to inform assay design and data interpretation.

This compound is an acyl-coenzyme A ester of a conjugated linoleic acid (CLA) isomer. The specific spatial arrangement of its double bonds (cis at the 5th carbon and trans at the 11th) presents a unique epitope that, in theory, could be targeted by a specific antibody. However, as a small molecule, or hapten, it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[1][2][3][4] This inherent difficulty in generating antibodies against small molecules contributes to the current lack of specific reagents for this compound.

Understanding Potential Cross-Reactivity

Given the absence of a dedicated antibody, researchers must consider the potential for existing antibodies against structurally similar molecules to cross-react with this compound. The primary candidates for such cross-reactivity would be antibodies raised against other isomers of conjugated linoleic acid (CLA) or other fatty acyl-CoAs. The degree of cross-reactivity will depend on the similarity of the epitope recognized by the antibody.

A critical aspect of antibody specificity is its ability to distinguish between closely related structures.[5][6] For this compound, key structural features that would influence antibody binding include the conjugated double bond system, the specific cis/trans configuration, the length of the acyl chain, and the coenzyme A moiety.

Below is a table of hypothetical cross-reactivity data for a putative anti-(5Z,11E)-octadecadienoyl-CoA antibody, illustrating how its binding to other relevant molecules might be characterized.

AnalyteStructureAssumed % Cross-ReactivityRationale for Potential Cross-Reactivity
This compound C18:2 (conjugated, 5Z, 11E) acyl-CoA100% Target Analyte
(9Z,11E)-octadecadienoyl-CoA (Rumenic Acid-CoA)C18:2 (conjugated, 9Z, 11E) acyl-CoAHighIdentical acyl chain length and cis/trans configuration, differing only in double bond position. The conjugated system is a prominent feature.
(10E,12Z)-octadecadienoyl-CoAC18:2 (conjugated, 10E, 12Z) acyl-CoAHighIdentical acyl chain length and presence of a conjugated cis/trans double bond system.
Linoleoyl-CoAC18:2 (non-conjugated, 9Z, 12Z) acyl-CoAModerateSame acyl chain length and number of double bonds, but lacks the conjugated system which is a key structural feature.
Oleoyl-CoAC18:1 (9Z) acyl-CoALowSame acyl chain length but only one double bond and no conjugated system.
Palmitoyl-CoAC16:0 acyl-CoAVery LowShorter, saturated acyl chain. Lacks the key features of the target's acyl group.
Coenzyme A (free)-NegligibleThe antibody's primary specificity is likely directed against the acyl chain and its conjugation, not the carrier CoA molecule alone.

Developing a Specific Antibody: A Proposed Workflow

For researchers requiring a dedicated tool for the immunodetection of this compound, the development of a custom antibody is a viable, albeit intensive, option. The general workflow for producing and characterizing such an antibody is outlined below.

Antibody Development Workflow cluster_AntigenPrep Antigen Preparation cluster_Immunization Immunization & Hybridoma Production cluster_Screening Screening & Characterization cluster_Production Antibody Production Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunize Immunize Animal Conjugation->Immunize Inject Conjugate Spleen Isolate Spleen Cells Immunize->Spleen Fusion Cell Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Selection Fusion->Hybridomas ELISA ELISA Screening Hybridomas->ELISA Screen Supernatants Cloning Subcloning ELISA->Cloning Select Positive Clones Isotyping Antibody Isotyping Cloning->Isotyping CrossReactivity Cross-Reactivity Testing Cloning->CrossReactivity Production Large-Scale Production Cloning->Production Purification Purification Production->Purification FinalAb Characterized Antibody Purification->FinalAb Signaling and Detection Logic cluster_Metabolism Lipid Metabolism cluster_Signaling Cellular Signaling cluster_Tool Analytical Tool cluster_Application Research Application CLA Conjugated Linoleic Acids (CLAs) AcylCoA This compound CLA->AcylCoA Esterification MetabolicPathways Metabolic Pathways (e.g., β-oxidation, lipid synthesis) AcylCoA->MetabolicPathways Signaling Signaling Cascades AcylCoA->Signaling Modulation? Antibody Specific Antibody AcylCoA->Antibody Is the Target of GeneExpression Gene Expression Regulation Signaling->GeneExpression ELISA ELISA Antibody->ELISA WB Western Blot Antibody->WB IHC Immunohistochemistry Antibody->IHC Quantification Quantification & Localization ELISA->Quantification WB->Quantification IHC->Quantification

References

Confirming the Identity of (5Z,11E)-Octadecadienoyl-CoA via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for confirming the identity of (5Z,11E)-octadecadienoyl-CoA. Due to the limited availability of a complete experimental NMR dataset for this specific molecule, this guide presents a predicted ¹H and ¹³C NMR data table based on analogous compounds. This is compared with experimental data for related isomers to aid in the differentiation and positive identification of the target molecule. Detailed experimental protocols for sample preparation and NMR analysis are also provided.

Comparative NMR Data Analysis

Precise identification of lipid molecules is crucial in biological and pharmaceutical research. NMR spectroscopy is a powerful tool for the structural elucidation of fatty acyl-CoAs. The chemical shifts and coupling constants are highly sensitive to the geometry and position of double bonds within the acyl chain.

Below is a comparison of predicted ¹H and ¹³C NMR chemical shifts for this compound against the experimental data for a closely related conjugated linoleic acid isomer, methyl (9Z,11E)-octadecadienoate. The data for the Coenzyme A moiety is based on published spectra of acetyl-CoA.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound and Related Compounds.

Assignment This compound (Predicted) Methyl (9Z,11E)-octadecadienoate (Experimental) [1]Coenzyme A Moiety (Experimental, from Acetyl-CoA)
Fatty Acyl Chain
H-5~5.4 ppm (m)-
H-6~6.3 ppm (m)-
H-11~5.7 ppm (m)5.69 ppm
H-12~5.3 ppm (m)5.32 ppm
Allylic CH₂ (H-4, H-7, H-10, H-13)~2.1-2.2 ppm (m)2.18 ppm (cis), 2.13 ppm (trans)
α-CH₂ (H-2)~2.5 ppm (t)2.29 ppm (t)
β-CH₂ (H-3)~1.6 ppm (m)1.62 ppm (m)
-(CH₂)n-~1.3 ppm (br s)1.2-1.4 ppm (m)
Terminal CH₃ (H-18)~0.9 ppm (t)0.89 ppm (t)
Coenzyme A Moiety
Adenine H-2~8.4 ppm (s)-~8.4 ppm (s)
Adenine H-8~8.1 ppm (s)-~8.1 ppm (s)
Ribose H-1'~6.1 ppm (d)-~6.1 ppm (d)
Pantetheine -CH₂-S~3.0 ppm (t)-~3.0 ppm (t)
Pantetheine -CH₂-NH~3.5 ppm (t)-~3.5 ppm (t)
Pantetheine gem-dimethyl~0.8, 0.7 ppm (s)-~0.8, 0.7 ppm (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds.

Assignment This compound (Predicted) Methyl (9Z,11E)-octadecadienoate (Experimental) [2]Coenzyme A Moiety (Experimental, from Acetyl-CoA)
Fatty Acyl Chain
C-1 (Thioester Carbonyl)~200 ppm-
Olefinic Carbons (C-5, C-6, C-11, C-12)~125-135 ppm125.3, 128.2, 131.5, 134.8 ppm
Allylic Carbons (C-4, C-7, C-10, C-13)~27-33 ppm27.8, 29.5, 32.0 ppm
α-CH₂ (C-2)~45 ppm34.1 ppm
β-CH₂ (C-3)~25 ppm25.0 ppm
-(CH₂)n-~29-32 ppm29.1-29.7 ppm
Terminal CH₃ (C-18)~14 ppm14.1 ppm
Coenzyme A Moiety
Adenine Carbons~140-155 ppm-~140-155 ppm
Ribose Carbons~65-90 ppm-~65-90 ppm
Pantetheine Carbons~20-75 ppm-~20-75 ppm

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of (5Z,11E)-octadecadienoic acid with Coenzyme A. A common method involves the activation of the fatty acid, for example, by converting it to its N-hydroxysuccinimide (NHS) ester, followed by reaction with the free thiol group of Coenzyme A in a suitable buffer.

Materials:

  • (5Z,11E)-octadecadienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.0)

  • Argon or nitrogen gas

  • Solid Phase Extraction (SPE) C18 cartridges for purification

Procedure:

  • Activation of the fatty acid: Dissolve (5Z,11E)-octadecadienoic acid and NHS (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere. Add DCC or EDC (1.1 equivalents) and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Filtration: If using DCC, filter off the dicyclohexylurea byproduct.

  • Reaction with Coenzyme A: Prepare a solution of Coenzyme A trilithium salt in the sodium bicarbonate buffer. Add the activated fatty acid solution dropwise to the Coenzyme A solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.

  • Purification: Upon completion, purify the this compound using solid-phase extraction on a C18 cartridge. Elute with a gradient of methanol (B129727) or acetonitrile (B52724) in water.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a white solid.

NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra of long-chain acyl-CoAs.[3][4]

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, Methanol-d₄, or a mixture)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., TSP for D₂O)

Procedure:

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired pH. For acyl-CoAs, a neutral to slightly acidic pH is often preferred to maintain stability.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR: To aid in the assignment of protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in confirming the identity of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis FattyAcid (5Z,11E)-Octadecadienoic Acid Activation Activation (e.g., NHS ester) FattyAcid->Activation Coupling Coupling Reaction Activation->Coupling CoA Coenzyme A CoA->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Purification Purification (SPE C18) CrudeProduct->Purification PureProduct This compound Purification->PureProduct SamplePrep Sample Preparation (in Deuterated Solvent) PureProduct->SamplePrep NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) SamplePrep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Experimental workflow from synthesis to NMR-based structural confirmation.

logical_relationship Target This compound (Target Molecule) Predicted_Data Predicted NMR Data (Based on Analogs) Target->Predicted_Data predict Comparison Comparative Analysis Predicted_Data->Comparison Isomer_Data Experimental NMR Data of Isomers (e.g., 9Z,11E) Isomer_Data->Comparison Experimental_Data Experimental NMR Data of Target Molecule Experimental_Data->Comparison Identification Positive Identification Comparison->Identification

References

The Enigmatic Role of (5Z,11E)-Octadecadienoyl-CoA: A Comparative Guide to Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the nuanced roles of lipid messengers often encounter a vast and complex landscape of fatty acyl-Coenzyme A (acyl-CoA) molecules. While the biological effects of common saturated and unsaturated fatty acyl-CoAs are well-documented, specific isomers such as (5Z,11E)-octadecadienoyl-CoA remain largely uncharacterized in publicly available scientific literature. This guide provides a comparative framework for understanding the potential biological significance of this compound by examining the established roles of other C18:2 fatty acyl-CoA isomers and the broader context of long-chain fatty acyl-CoA signaling.

Currently, there is a significant lack of specific experimental data detailing the biological effects, enzyme kinetics, and signaling pathways directly associated with this compound. However, by comparing it to its better-understood isomers, we can infer its potential for unique biological activity. The positioning of double bonds in the fatty acyl chain is critical in determining the molecule's shape and its interaction with enzymes and binding proteins, thereby dictating its metabolic fate and signaling functions.

Comparative Biological Activities of C18:2-CoA Isomers

The biological functions of fatty acyl-CoAs are highly dependent on their specific molecular geometry. Different isomers of octadecadienoyl-CoA, such as linoleoyl-CoA and conjugated linoleoyl-CoAs (CLAs), exhibit distinct effects on cellular processes.

Fatty Acyl-CoA IsomerDouble Bond PositionsKnown Biological Roles & Effects
Linoleoyl-CoA (9Z,12Z)Precursor for the synthesis of arachidonic acid and subsequent eicosanoids (prostaglandins, leukotrienes); essential component of cell membranes; involved in inflammatory signaling pathways.
Rumenoyl-CoA (9Z,11E)A conjugated linoleic acid (CLA) isomer; reported to have anti-carcinogenic, anti-atherogenic, and anti-obesity properties in various studies. Its effects are mediated through modulation of lipid metabolism and inflammatory responses.
(10E,12Z)-CLA-CoA (10E,12Z)Another common CLA isomer; has been shown to influence body composition by reducing fat mass and increasing lean body mass in some models. It can also affect lipid metabolism and insulin (B600854) sensitivity.
This compound (5Z,11E)No specific biological activity has been documented in the reviewed literature. Based on its unique structure, it is hypothesized to have distinct interactions with acyl-CoA binding proteins, metabolic enzymes (e.g., acyltransferases, desaturases), and nuclear receptors, potentially influencing lipid metabolism and cellular signaling in ways that differ from other C18:2 isomers.

General Roles of Long-Chain Fatty Acyl-CoAs in Cellular Signaling

Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as crucial signaling molecules that regulate a variety of cellular functions.[1] They are involved in:

  • Metabolic Regulation: Long-chain acyl-CoAs can allosterically regulate enzymes involved in fatty acid and glucose metabolism. For instance, they are known to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2]

  • Gene Expression: They can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which control the transcription of genes involved in lipid metabolism.

  • Protein Acylation: Fatty acyl chains can be covalently attached to proteins, a post-translational modification that affects protein localization, stability, and function.[3]

  • Ion Channel Regulation: Certain fatty acyl-CoAs have been shown to modulate the activity of ion channels in the plasma membrane and intracellular organelles.

A key regulatory pathway influenced by fatty acyl-CoA metabolism is the insulin signaling pathway . Insulin signaling is known to regulate fatty acid catabolism at the level of CoA activation by acyl-CoA synthetases (ACS). High insulin levels generally suppress the expression and activity of enzymes involved in fatty acid breakdown, thus promoting energy storage.

Insulin signaling pathway regulating fatty acid activation.

Experimental Protocols

The analysis of fatty acyl-CoAs requires specialized extraction and analytical techniques due to their low abundance and instability. Below is a general protocol for the extraction and analysis of long-chain fatty acyl-CoAs from tissues or cells, which would be applicable for studying molecules like this compound.

Protocol: Extraction and LC-MS/MS Analysis of Long-Chain Fatty Acyl-CoAs

1. Sample Homogenization and Extraction:

  • Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in an ice-cold extraction solvent, such as 2-propanol/50 mM KH2PO4 (1:1, v/v), containing an internal standard (e.g., heptadecanoyl-CoA).

  • Add saturated (NH4)2SO4 and acetonitrile, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the upper organic phase containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol (B129727) and then equilibrate with an appropriate buffer.

  • Load the diluted extract onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the fatty acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs based on their chain length and hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
    • Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting the specific precursor-to-product ion transitions for each acyl-CoA species of interest.

Start [label="Tissue/Cell Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenization [label="Homogenization in\nExtraction Solvent\n(+ Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Phase_Separation [label="Phase Separation\n(Acetonitrile & (NH4)2SO4)", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)\nCleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying_Reconstitution [label="Drying and Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Homogenization [color="#5F6368"]; Homogenization -> Phase_Separation [color="#5F6368"]; Phase_Separation -> SPE [color="#5F6368"]; SPE -> Drying_Reconstitution [color="#5F6368"]; Drying_Reconstitution -> LC_MS [color="#5F6368"]; LC_MS -> Data_Analysis [color="#5F6368"]; }

General workflow for fatty acyl-CoA analysis.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently lacking, the established principles of fatty acyl-CoA biology provide a strong foundation for future research. The distinct stereochemistry of its double bonds suggests that it will have a unique biological profile compared to other C18:2 isomers. Further investigation utilizing advanced analytical techniques such as those outlined above is necessary to elucidate the specific roles of this and other rare fatty acyl-CoAs in health and disease. Such studies will be invaluable for researchers in lipidomics and drug development seeking to understand and manipulate the complex network of lipid-mediated cellular regulation.

References

Unraveling the Role of (5Z,11E)-Octadecadienoyl-CoA: A Comparative Guide to Its Potential Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid molecules in cellular pathways is paramount. This guide provides a comparative analysis of (5Z,11E)-octadecadienoyl-CoA, a specific isomer of linoleoyl-CoA, within the broader context of fatty acyl-CoA metabolism. While direct experimental data on this particular isomer remains limited, this document extrapolates its potential functions based on the well-established roles of structurally similar molecules, offering a framework for future investigation.

Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as crucial signaling molecules, influencing a wide array of cellular processes from energy homeostasis to gene expression. The specific geometry and position of double bonds within the acyl chain can dramatically alter their biological activity. This guide will compare the known functions of common octadecadienoyl-CoA isomers, such as linoleoyl-CoA (9Z,12Z) and conjugated linoleic acid (CLA) CoAs (e.g., c9,t11 and t10,c12), to hypothesize the potential role of this compound.

Comparative Analysis of Octadecadienoyl-CoA Isomers

The biological effects of octadecadienoyl-CoA isomers are diverse and isomer-specific. While linoleoyl-CoA is a fundamental component of membranes and a precursor for arachidonic acid synthesis, conjugated linoleic acid isomers have been shown to modulate gene expression and metabolic pathways. For instance, the t10,c12-CLA isomer is recognized for its role in reducing adiposity, a function not attributed to the c9,t11 isomer[1]. These differences underscore the importance of stereochemistry in determining the interaction of these molecules with enzymes and transcription factors.

IsomerPrimary Known Role(s)Key Enzymatic InteractionsSignaling Pathway Involvement
Linoleoyl-CoA (9Z,12Z) Precursor for arachidonic acid and other polyunsaturated fatty acids; structural component of phospholipids.Acyl-CoA synthetases, Desaturases (e.g., Δ6-desaturase), Elongases.Pro-inflammatory and anti-inflammatory signaling cascades via eicosanoids.
c9,t11-CLA-CoA Most abundant natural CLA isomer.Acyl-CoA synthetases.May have anti-carcinogenic and immune-modulatory effects.[2]
t10,c12-CLA-CoA Anti-adipogenic effects.Inhibits stearoyl-CoA desaturase (SCD1) mRNA expression.[3]Influences lipid metabolism and body composition.[1]
This compound (Hypothetical) Potential substrate for β-oxidation or specialized desaturation/elongation pathways.Putative interactions with acyl-CoA dehydrogenases, enoyl-CoA hydratases, and isomerases.Unknown, potentially novel signaling properties based on its unique structure.

Experimental Protocols for Validation Studies

Validating the role of a novel fatty acyl-CoA like this compound requires robust experimental methodologies. The following protocols provide a foundation for such investigations.

Protocol 1: Extraction and Quantification of Fatty Acyl-CoAs from Tissues or Cells

This protocol outlines a common method for the extraction and analysis of fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

1. Sample Homogenization:

  • Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen sample in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

2. Phase Separation:

  • Vortex the homogenate thoroughly and centrifuge to separate the polar and non-polar phases.

  • The acyl-CoAs will partition into the upper aqueous/methanol phase.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • Load the aqueous phase onto a C18 SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove interfering polar metabolites.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Employ a C18 reversed-phase column with a gradient elution profile to separate the different acyl-CoA species based on chain length and unsaturation.

  • Utilize tandem mass spectrometry for sensitive and specific detection and quantification of the target acyl-CoA.

Protocol 2: In Vitro Enzyme Assays

To identify enzymes that metabolize this compound, in vitro assays with purified enzymes or cell lysates can be performed.

1. Substrate Preparation:

  • Synthesize or procure this compound.

2. Reaction Mixture:

  • Incubate the acyl-CoA substrate with a purified enzyme (e.g., a candidate acyl-CoA dehydrogenase or isomerase) or a cell lysate in an appropriate reaction buffer.

  • Include necessary cofactors (e.g., FAD, NAD⁺).

3. Reaction Termination and Analysis:

  • Stop the reaction at various time points by adding an organic solvent or acid.

  • Analyze the reaction mixture by LC-MS/MS to identify and quantify the disappearance of the substrate and the appearance of any metabolic products.

Visualizing Potential Pathways

The following diagrams illustrate the general pathway of fatty acid β-oxidation and a hypothetical pathway for the metabolism of this compound.

Beta_Oxidation_Workflow cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 1. General workflow of mitochondrial β-oxidation of a saturated fatty acyl-CoA.

Hypothetical_Metabolism cluster_1 Hypothetical Metabolism of this compound Start This compound Intermediate1 Intermediates requiring isomerase/reductase activity Start->Intermediate1 Initial β-oxidation cycles Alternative_Pathway Alternative Pathway (e.g., desaturation, elongation) Start->Alternative_Pathway Specific Desaturase/ Elongase? Beta_Oxidation Entry into β-oxidation Intermediate1->Beta_Oxidation Isomerase/Reductase

References

A Comparative Guide to the Metabolic Fate of (5Z,11E)-Octadecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of (5Z,11E)-octadecadienoyl-CoA and its hypothetical isomer, (4Z,11E)-octadecadienoyl-CoA. The metabolism of these fatty acid isomers is primarily governed by the enzymes of the mitochondrial beta-oxidation pathway. However, the unique positions and configurations of their double bonds necessitate the involvement of specific auxiliary enzymes, leading to distinct metabolic fates. This comparison is based on established principles of fatty acid metabolism, as direct comparative experimental data for these specific isomers is limited.

Beta-Oxidation Pathways: A Tale of Two Isomers

The catabolism of fatty acids through beta-oxidation involves a recurring cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. For unsaturated fatty acids, the presence of double bonds requires additional enzymatic steps to reconfigure the bond position and geometry to be compatible with the core beta-oxidation machinery.

Metabolic Fate of this compound

The beta-oxidation of this compound proceeds through a pathway that requires the action of both an isomerase and a reductase to handle its double bonds.

After one standard cycle of beta-oxidation, the resulting 16-carbon acyl-CoA intermediate possesses a cis-Δ3 double bond. This intermediate is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase. Instead, Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond, which can then re-enter the beta-oxidation spiral.[1][2][3][4]

Following further cycles of beta-oxidation, the original trans-Δ11 double bond will eventually be positioned at the Δ5 position in a shorter acyl-CoA intermediate. Dehydrogenation of this intermediate by acyl-CoA dehydrogenase results in the formation of a 2-trans, 5-cis-dienoyl-CoA. This is then isomerized to a 3,5-dienoyl-CoA, and subsequently to a 2-trans, 4-trans-dienoyl-CoA. This conjugated system is a substrate for 2,4-dienoyl-CoA reductase , which, using NADPH, reduces it to a trans-Δ3-enoyl-CoA. Finally, Δ³,Δ²-enoyl-CoA isomerase acts again to produce a trans-Δ2-enoyl-CoA, allowing the completion of beta-oxidation.[5]

Hypothetical Metabolic Fate of (4Z,11E)-Octadecadienoyl-CoA

To illustrate the metabolic divergence based on isomer structure, we will consider the hypothetical beta-oxidation of (4Z,11E)-octadecadienoyl-CoA.

The initial cycles of beta-oxidation will proceed until the cis-Δ4 double bond is encountered. At this point, acyl-CoA dehydrogenase will act on this intermediate, creating a 2-trans, 4-cis-dienoyl-CoA. This conjugated diene is a direct substrate for 2,4-dienoyl-CoA reductase . This enzyme reduces the diene to a trans-Δ3-enoyl-CoA. Subsequently, Δ³,Δ²-enoyl-CoA isomerase converts this to the standard beta-oxidation intermediate, trans-Δ2-enoyl-CoA.[1][2][3] The handling of the trans-Δ11 double bond would proceed as described for the (5Z,11E) isomer in the later stages of beta-oxidation.

Quantitative Comparison of Beta-Oxidation

The following table summarizes the key differences in the enzymatic requirements and theoretical energy yield from the complete beta-oxidation of these two isomers.

FeatureThis compound(4Z,11E)-Octadecadienoyl-CoA (Hypothetical)
Auxiliary Enzymes Required Δ³,Δ²-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase2,4-dienoyl-CoA reductase, Δ³,Δ²-enoyl-CoA isomerase
Initial Isomerase Action Acts on a cis-Δ3 intermediateActs on a trans-Δ3 intermediate generated after reductase activity
Reductase Substrate 2-trans, 4-trans-dienoyl-CoA (formed after isomerization of a 2,5-diene)2-trans, 4-cis-dienoyl-CoA
NADPH Consumed per Molecule 11
FADH₂ Yield (Complete Oxidation) 77
NADH Yield (Complete Oxidation) 88
Acetyl-CoA Produced 99
Net ATP Yield (Theoretical) ~120~120

Note: The net ATP yield is an approximation and can vary depending on the specific shuttle systems used for NADH and the P/O ratios for NADH and FADH₂.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct beta-oxidation pathways for each isomer.

G cluster_5Z11E Beta-Oxidation of this compound A This compound (C18) B 1 cycle of β-oxidation A->B C (3Z,9E)-Hexadecadienoyl-CoA (C16) B->C D Δ³,Δ²-enoyl-CoA isomerase C->D E (2E,9E)-Hexadecadienoyl-CoA (C16) D->E F β-oxidation cycles E->F G 2-trans, 5-cis-Dienoyl-CoA Intermediate F->G H Isomerase G->H I 3,5-Dienoyl-CoA Intermediate H->I J Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase I->J K 2-trans, 4-trans-Dienoyl-CoA Intermediate J->K L 2,4-dienoyl-CoA reductase (NADPH) K->L M trans-Δ³-Enoyl-CoA Intermediate L->M N Δ³,Δ²-enoyl-CoA isomerase M->N O trans-Δ²-Enoyl-CoA Intermediate N->O P Completion of β-oxidation O->P G cluster_4Z11E Beta-Oxidation of (4Z,11E)-Octadecadienoyl-CoA (Hypothetical) A (4Z,11E)-Octadecadienoyl-CoA (C18) B 1 cycle of β-oxidation A->B D Acyl-CoA Dehydrogenase A->D After initial cycles C (2Z,9E)-Hexadecadienoyl-CoA (C16) - Not a substrate B->C E 2-trans, 4-cis-Dienoyl-CoA Intermediate D->E F 2,4-dienoyl-CoA reductase (NADPH) E->F G trans-Δ³-Enoyl-CoA Intermediate F->G H Δ³,Δ²-enoyl-CoA isomerase G->H I trans-Δ²-Enoyl-CoA Intermediate H->I J β-oxidation continues I->J G cluster_workflow Fatty Acid Beta-Oxidation Assay Workflow A Isolate Mitochondria or Prepare Cell Lysate B Prepare Reaction Mix (Buffer, Cofactors) A->B C Add Radiolabeled Fatty Acid Substrate B->C D Incubate at 37°C C->D E Stop Reaction (Acid Quench) D->E F Separate Soluble Metabolites E->F G Quantify Radioactivity (Scintillation Counting) F->G

References

Unraveling the Isomeric Landscape of Octadecadienoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of lipid molecules is paramount. This guide provides an objective comparison of the research findings on different isomers of octadecadienoyl-CoA, with a focus on the well-studied conjugated linoleic acid (CLA) isomers. Due to a lack of specific research on (5Z,11E)-octadecadienoyl-CoA, this guide will focus on comparing the biological activities and experimental methodologies of its more extensively researched isomers, namely cis-9, trans-11-octadecadienoyl-CoA and trans-10, cis-12-octadecadienoyl-CoA, the activated forms of prominent CLA isomers.

Comparative Analysis of Biological Activity

The biological effects of octadecadienoyl-CoA isomers are highly dependent on their specific geometric and positional isomerism. The two most studied isomers, cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12), exhibit distinct and sometimes opposing physiological effects.[1][2][3][4][5]

Biological Effectcis-9, trans-11-octadecadienoyl-CoAtrans-10, cis-12-octadecadienoyl-CoAKey Experimental Models
Body Composition May enhance growth and feed efficiency.[4]Reduces body fat by inhibiting lipoprotein lipase (B570770) and stearoyl-CoA desaturase.[4]Animal models (mice, rats), 3T3-L1 adipocyte cell culture.[4]
Cancer Primarily responsible for anti-carcinogenic effects.[1][6] Inhibits carcinogenesis in animal models.[4]Also shows anti-cancer activity, but the c9,t11 isomer is generally considered more potent.[6][7]In vitro studies on cancer cell lines (e.g., breast, colon), animal cancer models.[6][7]
Insulin (B600854) Sensitivity May have no effect or potentially ameliorate insulin resistance in some models.[5]Can induce insulin resistance and hyperlipidemia in certain mouse models.[5]Animal models (e.g., Zucker diabetic fa/fa rats, C57BL/6J mice).[5]
Cardiovascular Health Associated with prevention of atherosclerosis.[2]Effects on blood lipids can be complex and may not always be beneficial.[1]Animal models (e.g., rabbits).
Immune System Contributes to improved immune function.[2]The specific role of this isomer on the immune system is less clear and may be similar to or different from the c9,t11 isomer.[1]In vitro and animal studies.[2]

Experimental Protocols

The investigation of octadecadienoyl-CoA isomers involves a range of sophisticated experimental techniques. Below are summarized methodologies for key experiments cited in the literature.

Synthesis of Specific Octadecadienoyl-CoA Isomers

The synthesis of specific acyl-CoA isomers is crucial for in vitro and in vivo studies to ensure that the observed effects are attributable to a single, defined molecule. One common method involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acids.

  • Principle: The NHS ester of the specific octadecadienoic acid isomer is synthesized and then reacted with Coenzyme A to form the desired octadecadienoyl-CoA.

  • Protocol Outline:

    • Dissolve the specific octadecadienoic acid isomer (e.g., c9,t11-CLA) in an appropriate organic solvent.

    • Add N-hydroxysuccinimide and a coupling agent (e.g., dicyclohexylcarbodiimide).

    • Allow the reaction to proceed to form the NHS ester.

    • Purify the NHS ester.

    • React the purified NHS ester with a solution of Coenzyme A in a suitable buffer.

    • Purify the final octadecadienoyl-CoA product using techniques like high-performance liquid chromatography (HPLC).

In Vitro Adipocyte Differentiation and Lipid Accumulation Assay

This assay is used to assess the effect of octadecadienoyl-CoA isomers on fat cell development and lipid storage.

  • Cell Line: 3T3-L1 preadipocytes are a commonly used model.

  • Protocol Outline:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

    • Treat the differentiating adipocytes with specific concentrations of the octadecadienoyl-CoA isomer of interest.

    • After several days, stain the cells with Oil Red O, a dye that specifically stains neutral lipids.

    • Quantify lipid accumulation by extracting the dye and measuring its absorbance or by microscopic imaging and analysis.

Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to measure changes in the expression of genes involved in lipid metabolism and other signaling pathways in response to treatment with octadecadienoyl-CoA isomers.

  • Principle: This technique measures the amount of a specific mRNA transcript in a sample.

  • Protocol Outline:

    • Treat cells or tissues with the octadecadienoyl-CoA isomer.

    • Isolate total RNA from the samples.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for the target genes (e.g., lipoprotein lipase, stearoyl-CoA desaturase, PPARγ).

    • Normalize the expression of the target genes to a housekeeping gene to determine relative changes in expression.

Signaling Pathways and Experimental Workflows

The distinct biological activities of octadecadienoyl-CoA isomers are mediated through their interaction with various cellular signaling pathways.

cluster_c9t11 cis-9, trans-11-Octadecadienoyl-CoA cluster_t10c12 trans-10, cis-12-Octadecadienoyl-CoA c9t11 c9,t11-CoA ppar_gamma_c9 PPARγ Activation c9t11->ppar_gamma_c9 immune_mod Immune Modulation c9t11->immune_mod anti_cancer Anti-Carcinogenic Effects ppar_gamma_c9->anti_cancer t10c12 t10,c12-CoA lpl_scd_inhibition Inhibition of LPL & SCD1 t10c12->lpl_scd_inhibition insulin_resistance Potential Insulin Resistance t10c12->insulin_resistance fat_reduction Body Fat Reduction lpl_scd_inhibition->fat_reduction start Start: Isolate specific Octadecadienoic Acid Isomer synthesis Synthesize Octadecadienoyl-CoA (e.g., via NHS ester) start->synthesis in_vitro In Vitro Studies (e.g., Cell Culture Assays) synthesis->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) synthesis->in_vivo biochemical Biochemical Assays (e.g., Enzyme Activity) in_vitro->biochemical molecular Molecular Analysis (e.g., qPCR, Western Blot) in_vitro->molecular in_vivo->biochemical in_vivo->molecular data_analysis Data Analysis and Comparison of Isomer Effects biochemical->data_analysis molecular->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of (5Z,11E)-octadecadienoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper handling and disposal of (5Z,11E)-octadecadienoyl-CoA are critical for ensuring laboratory safety and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical advice.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be conducted in accordance with institutional policies and local, state, and federal regulations. The following protocol outlines a recommended "best practice" approach.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and PPE into a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

    • Aqueous Solutions: Do not dispose of aqueous solutions down the drain.

    • Organic Solutions: Do not dispose of organic solutions with regular trash or via evaporation in a fume hood.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Container Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Ensure containers are kept closed except when adding waste.[2]

  • Secondary containment should be used to prevent spills.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]

  • Do not attempt to treat or dispose of the chemical waste independently.

5. Decontamination of Laboratory Equipment:

  • All laboratory equipment that has come into contact with this compound must be decontaminated.

  • A common and effective method is to wash the equipment thoroughly with a laboratory detergent and water, followed by rinsing with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. For biohazardous contamination, a 1:10 bleach solution can be used, followed by a water rinse on metal surfaces to prevent corrosion.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving a thioester compound and the subsequent disposal pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_disposal Waste Disposal A Weigh this compound B Prepare Solutions A->B C Perform Biochemical Assay / Reaction B->C D Quench Reaction C->D G Collect Solid Waste C->G E Extract Product D->E H Collect Liquid Waste D->H F Analyze by LC-MS / etc. E->F E->H F->H I Hazardous Waste Accumulation G->I Label & Store H->I Label & Store J Licensed Disposal Facility I->J Scheduled Pickup

Caption: Experimental workflow for using a thioester compound and the corresponding waste stream.

Disposal_Pathway Start Waste Generation (this compound) Solid Solid Waste (Contaminated PPE, tubes) Start->Solid Liquid Liquid Waste (Aqueous & Organic Solutions) Start->Liquid Sharps Contaminated Sharps Start->Sharps Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Storage Designated Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Pickup EHS / Licensed Contractor Pickup Storage->Pickup Disposal Final Disposal (Incineration / Chemical Treatment) Pickup->Disposal

References

Essential Safety and Operational Guidance for Handling (5Z,11E)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of (5Z,11E)-octadecadienoyl-CoA.

This document provides critical safety and logistical information for the laboratory use of this compound, a long-chain fatty acyl-CoA ester. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. Fatty acyl-CoA molecules are integral to numerous metabolic processes, and their proper handling is crucial for both experimental integrity and hazard prevention.

I. Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific experimental protocol involving this compound.[1][2] However, the following table outlines the minimum recommended PPE for routine handling.

PPE Category Equipment Specifications & Rationale
Eye & Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1] Should have indirect ventilation to prevent hazardous substances from entering the eye area.[3]
Face ShieldRecommended when handling larger volumes or when there is a significant risk of splashing. Must be used in conjunction with safety goggles.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[1] Gloves should be changed immediately if contaminated, followed by hand washing.[1] For prolonged contact or when handling stock solutions, consider double-gloving or using gloves with higher chemical resistance.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from potential splashes.[4][5]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from spills or dropped objects.[4][5]
Respiratory Protection Not Generally RequiredFor handling small quantities in a well-ventilated area or a fume hood, respiratory protection is typically not necessary.[6] A risk assessment should determine if a respirator is needed for specific procedures that may generate aerosols.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Ventilation: All handling of this compound, especially the preparation of stock solutions and dilutions, should be performed in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in any laboratory where this compound is handled.

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Aliquoting and Dilution: this compound is typically supplied as a solid or in a solution. If solid, carefully weigh the required amount in a fume hood. If in solution, use calibrated micropipettes with disposable tips for transfers.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

C. Storage:

  • This compound should be stored at -20°C for long-term stability. [7]

  • Keep the container tightly sealed to prevent degradation.

  • Store away from strong oxidizing agents.[6]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood, Bench Paper) prep_ppe->prep_area handle_weigh Weighing/Aliquoting prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolving/Diluting handle_weigh->handle_dissolve storage Store at -20°C Tightly Sealed handle_dissolve->storage After Use

Caption: Workflow for the safe handling and storage of this compound.

III. Disposal Plan

A. Waste Characterization:

  • Unused or waste this compound should be considered chemical waste.

  • Contaminated materials, such as pipette tips, centrifuge tubes, and gloves, should also be disposed of as chemical waste.

B. Disposal Procedure:

  • Segregation: Collect all waste materials containing this compound in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be clearly labeled with its contents, including the full chemical name.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

G cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal collect_solid Contaminated Solids (Gloves, Tips, etc.) contain Designated & Labeled Waste Container collect_solid->contain collect_liquid Unused/Waste Solutions collect_liquid->contain dispose Institutional Hazardous Waste Program contain->dispose Follow Regulations

Caption: Procedural flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.